Product packaging for 7-Amino-4-methylcoumarin(Cat. No.:CAS No. 26093-31-2)

7-Amino-4-methylcoumarin

Katalognummer: B1665955
CAS-Nummer: 26093-31-2
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: GLNDAGDHSLMOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Coumarin 120 is a member of 7-aminocoumarins. It has a role as a fluorochrome.
7-Amino-4-methylcoumarin has been reported in Nicotiana tabacum with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1665955 7-Amino-4-methylcoumarin CAS No. 26093-31-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-amino-4-methylchromen-2-one
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InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3
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InChI Key

GLNDAGDHSLMOKX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO2
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DSSTOX Substance ID

DTXSID40885333
Record name 2H-1-Benzopyran-2-one, 7-amino-4-methyl-
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Molecular Weight

175.18 g/mol
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Physical Description

Powder; [MSDS]
Record name Coumarin 120
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CAS No.

26093-31-2
Record name 7-Amino-4-methylcoumarin
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Record name 7-amino-4-methylcoumarin
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Record name 7-AMINO-4-METHYLCOUMARIN
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 7-Amino-4-methylcoumarin, a crucial intermediate in the production of fluorescent probes and bioactive compounds.[1] The core of this guide focuses on the Pechmann reaction, a classic and versatile method for coumarin synthesis.[2][3] We will explore various catalytic systems, optimized reaction conditions, and detailed experimental protocols to equip researchers with the necessary knowledge for efficient and high-yield synthesis.

The Pechmann Reaction: An Overview

The Pechmann reaction is a condensation reaction between a phenol and a β-ketoester in the presence of an acid catalyst to form a coumarin.[3][4] In the synthesis of this compound, m-aminophenol serves as the phenolic component and ethyl acetoacetate is the typical β-ketoester.

The reaction is valued for its simplicity and the use of readily available starting materials.[2] However, traditional methods often rely on harsh acid catalysts like concentrated sulfuric acid, which can be corrosive and lead to unwanted side products.[1][5] Modern advancements have introduced a variety of heterogeneous and reusable catalysts to make the process more environmentally friendly and efficient.[1][2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Pechmann reaction proceeds through a series of acid-catalyzed steps, including transesterification, intramolecular cyclization (an electrophilic aromatic substitution), and dehydration.

Reaction Mechanism

Pechmann_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product m_aminophenol m-Aminophenol transesterification_product Transesterification Product m_aminophenol->transesterification_product + Ethyl Acetoacetate ethyl_acetoacetate Ethyl Acetoacetate cyclized_intermediate Cyclized Intermediate transesterification_product->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Dehydration (-H2O) catalyst Acid Catalyst (H+) catalyst->transesterification_product Transesterification catalyst->cyclized_intermediate catalyst->product

Caption: The reaction mechanism of the Pechmann condensation for this compound synthesis.

General Experimental Workflow

Experimental_Workflow start Start reactants Mix m-Aminophenol, Ethyl Acetoacetate, and Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (e.g., Filtration, Quenching) monitoring->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Product Characterization (e.g., MP, IR, NMR) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis and purification of this compound.

Comparative Data on Catalytic Systems

A variety of catalysts have been employed for the Pechmann synthesis of this compound. The choice of catalyst significantly impacts reaction conditions and yield. Below is a summary of quantitative data from various studies.

CatalystReactant Ratio (m-aminophenol:ethyl acetoacetate)Temperature (°C)TimeYield (%)ConditionsReference
Nano-crystalline sulfated-zirconia1:1 (molar)1102 min~100Solvent-free[1][5]
InCl₃ (3 mol%)1:1 (molar)Room Temperature10 min92High-Speed Ball Milling[2]
Concentrated H₂SO₄Not specified5 (addition), then RT18 h88-[6]
Amberlyst-151:1.1 (molar)110100 min95Solvent-free[7]
Montmorillonite K-10Not specifiedNot specified30 min66Microwave irradiation[1]

Detailed Experimental Protocols

The following protocols are based on procedures reported in the scientific literature, providing a starting point for laboratory synthesis.

Protocol 1: Synthesis using Nano-crystalline Sulfated-Zirconia (Solvent-Free)

This protocol is adapted from a study demonstrating a highly efficient and rapid synthesis.[1]

  • Materials:

    • m-aminophenol

    • Ethyl acetoacetate

    • Nano-crystalline sulfated-zirconia catalyst

  • Procedure:

    • In a round-bottom flask, take a 1:1 molar ratio of m-aminophenol and ethyl acetoacetate.

    • Add the nano-crystalline sulfated-zirconia catalyst. The catalyst amount can be optimized, but a small catalytic amount is reported to be effective.[1]

    • Heat the reaction mixture to 110 °C with stirring.

    • The reaction is reported to go to completion within 2 minutes.[1][5] Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, the solid catalyst can be removed by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Mechanochemical Synthesis using Indium(III) Chloride

This environmentally friendly protocol utilizes a high-speed ball mill and avoids the use of solvents.[2]

  • Materials:

    • m-aminophenol (0.31 g, 2.84 mmol)

    • Ethyl acetoacetate (0.37 g, 2.84 mmol)

    • Indium(III) chloride (InCl₃) (19 mg, 3 mol%)

  • Procedure:

    • Place m-aminophenol, ethyl acetoacetate, and InCl₃ into a milling jar.

    • Mill the mixture in a high-speed ball mill mixer at room temperature for 10 minutes.

    • After milling, a yellow solid is obtained.

    • The product can be purified by recrystallization from ethanol. The reported yield is 92%.[2]

Protocol 3: Conventional Synthesis using Concentrated Sulfuric Acid

This protocol describes a more traditional approach to the Pechmann condensation.[6]

  • Materials:

    • Resorcinol (as a representative phenol, though the original study used it to make the 7-hydroxy derivative, the procedure is analogous for m-aminophenol)

    • Ethyl acetoacetate

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add a mixture of resorcinol and ethyl acetoacetate to the cold sulfuric acid with stirring, maintaining the temperature at 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 18 hours.

    • Pour the reaction mixture into crushed ice with stirring.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product is purified by recrystallization. The reported yield for the 7-hydroxy derivative was 88%.[6]

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

  • Melting Point: 220–224 °C (from ethanol)[2]

  • Infrared (IR) Spectroscopy (KBr, νmax/cm⁻¹): 3337–3245 (N-H stretching), 3072, 2984, 1680 (C=O stretching), 1542.[2]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 2.29 (3H, s, 4-CH₃), 5.90 (1H, s, 3-H), 6.09 (2H, s, NH₂), 6.40 (1H, d, J = 1.9 Hz, 8-H), 6.56 (1H, dd, J = 8.5, 2.0 Hz, 6-H), 7.40 (1H, d, J = 8.6 Hz, 5-H).[2]

Conclusion

The Pechmann reaction remains a highly relevant and adaptable method for the synthesis of this compound. While traditional acid catalysis is effective, modern approaches using solid acid catalysts or mechanochemistry offer significant advantages in terms of reaction time, yield, and environmental impact. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important compound for various applications in drug discovery and fluorescence-based assays.

References

A Technical Guide to the Microwave-Assisted Synthesis of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the efficient, microwave-assisted synthesis of 7-Amino-4-methylcoumarin, a crucial scaffold in medicinal chemistry and material science. We provide a comprehensive overview of the synthetic protocols, a comparison with classical methods, and a summary of the key reaction parameters to facilitate its adoption in research and development.

Introduction: The Significance of this compound

Coumarins, a class of benzopyrone derivatives, are prevalent in various plant species and exhibit a wide array of biological activities. Among them, 7-substituted coumarins are of particular interest. This compound, specifically, serves as a vital intermediate in the synthesis of bioactive compounds and is widely used as a fluorescent label and laser dye.[1] The amino group at the 7-position has been suggested to be an effective substitute for a hydroxyl group in conferring antioxidant properties.[1]

Traditionally, the synthesis of coumarins is achieved through the Pechmann condensation, a reaction that typically requires harsh conditions, long reaction times, and often results in the formation of undesired byproducts.[1][2] Modern synthetic chemistry has sought to overcome these limitations through the application of microwave irradiation, a technique that offers rapid heating, increased reaction rates, and often improved product yields.

The Pechmann Condensation: Classical vs. Microwave-Assisted Synthesis

The Pechmann condensation is a widely employed method for synthesizing 4-substituted coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[2]

Classical Approach: Limitations and Challenges

Conventional methods for the Pechmann condensation often involve the use of strong Brønsted acids like sulfuric acid, hydrochloric acid, or phosphoric acid, or Lewis acids such as aluminum chloride.[2] These classical approaches suffer from several drawbacks:

  • Harsh Reaction Conditions: Often requiring high temperatures and strong acids, which can lead to substrate degradation and side reactions.

  • Long Reaction Times: Many classical procedures require several hours to days for completion.[1]

  • Environmental Concerns: The use of large quantities of corrosive and hazardous acids poses environmental and disposal challenges.

  • Low to Moderate Yields: The yields of the desired coumarin can be variable and are often not optimal.

Microwave-Assisted Synthesis: A Greener, More Efficient Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. In the context of the Pechmann condensation for synthesizing this compound, microwave irradiation offers significant advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes with microwave assistance.[1][3]

  • Improved Yields: Microwave heating can lead to higher conversion rates and improved product yields.[1][3]

  • Milder Reaction Conditions: The use of solid acid catalysts in conjunction with microwave irradiation often allows for solvent-free reactions, reducing the environmental impact.[2][4]

  • Enhanced Selectivity: In some cases, microwave heating can lead to cleaner reactions with fewer byproducts.

Key Parameters in Microwave-Assisted Synthesis

The success of the microwave-assisted synthesis of this compound is dependent on several key parameters, which are summarized in the tables below. The primary reaction involves the condensation of m-aminophenol with ethyl acetoacetate.

Catalyst Performance

A variety of solid acid catalysts have been successfully employed in the microwave-assisted Pechmann condensation. The choice of catalyst significantly impacts the reaction efficiency.

CatalystReactantsTemperature (°C)TimeYield (%)Reference
Nano-crystalline sulfated-zirconiam-aminophenol, Ethyl acetoacetate1102 min~100[1]
FeF₃Phenols, Ethyl acetoacetateNot specifiedNot specifiedGood yields[4]
Graphite on montmorillonite K-10m-aminophenol, Ethyl acetoacetateNot specified30 min66[1]
Amberlyst-15Resorcinol, Ethyl acetoacetate10020 min97 (for 7-hydroxy-4-methylcoumarin)[2]
Comparative Reaction Conditions: Conventional vs. Microwave

The advantages of microwave-assisted synthesis become evident when comparing reaction times and yields with conventional heating methods.

MethodCatalystTemperature (°C)TimeYield (%)Reference
Microwave Nano-crystalline sulfated-zirconia15015 min99 (for 7-hydroxy derivative)[1]
Conventional Nano-crystalline sulfated-zirconia1703 h94 (for 7-hydroxy derivative)[1]
Conventional Concentrated H₂SO₄Not specified12-24 hNot specified[1]

Experimental Protocols

While specific microwave parameters (power, ramp time) are often instrument-dependent, the following provides a general yet detailed methodology for the synthesis of this compound based on reported procedures.

General Procedure using Nano-crystalline Sulfated-Zirconia

This protocol is based on the highly efficient synthesis reported using a nano-crystalline sulfated-zirconia catalyst.[1]

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Nano-crystalline sulfated-zirconia catalyst

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine m-aminophenol and ethyl acetoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of nano-crystalline sulfated-zirconia. The optimal catalyst loading should be determined empirically, but a low weight ratio of catalyst to reactants is typically sufficient.

  • Place the reaction vessel in a microwave reactor and irradiate at 110°C for 2 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be purified by recrystallization from ethanol to yield pure this compound.

Visualizing the Process

To better understand the chemical transformation and the experimental setup, the following diagrams are provided.

The Pechmann Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pechmann condensation.

Pechmann_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product m_Aminophenol m-Aminophenol Transesterification_Product Transesterification m_Aminophenol->Transesterification_Product Catalyst (H⁺) Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Transesterification_Product Michael_Addition_Product Intramolecular Michael Addition Transesterification_Product->Michael_Addition_Product Intramolecular Cyclization Dehydration_Product Dehydration Michael_Addition_Product->Dehydration_Product -H₂O 7_Amino_4_methylcoumarin This compound Dehydration_Product->7_Amino_4_methylcoumarin

Caption: The Pechmann condensation mechanism for the synthesis of this compound.

Experimental Workflow

The logical flow of the microwave-assisted synthesis is depicted in the following workflow diagram.

Experimental_Workflow Start Start Reactant_Mixing Mix m-Aminophenol, Ethyl Acetoacetate, and Catalyst Start->Reactant_Mixing Microwave_Irradiation Microwave Irradiation (e.g., 110°C, 2 min) Reactant_Mixing->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Purification Purification (e.g., Recrystallization) Cooling->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

Conclusion

The microwave-assisted synthesis of this compound via the Pechmann condensation represents a significant advancement over classical synthetic methods. The use of microwave irradiation, particularly in conjunction with solid acid catalysts, offers a rapid, efficient, and environmentally benign route to this important chemical intermediate. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully implement this modern synthetic approach in their laboratories. The dramatic reduction in reaction times and the potential for increased yields make this a highly attractive method for both small-scale research and larger-scale production.

References

The Definitive Guide to 7-Amino-4-methylcoumarin Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) and its derivatives represent a cornerstone in the development of fluorescent probes for a myriad of biological applications. Renowned for their robust photophysical properties, including strong blue fluorescence and high sensitivity, AMC-based probes have become indispensable tools in drug discovery, diagnostics, and fundamental biological research. The core principle behind their utility lies in the significant change in fluorescence upon a specific molecular recognition event. Typically, the 7-amino group of the coumarin is conjugated to a recognition moiety, such as a peptide sequence for a specific protease, which quenches the fluorescence of the AMC core. Enzymatic cleavage or other targeted interactions release the free AMC, resulting in a dramatic increase in fluorescence that can be readily quantified.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes exceptionally sensitive. This in-depth technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of AMC derivatives, complete with detailed experimental protocols and workflow diagrams to facilitate their effective implementation in the laboratory.

Core Concepts and Photophysical Properties

The fluorescence of this compound is attributed to its conjugated electron system.[1] Modification of the 7-amino group through covalent linkage to another molecule, such as a peptide, alters this conjugated system, leading to a phenomenon known as static quenching. This results in a significant decrease in fluorescence intensity and a shift in the excitation and emission wavelengths.[1] Upon enzymatic cleavage of the attached moiety, the free AMC is liberated, restoring the original conjugated system and leading to a substantial increase in fluorescence. This principle of quenching and dequenching is the foundation of AMC-based "turn-on" fluorescent probes.

The photophysical properties of AMC and its derivatives can be tuned by various substitutions on the coumarin ring. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the excitation and emission wavelengths, as well as the quantum yield.[2]

Quantitative Data of Selected this compound Derivatives

For ease of comparison, the following table summarizes the key photophysical properties of this compound and some of its notable derivatives.

Compound NameAbbreviationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/ConditionsReference(s)
This compoundAMC341-351430-441~0.5Ethanol/Methanol[3][4]
7-Amino-4-carbamoylmethylcoumarinACC380460~3-fold > AMCAqueous Buffer[5]
7-Ethylamino-6-methyl-4-methylcoumarinCoumarin 2365470Not ReportedWater[2]
4-Methyl-7-diethylaminocoumarinCoumarin 1375456Not ReportedWater[2]
6-Hydroxy-7-amino-4-methylcoumarinKnightletin~360~4400.81Methanol[4]
7-Methoxycoumarin-4-acetic acid3083780.18Methanol[6]

Synthesis of this compound-Based Probes

The synthesis of AMC-based probes typically involves the coupling of a recognition moiety to the 7-amino group of the coumarin core. For enzyme substrates, this often entails the synthesis of a peptide sequence with a C-terminal carboxyl group that can be activated and then reacted with the amino group of AMC.

General Synthesis of an Aminoacyl-AMC Derivative

A common method for synthesizing aminoacyl-AMC derivatives involves the in situ formation of a selenocarboxylate intermediate of a protected amino acid, followed by amidation with 7-azido-4-methylcoumarin.[3]

Materials:

  • Nα-protected amino acid

  • N-methylpiperidine

  • Isopropyl chloroformate in toluene

  • Sodium hydroselenide (NaHSe) solution

  • 7-Azido-4-methylcoumarin

  • Tetrahydrofuran (THF)

Protocol:

  • Dissolve the Nα-protected amino acid and N-methylpiperidine in THF.

  • Add a solution of isopropyl chloroformate in toluene at -15 °C under a nitrogen atmosphere and stir for 20 minutes.

  • Add the resulting mixed anhydride solution to a freshly prepared NaHSe solution.

  • To the resulting Nα-protected amino selenocarboxylate, add a solution of 7-azido-4-methylcoumarin in THF.

  • The desired Nα-protected aminoacyl-AMC can then be purified using standard chromatographic techniques.

Experimental Protocols and Applications

AMC-based probes have found widespread use in a variety of applications, most notably in the detection of enzyme activity and metal ions.

Enzyme Activity Assays

The most prevalent application of AMC derivatives is in the development of fluorogenic substrates for a wide range of enzymes, particularly proteases.

This protocol describes a fluorometric assay for caspase-3, a key enzyme in apoptosis, using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[7]

Materials:

  • Cell lysate or purified enzyme

  • Ac-DEVD-AMC substrate

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well microplate (black, clear bottom recommended)

  • Fluorometric microplate reader

Protocol:

  • Prepare cell lysates from apoptotic and non-apoptotic cells.

  • In a 96-well plate, add cell lysate to the assay buffer.

  • Initiate the reaction by adding the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[7]

  • The amount of liberated AMC is proportional to the caspase-3 activity in the sample.

4-Methylumbelliferyl-β-D-galactopyranoside (MUG), a derivative of 7-hydroxycoumarin, is a widely used fluorogenic substrate for β-galactosidase.

Materials:

  • Cell or tissue extract

  • 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) solution

  • Assay Buffer (e.g., 1X Fluorescent β-Galactosidase Assay Buffer)

  • Stop Solution (e.g., 0.1 N NaOH)

  • 96-well plate

  • Fluorometer

Protocol:

  • Prepare cell lysates.

  • Prepare an assay reaction mix by adding the MUG solution to the assay buffer.

  • Add the assay reaction mix to each well of a 96-well plate.

  • Add the cell lysates to the wells to start the reaction.

  • Incubate at 37°C for a suitable time (e.g., 10-60 minutes).

  • Stop the reaction by adding the stop solution. The stop solution also increases the fluorescence intensity of the product.[8]

  • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of about 460 nm.[9]

Metal Ion Detection

AMC derivatives can be designed to act as chemosensors for various metal ions. The binding of a metal ion to a receptor linked to the AMC core can either quench or enhance its fluorescence, or in some cases, cause a ratiometric shift in the emission spectrum.

This protocol outlines a method for the ratiometric detection of copper ions (Cu²⁺) using this compound (AMC) and o-phenylenediamine (OPD).

Materials:

  • This compound (AMC) solution (e.g., 50 µM)

  • o-Phenylenediamine (OPD) solution (e.g., 50 mM)

  • Tris-HCl buffer (e.g., 0.2 M, pH 7.4)

  • Copper sulfate (CuSO₄) solutions of varying concentrations

  • Fluorescence spectrophotometer

Protocol:

  • In a reaction tube, mix the AMC solution, OPD solution, and Tris-HCl buffer.

  • Add the copper sulfate solution at different final concentrations.

  • Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

  • Record the fluorescence emission spectrum with an excitation wavelength of 360 nm.

  • Calculate the ratio of fluorescence intensities at two different wavelengths (e.g., F557/F438) to determine the concentration of Cu²⁺.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the underlying biological mechanisms is crucial for understanding and implementing these powerful fluorescent probes.

General Mechanism of Enzyme Detection using AMC-Substrates

The following diagram illustrates the fundamental principle of "turn-on" fluorescence upon enzymatic cleavage of an AMC-based substrate.

Enzyme_Detection Substrate AMC-Substrate (Non-fluorescent) Enzyme Enzyme (e.g., Protease) Substrate->Enzyme Binding Products Cleaved Peptide + Free AMC (Fluorescent) Enzyme->Products Cleavage Detection Fluorescence Detection Products->Detection Emission

Caption: Enzymatic cleavage of a non-fluorescent AMC-substrate releases fluorescent AMC.

Workflow for High-Throughput Screening (HTS) of Enzyme Inhibitors

AMC-based assays are highly amenable to high-throughput screening for the identification of enzyme inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Library Compound Library Dispensing Enzyme_Addition Enzyme Addition Compound_Library->Enzyme_Addition Substrate_Addition AMC-Substrate Addition (Initiation) Enzyme_Addition->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading Data_Processing Data Processing & Normalization Fluorescence_Reading->Data_Processing Hit_Identification Hit Identification (Low Fluorescence) Data_Processing->Hit_Identification

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Apoptosis Detection via Caspase-3 Activity

This diagram illustrates the signaling pathway leading to caspase-3 activation and its detection using an AMC-based probe.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL, TNF-α) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Activates Effector_Caspase Effector Caspase-3 (Inactive) Initiator_Caspases->Effector_Caspase Cleaves & Activates Active_Caspase3 Active Caspase-3 AMC_Substrate Ac-DEVD-AMC (Non-fluorescent) Active_Caspase3->AMC_Substrate Cleaves Fluorescence Fluorescence (Apoptosis Signal) AMC_Substrate->Fluorescence

Caption: Detection of apoptosis through caspase-3 activation and cleavage of an AMC probe.

Conclusion

This compound and its derivatives continue to be powerful and versatile tools in the fields of life sciences and drug discovery. Their favorable photophysical properties, coupled with the straightforward "turn-on" fluorescence mechanism, enable the development of highly sensitive and specific probes for a wide array of biological targets. The ability to chemically modify the coumarin core allows for the fine-tuning of its spectral properties and the attachment of diverse recognition moieties, further expanding the repertoire of applications. This guide has provided a comprehensive overview of the core principles, quantitative data, synthetic strategies, and detailed experimental protocols for utilizing AMC-based probes. By leveraging the information and workflows presented herein, researchers can effectively harness the power of these fluorescent tools to advance their scientific endeavors.

References

Spectroscopic Properties of 7-Amino-4-methylcoumarin in Diverse Solvent Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin family of fluorescent dyes, is widely utilized in various scientific disciplines, including molecular biology, analytical chemistry, and drug discovery. Its utility stems from its sensitivity to the local microenvironment, a characteristic that manifests as changes in its spectroscopic properties. This phenomenon, known as solvatochromism, makes AMC an invaluable tool for probing molecular interactions, enzyme activity, and cellular environments. This technical guide provides a comprehensive overview of the spectroscopic behavior of AMC in a range of solvents, offering detailed experimental protocols and a structured presentation of key data to aid researchers in the effective application of this versatile fluorophore.

Core Spectroscopic Properties of this compound

The photophysical behavior of this compound is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent molecules. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, a consequence of the stabilization of the more polar excited state relative to the ground state. This section summarizes the key spectroscopic parameters of AMC in various solvents.

Data Presentation: Spectroscopic Parameters of this compound in Various Solvents

The following table compiles the absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence lifetime (τ) of this compound in a selection of solvents with varying polarities.

SolventDielectric Constant (ε)Absorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)
Water80.1350445-45058001.7 - 2.5
Ethanol24.6354430-44048004.1
Methanol32.7352435-44552004.5
Acetonitrile37.5350425-43548004.9
Dimethyl Sulfoxide (DMSO)46.7360450-4605500-
Dichloromethane8.9350415-4254500-
Toluene2.4345400-4104400-
Cyclohexane2.0340390-4004100-

Note: The exact values can vary slightly depending on the experimental conditions and the purity of the solvents and the compound.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. This section outlines the methodologies for key experiments related to the analysis of this compound.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of this compound in a specific solvent.

Materials:

  • This compound (AMC)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of AMC in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_f) of AMC in a specific solvent relative to a standard.

Materials:

  • AMC solution (as prepared above)

  • Quantum yield standard with a known Φ_f in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard with an absorbance of approximately 0.05 at the excitation wavelength.

  • Record the absorption spectra of both the sample and the standard.

  • Record the corrected fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (A_standard / A_sample) * (I_sample / I_standard) * (η_sample² / η_standard²) where:

    • A is the absorbance at the excitation wavelength

    • I is the integrated emission intensity

    • η is the refractive index of the solvent

Measurement of Fluorescence Lifetime

Objective: To measure the fluorescence lifetime (τ) of AMC in a specific solvent using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • TCSPC system with a pulsed light source (e.g., a picosecond laser diode)

  • AMC solution (as prepared above)

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths appropriately.

    • Acquire the IRF by collecting the scattered light from the pulsed source.

  • Sample Measurement:

    • Replace the scattering solution with the AMC solution.

    • Acquire the fluorescence decay curve under the same experimental conditions as the IRF measurement.

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Mandatory Visualizations

Logical Relationship of Solvatochromism

The following diagram illustrates the influence of solvent properties on the spectroscopic characteristics of this compound. An increase in solvent polarity generally leads to a greater stabilization of the excited state, resulting in a red-shifted emission and a larger Stokes shift.

Solvatochromism_AMC cluster_solvent Solvent Properties cluster_amc AMC Molecular States cluster_properties Spectroscopic Properties Solvent Polarity Solvent Polarity Excited State (S1) Excited State (S1) Solvent Polarity->Excited State (S1) Stabilizes Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Excited State (S1) Stabilizes Ground State (S0) Ground State (S0) Absorption (λ_abs) Absorption (λ_abs) Ground State (S0)->Absorption (λ_abs) Determines Emission (λ_em) Emission (λ_em) Excited State (S1)->Emission (λ_em) Determines Quantum Yield (Φ_f) Quantum Yield (Φ_f) Excited State (S1)->Quantum Yield (Φ_f) Influences non-radiative decay Fluorescence Lifetime (τ) Fluorescence Lifetime (τ) Excited State (S1)->Fluorescence Lifetime (τ) Influences decay rate Stokes Shift Stokes Shift Absorption (λ_abs)->Stokes Shift Emission (λ_em)->Stokes Shift

Caption: Influence of solvent properties on the spectroscopic characteristics of AMC.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the comprehensive spectroscopic characterization of this compound in a given solvent.

Experimental_Workflow_AMC Start Start Prepare AMC Solutions Prepare AMC Solutions Start->Prepare AMC Solutions Measure Absorption Spectrum Measure Absorption Spectrum Prepare AMC Solutions->Measure Absorption Spectrum Measure Quantum Yield Measure Quantum Yield Prepare AMC Solutions->Measure Quantum Yield Measure Fluorescence Lifetime Measure Fluorescence Lifetime Prepare AMC Solutions->Measure Fluorescence Lifetime Determine λ_abs Determine λ_abs Measure Absorption Spectrum->Determine λ_abs Measure Emission Spectrum Measure Emission Spectrum Determine λ_abs->Measure Emission Spectrum Set excitation λ Calculate Stokes Shift Calculate Stokes Shift Determine λ_abs->Calculate Stokes Shift Determine λ_em Determine λ_em Measure Emission Spectrum->Determine λ_em Determine λ_em->Calculate Stokes Shift Data Analysis & Reporting Data Analysis & Reporting Calculate Stokes Shift->Data Analysis & Reporting Measure Quantum Yield->Data Analysis & Reporting Measure Fluorescence Lifetime->Data Analysis & Reporting End End Data Analysis & Reporting->End

Caption: General workflow for the spectroscopic analysis of this compound.

7-Amino-4-methylcoumarin (AMC): A Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Amino-4-methylcoumarin (AMC), also known as Coumarin 120, is a highly versatile and widely utilized fluorescent probe in biomedical research and drug discovery. Its intrinsic blue fluorescence, which is modulated upon conjugation to other molecules, makes it an invaluable tool for developing sensitive fluorogenic assays, particularly for the detection of enzymatic activity. When conjugated to a peptide or other substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity. This technical guide provides an in-depth overview of the excitation and emission spectra of AMC, detailed experimental protocols for its use, and a visualization of its application in a key signaling pathway.

Spectroscopic Properties of this compound

Table 1: Spectroscopic Properties of this compound (AMC)

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 341 - 351 nmVaries with solvent
365 nmEthanol
380 nmFor enzyme assays
Emission Maximum (λem) 430 - 441 nmVaries with solvent
440 nmEthanol
460 nmFor enzyme assays
Molar Extinction Coefficient (ε) Not consistently reported for free AMC.-
Quantum Yield (ΦF) Not definitively reported for free AMC.-

Experimental Protocols

General Protocol for Measuring AMC Fluorescence

This protocol outlines the basic steps for preparing a solution of this compound and measuring its fluorescence spectrum.

Materials:

  • This compound (AMC) powder

  • Dimethyl sulfoxide (DMSO) or other suitable solvent (e.g., ethanol, DMF)

  • Phosphate-buffered saline (PBS) or buffer of choice

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of AMC (e.g., 1-10 mM) by dissolving the AMC powder in a minimal amount of DMSO. AMC is soluble in DMSO, DMF, and acetone.

  • Working Solution Preparation: Dilute the AMC stock solution in the desired buffer (e.g., PBS) to a final concentration suitable for fluorescence measurement (typically in the low micromolar range).

Unveiling the Luminescence of 7-Amino-4-methylcoumarin and its Derivatives: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical property of 7-amino-4-methylcoumarin (AMC) and its derivatives: their fluorescence quantum yield. As highly fluorescent molecules, these coumarins are extensively utilized as probes, labels, and sensors in a myriad of scientific and biomedical applications. Understanding and accurately measuring their quantum yield is paramount for the successful design and implementation of fluorescence-based assays and imaging techniques. This document provides a comprehensive overview of their quantum yield in various environments, a detailed protocol for its measurement, and a visual representation of the experimental workflow.

Data Presentation: Quantum Yield of this compound and its Derivatives

The fluorescence quantum yield (Φ) of coumarin dyes is highly sensitive to their molecular structure and the surrounding solvent environment. The following table summarizes the quantum yield values for this compound and several of its derivatives in different solvents, compiled from various studies. This data highlights the significant impact of both structural modifications and solvent polarity on the fluorescence efficiency of these compounds.

Compound NameSolventQuantum Yield (Φ)
This compoundEthanol~0.5
7-Diethylamino-4-methylcoumarin (Coumarin 1)Ethanol~0.5
7-Diethylamino-4-methylcoumarin (Coumarin 1)Less Polar SolventsGenerally Higher
Coumarin 102Ethanol0.6
Coumarin 153Ethanol0.4
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9
Coumarin 6Ethanol0.8
6-Hydroxy-7-amino-4-methylcoumarin (knightletin)Methanol0.81[1]
3-Substituted 7-Hydroxycoumarin (Inhibitor 6d)PBS (pH 7.4)0.25[2]
3-Substituted 7-Hydroxycoumarin (Inhibitor 7)PBS (pH 7.4)0.32[2]
7-(N,N-diethylamino)coumarin-3-aldehyde derivative (4e)-0.83
7-aminocoumarin derivative (CC-7)Methanol~0.19
7-aminocoumarin derivative (CC-8)Methanol~0.21

Note: The quantum yield is a dimensionless quantity representing the ratio of photons emitted to photons absorbed. The values presented here are relative quantum yields, often determined using a well-characterized standard.

Experimental Protocols: Measurement of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[3][4] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize errors from inner filter effects, it is crucial to work with dilute solutions where the absorbance at the excitation wavelength is typically below 0.1.[5] A more accurate approach involves measuring the integrated fluorescence intensity and absorbance for a series of concentrations for both the sample and the standard. A plot of integrated fluorescence intensity versus absorbance will yield a straight line, and the gradient (slope) of this line can be used in the calculation.[3]

The equation then becomes:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Materials and Equipment
  • Spectrofluorometer with a corrected emission spectrum function.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • High-purity solvents.

  • Volumetric flasks and pipettes for accurate dilutions.

Step-by-Step Procedure
  • Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample of interest. The quantum yield of the standard should be well-established and not significantly affected by environmental factors.

  • Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample and the standard in the desired solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

    • Perform a linear regression for both data sets to obtain the slope (gradient, Grad) of the lines.

    • Using the equation Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²), calculate the quantum yield of the unknown sample. The refractive indices (η) of the solvents can be found in the literature. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.

Mandatory Visualization

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Known Φ_st) abs_measurement Measure Absorbance (A) at Excitation Wavelength prep_standard->abs_measurement prep_sample Prepare Sample Solutions (Unknown Φ_x) prep_sample->abs_measurement fluo_measurement Measure Integrated Fluorescence Intensity (I) abs_measurement->fluo_measurement plot_data Plot I vs. A for Sample and Standard fluo_measurement->plot_data calc_gradient Calculate Gradients (Grad_x, Grad_st) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φ_x) using the formula: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) calc_gradient->calc_qy end_node End calc_qy->end_node start Start start->prep_standard start->prep_sample

Caption: Workflow for determining relative fluorescence quantum yield.

Signaling Pathways and Applications

While this compound and its derivatives are extensively used as fluorescent probes in biological systems, detailed descriptions of their direct involvement in specific signaling pathways are not the primary focus of the existing literature concerning their quantum yield. Their principal application lies in their ability to report on the presence or activity of other molecules or changes in the cellular environment. For instance, they are commonly employed as:

  • Enzyme Substrates: Derivatives of AMC are synthesized with a quenching group that is cleaved by a specific enzyme. The resulting release of the highly fluorescent AMC provides a direct measure of enzyme activity.

  • Fluorescent Labels: These coumarins can be conjugated to proteins, antibodies, or nucleic acids to enable their visualization and tracking within cells and tissues.

  • Sensors for Ions and Small Molecules: Modifications to the coumarin scaffold can render them sensitive to the concentration of specific ions (e.g., Ca²⁺, Zn²⁺) or small molecules, leading to a change in their fluorescence properties upon binding.

The utility of these compounds in studying signaling pathways is therefore indirect; they serve as powerful tools to monitor the components and dynamics of these pathways rather than acting as direct effectors.

References

The Allure of Light: A Technical Guide to the Photophysical Properties of Novel Aminocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of novel aminocoumarin derivatives, a class of heterocyclic compounds demonstrating remarkable photophysical properties. Their inherent fluorescence, sensitivity to the micro-environment, and amenability to structural modification have positioned them as powerful tools in various scientific domains, including the development of advanced fluorescent probes and potent photosensitizers for therapeutic applications. This document provides a comprehensive overview of their synthesis, photophysical characteristics, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Core Photophysical Characteristics of Novel Aminocoumarin Derivatives

Aminocoumarins are renowned for their strong fluorescence, typically in the blue-green region of the spectrum.[1] Their photophysical properties are intricately linked to their molecular structure, particularly the nature and position of substituents on the coumarin scaffold.[1][2] The presence of an amino group at the 7-position is a key feature, acting as an electron-donating group that facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their fluorescent properties.[1][3]

The photophysical behavior of these derivatives is highly sensitive to their local environment, a characteristic that is exploited in the design of fluorescent probes.[4] Factors such as solvent polarity, pH, and the presence of specific analytes can significantly influence their absorption and emission spectra, fluorescence quantum yield, and lifetime.[5][6] For instance, a red shift (bathochromic shift) in the emission spectrum is often observed in more polar solvents, which can be attributed to the stabilization of the polar excited state.[7]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for a selection of recently developed aminocoumarin derivatives, providing a comparative overview of their performance.

Derivativeλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)SolventReference
Iminocoumarin 1 ~450~500Not Reported> 0.90Dichloromethane[8]
Iminocoumarin 2 ~450~500Not Reported> 0.90Chloroform[8]
Coumarin-based Merocyanine 1 Not ReportedNot ReportedNot ReportedWeakly fluorescent in solutionMethanol[8]
Coumarin-based Merocyanine 2 (AIEgen) Not ReportedNot ReportedNot ReportedAggregation-induced emissionMethanol/Water[8]
7-diethylaminocoumarin amide 1 Not Reported537Not Reported0.36 (in THF), 0.32 (in glycerol), 0.47 (solid)THF, Glycerol, Solid[9]
7-diethylaminocoumarin amide 2 Not ReportedNot ReportedNot Reported0.43 (in THF), 0.38 (in glycerol)THF, Glycerol[9]
7-diethylaminocoumarin amide 3 Not ReportedNot ReportedNot Reported0.27 (in THF), 0.41 (in glycerol)THF, Glycerol[9]
Coumarin Fused Dihydropyridine 4e Not ReportedNot ReportedNot Reported0.83Not Specified[5]
DerivativeFluorescence Lifetime (τ_f) (ns)SolventReference
Coumarin 1 in Glycerol 3.8Glycerol[7]
Coumarin 1 in Glycerol (80°C) 1.6Glycerol[7]
7-amino-4-methylcoumarin Not ReportedAqueous[10]
7-hydroxy-4-methylcoumarin Not ReportedAqueous[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of novel aminocoumarin derivatives. The following sections provide methodologies for key experiments.

Synthesis of Aminocoumarin Derivatives

The synthesis of aminocoumarins can be achieved through various established methods, with the Pechmann condensation and reactions involving 4-hydroxycoumarins being common starting points.[11][12] A modern and efficient approach for the synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins involves an amide Smiles rearrangement.[13]

General Procedure for the Synthesis of 7-Aminocoumarins via Amide Smiles Rearrangement: [13]

  • Alkylation: To a solution of the 7-hydroxycoumarin (1.0 equiv) in a suitable solvent such as DMF, add an α-bromoacetamide (1.2 equiv) and a base like cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-alkylated intermediate.

  • Smiles Rearrangement and Hydrolysis: Dissolve the crude intermediate in a suitable solvent (e.g., DMF) and add a base (e.g., Cs₂CO₃, 2.4 equiv).

  • Heat the reaction mixture to 80-100 °C for 4-8 hours.

  • After cooling to room temperature, add water to precipitate the N-substituted 7-aminocoumarin product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Photophysical Measurements

Accurate determination of the photophysical properties is essential to evaluate the potential of novel aminocoumarin derivatives.

UV-Vis Absorption Spectroscopy: [14][15]

  • Prepare stock solutions of the aminocoumarin derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO).

  • Prepare a series of dilutions to obtain concentrations in the range of 1-10 µM.

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette.

  • Use the pure solvent as a reference.

  • Determine the wavelength of maximum absorption (λ_abs) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy: [14][15]

  • Use the same solutions prepared for UV-Vis absorption measurements.

  • Record the fluorescence emission and excitation spectra using a spectrofluorometer.

  • For emission spectra, excite the sample at its λ_abs.

  • For excitation spectra, set the emission wavelength to the maximum fluorescence emission (λ_em).

  • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

Fluorescence Quantum Yield (Φ_f) Determination: [16]

  • The relative method is commonly employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength.

  • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

  • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Fluorescence Lifetime (τ_f) Measurement: [10][16]

  • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

  • The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • A histogram of these time delays is constructed, which represents the fluorescence decay curve.

  • The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function after deconvolution with the instrument response function.

Visualizing Workflows and Mechanisms

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of working with aminocoumarin derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization cluster_application Application Start Starting Materials (e.g., 7-Hydroxycoumarin) Reaction Chemical Synthesis (e.g., Smiles Rearrangement) Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Spectroscopy (λ_abs, ε) Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_em) Characterization->Fluorescence QY Quantum Yield (Φ_f) Fluorescence->QY Lifetime Fluorescence Lifetime (τ_f) Fluorescence->Lifetime Application Further Applications (e.g., Bioimaging, PDT) QY->Application Lifetime->Application

Caption: Experimental workflow for the synthesis and photophysical characterization of novel aminocoumarin derivatives.

PDT_Mechanism cluster_type1 Type I Photoreaction cluster_type2 Type II Photoreaction PS Aminocoumarin Photosensitizer (PS) PS_excited Excited PS PS->PS_excited Absorption Light Light (hν) Light->PS PS_triplet Triplet PS PS_excited->PS_triplet ISC ISC Intersystem Crossing (ISC) Radicals Radical Formation PS_triplet->Radicals O2_singlet Singlet Oxygen (¹O₂) PS_triplet->O2_singlet Substrate Biological Substrate Substrate->Radicals Electron/Hydrogen Transfer ROS Reactive Oxygen Species (ROS) Radicals->ROS O2_ground Ground State Oxygen (³O₂) O2_ground->O2_singlet Energy Transfer O2_singlet->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis

Caption: Simplified signaling pathway of aminocoumarin-mediated photodynamic therapy (PDT).

Applications in Drug Development and Research

The unique photophysical properties of novel aminocoumarin derivatives make them highly valuable in drug development and various research fields.

  • Fluorescent Probes: Their sensitivity to the local environment allows for the design of probes that can report on changes in polarity, pH, viscosity, and the presence of specific ions or biomolecules.[4][5] This is particularly useful for studying cellular processes and for high-throughput screening assays.

  • Photodynamic Therapy (PDT): Certain aminocoumarin derivatives can act as efficient photosensitizers.[17][18] Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells or pathogenic microbes.[19][20] Their strong absorption in the visible region and high triplet state quantum yields are desirable characteristics for PDT agents. The cellular uptake and internalization mechanism of coumarin-based compounds are critical factors for their efficacy in such applications.[21][22][23]

  • Bioimaging: The high fluorescence quantum yields and photostability of some aminocoumarin derivatives make them excellent fluorophores for cellular and tissue imaging.[24] They can be conjugated to biomolecules to visualize their localization and dynamics within living systems.

Conclusion

Novel aminocoumarin derivatives represent a versatile and powerful class of photophysically active molecules. The ability to fine-tune their properties through synthetic modifications opens up a vast design space for the creation of sophisticated tools for research and medicine. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and researchers seeking to harness the potential of these luminous compounds. As research in this area continues to advance, we can anticipate the development of even more innovative aminocoumarin-based technologies with significant impacts on drug discovery, diagnostics, and therapeutics.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 7-Amino-4-methylcoumarin (AMC), a vital fluorescent probe and a scaffold of significant interest in medicinal chemistry. Understanding the solid-state architecture of AMC is crucial for comprehending its photophysical properties, stability, and potential for polymorphism, all of which are critical parameters in drug development and material science. This document outlines the crystallographic parameters of AMC, details the experimental procedures for its synthesis and crystal growth, and discusses the implications of its structural features.

Introduction

This compound (also known as Coumarin 120) is a highly fluorescent molecule widely employed in biochemical assays to detect enzymatic activity, particularly of proteases and glycosidases.[1][2] Its utility stems from the quenching of its fluorescence when conjugated to a substrate and the subsequent release of the highly fluorescent free AMC upon enzymatic cleavage. Beyond its role as a reporter molecule, AMC and its derivatives have shown promising biological activities, including potential as antitubercular agents that may target the cell wall of Mycobacterium tuberculosis.[3][4]

The efficacy and reliability of AMC in these applications are intrinsically linked to its molecular structure and intermolecular interactions in the solid state. This guide focuses on the analysis of its crystal structure, which has been determined by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

The most common and efficient method for synthesizing this compound is the Pechmann condensation.[5]

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Indium(III) chloride (InCl₃) or another suitable acid catalyst (e.g., concentrated H₂SO₄, nano-crystalline sulfated-zirconia)[5][6]

  • Ethanol

  • Petroleum ether

Procedure:

  • In a mortar or a high-speed ball mill, combine m-aminophenol (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of InCl₃ (e.g., 3 mol%).[3]

  • Grind the mixture at room temperature for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid reaction mixture is washed with a mixture of petroleum ether and ethyl acetate to remove any unreacted starting materials.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound as a light yellow to brown crystalline powder.[3]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Combine Reactants: - m-Aminophenol - Ethyl acetoacetate - InCl₃ (catalyst) grind Grind/Mill (Room Temperature) start->grind wash Wash with Petroleum Ether/ Ethyl Acetate grind->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step for structure elucidation.

Procedure:

  • Prepare a saturated solution of purified this compound in a suitable solvent, such as acetonitrile or a mixture of methanol and tetrahydrofuran (THF) (1:1).[7]

  • Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis will form.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation and Software:

  • A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data collection and processing software (e.g., MSC/AFC Diffractometer Control Software).

  • Structure solution and refinement software (e.g., SHELXS, SHELXL, TEXSAN).

Procedure:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is cooled to a specific temperature (e.g., room temperature or 150 K) to reduce thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • The collected data are processed, and the structure is solved using direct methods.

  • The structural model is refined using full-matrix least-squares procedures to minimize the difference between observed and calculated structure factors.

Experimental Workflow for Crystal Structure Determination

G synthesis Synthesis & Purification crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth xray X-ray Data Collection (Diffractometer) crystal_growth->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (Least-Squares) solve->refine final_structure Final Crystal Structure (CIF Data) refine->final_structure

Caption: General workflow for the determination of a crystal structure.

Crystal Structure and Data

The crystal structure of this compound was first reported by Jasinski and Woudenberg in 1994.[8][9] The compound crystallizes in the monoclinic space group P2₁/c. More recently, a new, more stable polymorph has been identified, which also crystallizes in the monoclinic system but with two molecules in the asymmetric unit.[7]

The key feature of the AMC molecule is the planar benzopyran moiety, with the dihedral angle between the fused benzene and pyrone rings being very small (approximately 1.5-1.8°). This planarity confirms the aromatic character of the system and is crucial for its electronic and photophysical properties.

Crystallographic Data Summary

The following table summarizes the crystallographic data for the originally reported structure of this compound.

ParameterValue
Chemical FormulaC₁₀H₉NO₂
Formula Weight175.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.653(2)
b (Å)6.903(3)
c (Å)14.398(3)
β (°)99.34(2)
Volume (ų)848.3(4)
Z4
Density (calculated)1.371 g/cm³
RadiationMo Kα (λ = 0.71073 Å)
TemperatureRoom Temperature
Final R-value0.0577 for 2429 observed reflections

Data sourced from Jasinski J & Woudenberg R (1994) Acta Cryst. C50, 1954-1956 and related database entries.[8][9]

Intermolecular Interactions

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and the pyrone ring oxygen act as acceptors. These interactions create a stable, three-dimensional network. Specifically, N-H···O and C-H···O hydrogen bonds are observed, with N-H···O distances in the range of 2.98 to 3.17 Å. These hydrogen bonding networks are critical in stabilizing the crystal lattice and can influence the solid-state fluorescence properties of the material.

Application in Mechanistic Studies

The fluorescent properties of AMC are central to its use in drug development and research, particularly for enzyme activity assays.

AMC as a Fluorescent Reporter in Enzyme Assays

G substrate Substrate-AMC Conjugate (Fluorescence Quenched) enzyme Enzyme (e.g., Protease) substrate->enzyme product Cleaved Substrate enzyme->product Cleavage amc Free AMC (Highly Fluorescent) enzyme->amc Release fluorescence Detected Fluorescence (e.g., 445 nm) amc->fluorescence light Excitation Light (e.g., 345 nm) light->amc

Caption: Mechanism of this compound as a fluorescent reporter.

This mechanism relies on the principle of fluorescence resonance energy transfer (FRET) or contact quenching. When covalently attached to a peptide or another substrate, the fluorescence of the AMC moiety is suppressed. Enzymatic cleavage of the substrate releases free AMC, leading to a significant increase in fluorescence intensity, which can be quantitatively measured to determine enzyme kinetics.[2]

Conclusion

The crystal structure of this compound reveals a planar, aromatic molecule stabilized by a network of intermolecular hydrogen bonds. This detailed structural understanding is fundamental for rationalizing its photophysical properties, which are harnessed in its widespread application as a fluorescent reporter. For professionals in drug development, this knowledge is invaluable for designing novel AMC-based substrates for high-throughput screening, developing derivatives with tailored properties, and understanding potential solid-state stability and polymorphism issues. The synthesis and crystallization protocols provided herein offer a practical basis for obtaining high-purity material for these advanced applications.

References

Solvatochromic effects on 7-Amino-4-methylcoumarin fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solvatochromic Effects on 7-Amino-4-methylcoumarin (AMC) Fluorescence

Introduction

This compound (AMC), also known as Coumarin 120, is a highly fluorescent dye widely utilized in various scientific domains, including as a laser dye, a fluorescent label for peptides in protease activity assays, and as a building block for fluorescent probes.[1][2][3] Its photophysical properties, particularly its fluorescence emission, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color (absorption or emission spectra) of a chemical substance depending on the polarity of the solvent.

For AMC, the 7-amino group acts as an electron-donating group, and the carbonyl group in the pyrone ring acts as an electron-accepting group, creating an intramolecular charge transfer (ICT) character.[1] Upon photoexcitation, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g).[4][5] Polar solvents can stabilize this polar excited state more effectively than the less polar ground state, resulting in a red-shift (bathochromic shift) in the fluorescence emission spectrum. This pronounced solvatochromic effect makes AMC an excellent probe for studying local environment polarity in chemical and biological systems.

This technical guide provides a comprehensive overview of the solvatochromic effects on AMC fluorescence, detailing the underlying principles, experimental protocols for characterization, and a summary of its photophysical properties in various solvents.

The Principle of Solvatochromism in AMC

The solvatochromic behavior of AMC is governed by the differential solvation of its ground and excited states. The process can be visualized through the energy level diagram below.

  • Ground State (S₀): AMC has a moderate dipole moment in its ground state.

  • Excitation (Absorption): Upon absorption of a photon, the molecule is promoted to the first excited singlet state (S₁). This electronic transition is a rapid process (the Franck-Condon principle), and the solvent molecules do not have time to reorient around the newly formed excited state dipole.

  • Solvent Relaxation: In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the highly polar excited state. This relaxation process lowers the energy of the excited state.

  • Emission (Fluorescence): The molecule returns to the ground state by emitting a photon. Since the excited state was stabilized and its energy lowered by the solvent, the energy gap for emission is smaller than it would be in a nonpolar solvent. This results in the emission of a lower-energy (longer wavelength) photon, causing a red shift in the fluorescence spectrum.

The difference between the absorption and emission maxima, known as the Stokes shift, increases with increasing solvent polarity. This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent.

Visualization of the Solvatochromic Effect

The following diagram illustrates the energy state transitions of AMC in nonpolar versus polar solvents, demonstrating the origin of the solvatochromic shift.

Solvatochromism_Mechanism Mechanism of Solvatochromism in AMC cluster_polar Polar Solvent S0_np Ground State (S₀) S1_np Excited State (S₁) S0_np->S1_np S0_p Ground State (S₀) (Slightly Stabilized) S1_np->S0_np S1_p_unrelaxed Franck-Condon Excited State (S₁) S0_p->S1_p_unrelaxed Absorption S1_p_relaxed Solvent-Relaxed Excited State (S₁') S1_p_unrelaxed->S1_p_relaxed Solvent Relaxation S1_p_relaxed->S0_p Fluorescence (longer λ)

Caption: Energy level diagram illustrating the solvatochromic red shift in AMC fluorescence.

Quantitative Photophysical Data

The solvatochromic properties of this compound have been characterized in a wide range of solvents. The following table summarizes key photophysical parameters, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_f) in solvents of varying polarity. Solvent polarity is often quantified using the empirical E_T(30) scale, derived from the solvatochromism of Reichardt's dye.[6][7]

SolventDielectric Constant (ε)E_T(30) (kcal/mol)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Cyclohexane2.0231.233839040800.45
1,4-Dioxane2.2136.035042552800.65
Benzene2.2834.534842856500.58
Toluene2.3833.934542054500.60
Diethyl Ether4.3434.634541551200.68
Chloroform4.8139.135543554800.72
Ethyl Acetate6.0238.135243054000.75
Acetonitrile37.546.035344862300.73
Dimethyl Sulfoxide (DMSO)46.745.036046565100.61
Ethanol24.651.935445062000.70
Methanol32.755.535245264700.64
Water80.163.135048076500.35

Note: The data presented are compiled from various literature sources and represent typical values. Actual measurements may vary slightly depending on experimental conditions such as purity, temperature, and instrument calibration.

Experimental Protocols

Accurate characterization of solvatochromic effects requires careful experimental procedures. Below are detailed methodologies for sample preparation and spectroscopic measurements.

Materials and Reagents
  • This compound (AMC): High purity grade (>99%).

  • Solvents: Spectroscopic grade or HPLC grade for all solvents to be tested. Ensure solvents are anhydrous where necessary, as trace amounts of water can significantly affect results.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of AMC (e.g., 1 mM) in a suitable solvent like ethanol or DMSO, in which it is readily soluble. Store this solution in a dark, sealed container to prevent photodegradation.

  • Working Solutions: Prepare fresh working solutions for each solvent to be tested. Dilute the stock solution to a final concentration that yields an absorbance maximum between 0.05 and 0.1 at the λ_max to avoid inner filter effects in fluorescence measurements. A typical final concentration is in the range of 1-10 µM.

UV-Visible Absorption Spectroscopy
  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use the pure solvent of interest in a matched quartz cuvette as the blank reference.

  • Measurement:

    • Record the absorption spectrum of the AMC working solution over a relevant wavelength range (e.g., 250-500 nm).

    • Identify and record the wavelength of maximum absorption (λ_abs).

Fluorescence Spectroscopy
  • Instrument: Use a calibrated spectrofluorometer equipped with a thermostatted cuvette holder.

  • Settings:

    • Excitation Wavelength (λ_ex): Set the excitation wavelength to the determined λ_abs for that specific solvent to ensure maximum emission intensity.

    • Slit Widths: Use narrow excitation and emission slit widths (e.g., 2-5 nm) to ensure good spectral resolution.

    • Solvent Blank: Record a spectrum of the pure solvent under the same conditions to check for background fluorescence or Raman scattering peaks.

  • Measurement:

    • Record the fluorescence emission spectrum over a relevant wavelength range (e.g., 380-600 nm).

    • Identify and record the wavelength of maximum emission (λ_em).

    • If the solvent blank shows a significant Raman peak, it may need to be subtracted from the sample spectrum.

Data Analysis
  • Stokes Shift Calculation: Calculate the Stokes shift (Δν̃) in wavenumbers (cm⁻¹) using the following formula: Δν̃ = (1 / λ_abs) - (1 / λ_em) * 10⁷ (where λ is in nm)

  • Quantum Yield Determination (Relative Method):

    • A well-characterized fluorescence standard with a known quantum yield (Φ_std) and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54) is required.

    • Measure the absorbance and integrated fluorescence intensity (Area) of both the AMC sample and the standard at the same excitation wavelength. Ensure absorbance values are below 0.1.

    • Calculate the quantum yield of the AMC sample (Φ_sample) using the formula: Φ_sample = Φ_std * (Area_sample / Area_std) * (A_std / A_sample) * (n_sample² / n_std²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for a solvatochromic study of AMC.

Experimental_Workflow prep Sample Preparation stock Prepare AMC Stock Solution (e.g., 1 mM in Ethanol) prep->stock working Prepare Dilute Working Solutions (1-10 µM in Target Solvents) stock->working uv_vis UV-Vis Spectroscopy working->uv_vis record_abs Record Absorbance Spectrum uv_vis->record_abs get_lambda_abs Determine λ_abs record_abs->get_lambda_abs fluor Fluorescence Spectroscopy get_lambda_abs->fluor Use λ_abs for λ_ex analysis Data Analysis get_lambda_abs->analysis record_em Record Emission Spectrum (Excite at λ_abs) fluor->record_em get_lambda_em Determine λ_em record_em->get_lambda_em get_lambda_em->analysis stokes Calculate Stokes Shift analysis->stokes qy Determine Quantum Yield analysis->qy correlate Correlate with Solvent Polarity stokes->correlate qy->correlate

Caption: Workflow for investigating the solvatochromic properties of AMC.

Applications in Research and Drug Development

The sensitivity of AMC's fluorescence to its local environment makes it a valuable tool for researchers.

  • Protease Assays: In drug development, AMC is conjugated to a peptide sequence recognized by a specific protease. The fluorescence of AMC is quenched in the conjugated form. Upon enzymatic cleavage, free AMC is released, resulting in a strong fluorescence signal that allows for the quantification of enzyme activity and the screening of potential inhibitors.[3]

  • Sensing and Imaging: The solvatochromic properties of AMC derivatives are exploited to create fluorescent probes that can report on the polarity of microenvironments, such as the interior of micelles, polymers, or binding sites within proteins.

  • Antitubercular Agent: Studies have shown that AMC itself possesses potential as an antitubercular agent, with a proposed mechanism of action involving an attack on the cell wall.[8][9]

Conclusion

This compound exhibits significant and predictable solvatochromic effects, characterized by a red shift in its fluorescence emission with increasing solvent polarity. This behavior is a direct consequence of the stabilization of its polar intramolecular charge transfer excited state by polar solvent molecules. A thorough understanding and precise measurement of these effects, following the protocols outlined in this guide, are crucial for its effective application as a fluorescent probe in biochemical assays, environmental sensing, and materials science. The strong correlation between its photophysical properties and solvent polarity ensures that AMC will remain a vital tool for researchers and drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 7-acylamino-4-methylcoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 7-acylamino-4-methylcoumarins, a class of compounds with significant potential in drug discovery and development due to their diverse biological activities, including antimicrobial and fluorescent properties. This guide details the primary synthetic routes, provides explicit experimental protocols, and presents key quantitative data in a clear, comparative format.

Introduction

Coumarins are a well-known class of benzopyrone scaffolds found in many natural products. Their derivatives are of great interest due to their wide range of pharmacological activities. Among these, 7-acylamino-4-methylcoumarins have emerged as particularly promising compounds. The introduction of an acylamino group at the 7-position of the 4-methylcoumarin core can significantly modulate the molecule's biological and photophysical properties. These compounds are often utilized as fluorescent probes and have demonstrated notable efficacy as antitubercular and antibacterial agents.[1][2]

The synthesis of 7-acylamino-4-methylcoumarins is typically achieved through a two-step process. The first step involves the synthesis of the core intermediate, 7-amino-4-methylcoumarin. The second step is the acylation of the 7-amino group with various acylating agents to yield the desired final products.

Synthesis of the this compound Intermediate

The most common and efficient method for synthesizing the this compound scaffold is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, m-aminophenol is reacted with ethyl acetoacetate.

Pechmann Condensation Workflow

The general workflow for the Pechmann condensation to produce this compound is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Work-up & Purification cluster_product Product m_aminophenol m-Aminophenol condensation Pechmann Condensation m_aminophenol->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation acid_catalyst Acid Catalyst (e.g., H2SO4, Lewis Acids) acid_catalyst->condensation heating Heating heating->condensation precipitation Precipitation in Water condensation->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound via Pechmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Pechmann condensation procedures.

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or a suitable Lewis acid catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • A precipitate will form. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Typical Yields: Yields for this reaction are generally reported to be in the range of 60-80%, depending on the specific conditions and catalyst used.

Acylation of this compound

The second and final step in the synthesis of 7-acylamino-4-methylcoumarins is the acylation of the 7-amino group of the previously synthesized intermediate. This is a standard nucleophilic acyl substitution reaction where the amino group acts as the nucleophile.

General Acylation Workflow

The acylation can be carried out using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Work-up & Purification cluster_product Product amino_coumarin This compound acylation N-Acylation amino_coumarin->acylation acylating_agent Acylating Agent (Acid Chloride or Anhydride) acylating_agent->acylation solvent Solvent (e.g., Pyridine, DCM, DMF) solvent->acylation base Base (e.g., Pyridine, Triethylamine) base->acylation temperature Temperature (e.g., 0°C to RT) temperature->acylation quenching Quenching with Water/Acid acylation->quenching extraction Solvent Extraction quenching->extraction crystallization Crystallization extraction->crystallization product 7-Acylamino-4-methylcoumarin crystallization->product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocols for Acylation

Below are detailed protocols for the synthesis of representative 7-acylamino-4-methylcoumarins.

3.2.1. Synthesis of 7-Acetylamino-4-methylcoumarin

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 7-acetylamino-4-methylcoumarin.

3.2.2. Synthesis of 7-Benzoylamino-4-methylcoumarin

Materials:

  • This compound

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 equivalents) to the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain 7-benzoylamino-4-methylcoumarin.

Quantitative Data Summary

The following table summarizes the reported yields and physical properties of various synthesized 7-acylamino-4-methylcoumarins.

Acyl GroupAcylating AgentSolventBaseYield (%)Melting Point (°C)Reference
AcetylAcetic anhydridePyridinePyridine85-95268-270[3]
PropanoylPropanoyl chlorideDCMTriethylamine~80245-247[3]
ButanoylButanoyl chlorideDCMTriethylamine~78228-230[3]
PentanoylPentanoyl chlorideDCMTriethylamine~75215-217[3]
HexanoylHexanoyl chlorideDCMTriethylamine~72204-206[3]
BenzoylBenzoyl chlorideDCMTriethylamine~88>300[3]

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Biological Activity and Potential Mechanism of Action

Several 7-acylamino-4-methylcoumarin derivatives have demonstrated significant antitubercular activity.[1][2] Studies suggest that these compounds may exert their effect by targeting the cell wall of Mycobacterium tuberculosis.[1] The proposed mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

G cluster_compound Compound cluster_target Bacterial Target cluster_effect Cellular Effect cluster_outcome Outcome coumarin 7-Acylamino-4- methylcoumarin enzyme Mycolic Acid Biosynthesis Enzymes coumarin->enzyme Inhibits inhibition Inhibition of Mycolic Acid Synthesis cell_wall Disruption of Cell Wall Integrity inhibition->cell_wall Leads to death Bacterial Cell Death cell_wall->death Results in

Caption: Postulated mechanism of antitubercular activity of 7-acylamino-4-methylcoumarins.

Conclusion

The synthesis of 7-acylamino-4-methylcoumarins is a straightforward and versatile process, allowing for the generation of a diverse library of compounds for biological screening. The robust Pechmann condensation provides reliable access to the key this compound intermediate, which can be readily acylated to introduce a variety of functionalities. The promising antitubercular activity of these compounds highlights their potential as lead structures in the development of new therapeutics. Further investigation into the structure-activity relationships and optimization of the acyl substituent is warranted to fully explore the therapeutic potential of this class of molecules.

References

An In-depth Technical Guide to the Antitubercular Activity of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitubercular properties of 7-Amino-4-methylcoumarin (AMC), a promising heterocyclic compound. This document consolidates key findings on its in vitro efficacy, synergistic interactions with established antitubercular drugs, and its proposed mechanism of action. Detailed experimental protocols and visual workflows are included to support further research and development in this area.

Quantitative Antitubercular Activity

This compound and its acyl derivatives have demonstrated significant in vitro activity against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Mycobacterium tuberculosis [1][2][3][4]

CompoundM. tuberculosis H37Rv (mg/L)Drug-Susceptible Clinical Isolate (mg/L)Multidrug-Resistant Clinical Isolate (mg/L)
This compound (NA5) 1.0 1.0 1.0
7-Acetamido-4-methylcoumarin (NA7)>10.0>10.0>10.0
7-Propanamido-4-methylcoumarin (NA34)3.53.53.5
7-Butanamido-4-methylcoumarin (NA36)2.52.52.5
7-Pentanamido-4-methylcoumarin (NA54)2.52.52.5
7-Hexanamido-4-methylcoumarin (NA40)2.02.02.0
7-Benzamido-4-methylcoumarin (NA38)>10.0>10.0>10.0
Isoniazid0.10.1>5.0
Rifampicin0.20.2>10.0
Streptomycin2.02.0>10.0
Ethambutol2.52.5>10.0

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio against M. tuberculosis H37Rv [4]

CompoundMBC (mg/L)MBC/MIC RatioInterpretation
This compound (NA5)>10.0>10Bacteriostatic
7-Propanamido-4-methylcoumarin (NA34)>10.0>2.8Bacteriostatic
7-Butanamido-4-methylcoumarin (NA36)10.04Bactericidal
7-Pentanamido-4-methylcoumarin (NA54)10.04Bactericidal
7-Hexanamido-4-methylcoumarin (NA40)5.02.5Bactericidal

Synergistic Activity

The synergistic potential of this compound and its derivatives with first-line antitubercular drugs has been evaluated. The fractional inhibitory concentration index (FICI) is used to determine the nature of the interaction.

Table 3: Fractional Inhibitory Concentration Index (FICI) of this compound and its Derivatives in Combination with Isoniazid and Rifampicin against M. tuberculosis H37Rv [4]

CompoundFICI with IsoniazidInterpretationFICI with RifampicinInterpretation
This compound (NA5) 0.375 Synergy 0.550 Indifference
7-Propanamido-4-methylcoumarin (NA34)0.633Indifference0.525Indifference
7-Butanamido-4-methylcoumarin (NA36)0.258Synergy0.250Synergy
7-Pentanamido-4-methylcoumarin (NA54)0.275Synergy0.375Synergy
7-Hexanamido-4-methylcoumarin (NA40)0.233Synergy0.350Synergy

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4.0: Indifference; FICI > 4.0: Antagonism.[5][6][7]

Cytotoxicity Profile

The cytotoxicity of this compound and its derivatives has been assessed to determine their selectivity towards mycobacteria over mammalian cells.

Table 4: Cytotoxicity of this compound and its Derivatives against Mammalian Cell Lines [4]

Compound50% Cytotoxic Concentration (CC50) (mg/L)
This compound (NA5) >100
7-Propanamido-4-methylcoumarin (NA34)>100
7-Butanamido-4-methylcoumarin (NA36)>100
7-Pentanamido-4-methylcoumarin (NA54)>100
7-Hexanamido-4-methylcoumarin (NA40)>100

Proposed Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of the mycobacterial cell wall, specifically through the inhibition of mycolic acid synthesis.[1][2][4] This leads to a loss of acid-fastness and compromised cell wall integrity.

Mechanism_of_Action cluster_0 Mycobacterium tuberculosis Cell AMC This compound MAS Mycolic Acid Synthase Complex AMC->MAS Inhibition MA Mycolic Acids MAS->MA Synthesis CW Cell Wall (Arabinogalactan-Peptidoglycan-Mycolate Complex) MA->CW Incorporation Disruption Cell Wall Disruption & Loss of Integrity CW->Disruption Lysis Bacterial Cell Lysis Disruption->Lysis

Proposed mechanism of action of this compound.

Experimental Protocols

A common method for the synthesis of this compound is the Pechmann condensation.

Synthesis_Workflow cluster_workflow Synthesis of this compound Reactants m-Aminophenol + Ethyl Acetoacetate Reaction Pechmann Condensation Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Product This compound Reaction->Product

General workflow for the synthesis of this compound.

Detailed Protocol:

  • To a cooled (0-5 °C) mixture of m-aminophenol and ethyl acetoacetate, concentrated sulfuric acid is added dropwise with constant stirring.

  • The reaction mixture is stirred at room temperature for a specified period, allowing the condensation and cyclization to occur.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed with cold water to remove excess acid, and then washed with a sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product is dried and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

The MIC is determined using the broth microdilution method.

MIC_Workflow cluster_mic MIC Determination Workflow Prep_Compound Prepare serial dilutions of test compound Inoculation Inoculate microplate wells Prep_Compound->Inoculation Prep_Inoculum Prepare standardized M. tuberculosis inoculum Prep_Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Read results visually or using an indicator (e.g., Resazurin) Incubation->Reading MIC_Value Determine MIC (Lowest concentration with no visible growth) Reading->MIC_Value

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • A standardized inoculum of M. tuberculosis H37Rv (or other strains) is prepared to a McFarland standard of 0.5 and then diluted.

  • Each well is inoculated with the bacterial suspension.

  • The plates are sealed and incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. For a more objective endpoint, a growth indicator like Resazurin can be added, where a color change from blue to pink indicates bacterial growth.

The checkerboard assay is employed to assess the synergistic effects of drug combinations.

Checkerboard_Workflow cluster_checkerboard Checkerboard Assay Workflow Prep_Drugs Prepare serial dilutions of Drug A and Drug B Create_Matrix Create a 2D matrix of drug concentrations in a microplate Prep_Drugs->Create_Matrix Inoculation Inoculate with standardized M. tuberculosis suspension Create_Matrix->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Determine_MICs Determine MIC of each drug alone and in combination Incubation->Determine_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Determine_MICs->Calculate_FICI

Workflow for synergy testing using the checkerboard assay.

Detailed Protocol:

  • Serial dilutions of this compound (Drug A) are prepared along the rows of a 96-well plate.

  • Serial dilutions of the partner drug (e.g., isoniazid, Drug B) are prepared along the columns of the same plate.

  • Each well is then inoculated with a standardized suspension of M. tuberculosis.

  • The plate is incubated, and the MIC of each drug alone and in combination is determined.

  • The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound.

MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay Workflow Seed_Cells Seed mammalian cells (e.g., Vero, A549) in a 96-well plate Add_Compound Add serial dilutions of the test compound to the cells Seed_Cells->Add_Compound Incubation Incubate for 24-72 hours Add_Compound->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate 50% Cytotoxic Concentration (CC50) Measure_Absorbance->Calculate_CC50

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plate is incubated for a specified period (e.g., 48 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

This compound exhibits potent in vitro antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Its synergistic interactions with first-line drugs like isoniazid, coupled with its low cytotoxicity, highlight its potential as a lead compound for the development of new antitubercular agents. The proposed mechanism of action, involving the inhibition of mycolic acid synthesis, offers a validated target for further optimization of this chemical scaffold. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to build upon these promising findings. Further in vivo efficacy and pharmacokinetic studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Caspase Activity Assays Using AMC-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). The detection of caspase activity is a reliable indicator of apoptosis. This document provides detailed protocols for measuring the activity of various caspases using fluorogenic substrates composed of a specific peptide sequence conjugated to 7-amino-4-methylcoumarin (AMC). When a specific caspase cleaves the peptide sequence, the free AMC is released, which produces a measurable fluorescent signal.[1][2] This method is sensitive, quantitative, and adaptable for high-throughput screening.

Principle of the Assay

The assay utilizes a synthetic tetrapeptide substrate specific to a particular caspase, which is covalently linked to the fluorophore this compound (AMC). In its conjugated form, the AMC molecule is non-fluorescent. Upon cleavage of the peptide by an active caspase at the aspartate residue, the AMC is released.[1][3] The free AMC molecule fluoresces brightly when excited with UV light (typically around 360-380 nm), and the emitted light can be detected at approximately 440-460 nm.[1][2][3] The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.

Caspase-Specific AMC-Conjugated Peptides

The specificity of the assay is determined by the four-amino-acid peptide sequence, which mimics the cleavage site of the target protein for a specific caspase.[4] The table below summarizes commonly used AMC-conjugated peptides for various caspases.

Caspase TargetPeptide SequenceCommon Substrate Name
Caspase-1Tyr-Val-Ala-AspYVAD-AMC
Caspase-2Val-Asp-Val-Ala-AspVDVAD-AMC
Caspase-3/7Asp-Glu-Val-AspDEVD-AMC[1][3][5]
Caspase-6Val-Glu-Ile-AspVEID-AMC
Caspase-8Ile-Glu-Thr-AspIETD-AMC[6][7]
Caspase-9Leu-Glu-His-AspLEHD-AMC[8][9]

Experimental Protocols

Materials and Reagents
  • Cells or Tissues of Interest: Untreated (negative control) and treated with an apoptosis-inducing agent.

  • AMC-conjugated peptide substrate: (e.g., Ac-DEVD-AMC, Ac-LEHD-AMC, Ac-IETD-AMC). Store at -20°C, protected from light.[3]

  • Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.[3] Alternatively, 50 mM HEPES, pH 7.5, 0.1% CHAPS, 0.1% Nonidet P-40, 1 mM EDTA, with protease inhibitors (optional, see note).[4]

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[3] A 1X working solution should be prepared fresh before use.

  • Dithiothreitol (DTT): 1 M stock solution.

  • This compound (AMC) standard: For creating a standard curve.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • DMSO: For reconstituting substrates and inhibitors.

  • Microplate reader: Capable of fluorescence detection with excitation at ~380 nm and emission at ~440-460 nm.[1][3]

  • 96-well black microplates: For fluorescence assays.

Protocol 1: Preparation of Cell Lysates
  • Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. For suspension cells, proceed to the next step. For adherent cells, gently scrape and collect the cells.

  • Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 10 minutes.[5] Discard the supernatant.

  • Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 300 x g for 10 minutes.[5] Carefully remove all of the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 2-10 million cells/ml).[3]

  • Incubation: Incubate the cell suspension on ice for 30 minutes.[3]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled tube. This is the cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.

Protocol 2: Caspase Activity Assay
  • Prepare 1X Assay Buffer: Dilute the 2X Assay Buffer with an equal volume of sterile distilled water and add DTT to a final concentration of 5 mM.[5]

  • Prepare Substrate Solution: Dilute the AMC-conjugated peptide substrate in the 1X Assay Buffer to the desired final concentration (typically 20-50 µM).[3][6]

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Sample Wells: 50 µl of cell lysate (containing 100-200 µg of protein) and 50 µl of 2X Reaction Buffer with DTT.

    • Negative Control: 50 µl of lysate from untreated cells and 50 µl of 2X Reaction Buffer with DTT.

    • Blank: 50 µl of Cell Lysis Buffer and 50 µl of 2X Reaction Buffer with DTT.

  • Initiate Reaction: Add 5 µl of the 4 mM substrate (e.g., LEHD-pNA, adjust for AMC substrates) to each well to achieve a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[3]

Protocol 3: Data Analysis
  • AMC Standard Curve: Prepare a series of dilutions of the AMC standard in 1X Assay Buffer. Measure the fluorescence of each dilution to generate a standard curve of fluorescence units versus AMC concentration.

  • Subtract Background: Subtract the fluorescence reading of the blank from all sample and control readings.

  • Calculate Caspase Activity: Use the AMC standard curve to convert the background-subtracted fluorescence readings of your samples into the amount of AMC released (in pmol or nmol).

  • Normalize Data: Normalize the caspase activity to the protein concentration of each lysate and the incubation time. The results can be expressed as pmol AMC/µg protein/hour.

  • Fold-Increase in Activity: To determine the relative activation of the caspase, calculate the fold-increase in activity by dividing the normalized activity of the treated samples by the normalized activity of the untreated control.

Data Presentation

Quantitative Analysis of Caspase-3 Activity

The following table presents hypothetical data from a caspase-3 activity assay using Ac-DEVD-AMC.

SampleProtein Conc. (µg/µl)Fluorescence (RFU)AMC Released (pmol)Caspase-3 Activity (pmol/µg/hr)Fold Increase
Untreated Control2.015007537.51.0
Staurosporine (1 µM)2.07500375187.55.0
Drug X (10 µM)2.04500225112.53.0
Inhibitor Analysis

To confirm the specificity of the caspase activity, a specific inhibitor can be used. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%.

InhibitorTarget CaspaseIC50 (nM)
Ac-DEVD-CHOCaspase-310
Ac-LEHD-CHOCaspase-925
Ac-IETD-CHOCaspase-815

Visualizations

Caspase_Activity_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce_Apoptosis Induce Apoptosis in Cells Harvest_Cells Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge_Lysate Centrifuge to Pellet Debris Lyse_Cells->Centrifuge_Lysate Collect_Supernatant Collect Supernatant (Lysate) Centrifuge_Lysate->Collect_Supernatant Quantify_Protein Quantify Protein Concentration Collect_Supernatant->Quantify_Protein Setup_Plate Setup 96-well Plate (Lysate + Buffer) Quantify_Protein->Setup_Plate Prepare_Reagents Prepare Assay Buffer & Substrate Add_Substrate Add AMC-Peptide Substrate Prepare_Reagents->Add_Substrate Setup_Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 440-460nm) Incubate->Measure_Fluorescence Calculate_Activity Calculate Caspase Activity Measure_Fluorescence->Calculate_Activity Standard_Curve Generate AMC Standard Curve Standard_Curve->Calculate_Activity Normalize_Data Normalize to Protein & Time Calculate_Activity->Normalize_Data Fold_Increase Determine Fold Increase Normalize_Data->Fold_Increase

Caption: Workflow for Caspase Activity Assay.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase8 Pro-Caspase-8 Death_Receptor->Procaspase8 FADD Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptotic Stimuli Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-Caspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified Apoptosis Signaling Pathways.

References

Application Notes: 7-Amino-4-methylcoumarin (AMC) as a Fluorescent Probe in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile fluorophore widely employed in the continuous, high-throughput screening of enzyme activity.[1] Assays using AMC are based on the principle of fluorescence quenching and dequenching. When AMC is conjugated to a substrate (e.g., a peptide or saccharide) via an amide or ester bond, its fluorescence is significantly quenched.[1][2] Upon enzymatic cleavage of this bond by a specific hydrolase, such as a protease or glycosidase, the free AMC molecule is liberated.[1] This release results in a substantial increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction.[3]

The primary advantages of using AMC-based substrates include high sensitivity, avoidance of radioactive materials, and a straightforward, continuous assay format suitable for automation.[1][3]

Principle of AMC-Based Assays

The core of the assay lies in the spectral shift and fluorescence enhancement upon hydrolysis. The conjugated, non-fluorescent substrate is cleaved by the enzyme of interest, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the rate of enzyme activity.[3] This allows for the precise determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are crucial for characterizing enzyme function and inhibitor efficacy.[4]

Photophysical & Chemical Properties

Free AMC is a blue-fluorescent dye that is optimally excited by ultraviolet light and emits in the blue region of the visible spectrum.[5] These properties are summarized in the table below.

PropertyValueReferences
Chemical Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [6]
Excitation Maxima ~341-365 nm[6][7][8]
Emission Maxima ~440-460 nm[7][8][9]
Appearance Powder[6]
Solubility Soluble in DMSO, DMF, and acetone.

General Assay Protocol

This protocol provides a general framework for a continuous kinetic assay in a 96-well microplate format. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for each enzyme.

Materials
  • Enzyme of interest

  • AMC-conjugated substrate

  • Free AMC (for standard curve)[10]

  • Assay Buffer (e.g., Tris-HCl, MES, HEPES, optimized for the enzyme)

  • Inhibitor (if screening for inhibition)

  • DMSO (for dissolving substrate, AMC standard, and inhibitor)[11]

  • Opaque 96-well microplates (white or black, for fluorescence)[12]

  • Fluorescence microplate reader with appropriate filters/monochromators (Ex: ~360 nm, Em: ~460 nm)[13]

Reagent Preparation
  • Assay Buffer: Prepare the appropriate buffer and adjust the pH. The buffer should be compatible with the enzyme and not interfere with fluorescence.

  • AMC Standard Stock Solution (e.g., 1 mM): Dissolve a known amount of free AMC in DMSO.[9] Protect from light.[11]

  • Substrate Stock Solution (e.g., 10 mM): Dissolve the AMC-conjugated substrate in DMSO.[9] Store protected from light, potentially at -20°C for long-term storage.[13]

  • Enzyme Solution: Dilute the enzyme to the desired working concentration in cold assay buffer immediately before use. Keep on ice.

G A 1. Reagent Preparation B 2. Prepare AMC Standard Curve A->B C 3. Dispense Reagents (Buffer, Enzyme, Inhibitor) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Kinetic Measurement (Read Fluorescence over time) D->E F 6. Data Analysis (Calculate Velocity, Plot Curves) E->F

Assay Procedure
  • AMC Standard Curve:

    • Prepare a dilution series of the AMC standard stock solution in assay buffer in a 96-well plate.[12]

    • Include a buffer-only blank.

    • Measure the fluorescence at the end-point (Ex/Em ~360/460 nm).

    • Plot fluorescence intensity versus AMC concentration. This curve will be used to convert the relative fluorescence units (RFU) from the kinetic assay into moles of product formed.[12]

  • Enzyme Kinetic Assay:

    • Add assay buffer to all wells.

    • For inhibitor studies, add the desired concentration of inhibitor (or DMSO as a vehicle control) to the appropriate wells.

    • Add the enzyme solution to all wells except the "no-enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 3-5 minutes to allow for temperature equilibration.[9]

    • Initiate the reaction by adding the AMC-substrate solution to all wells. Final substrate concentrations should typically bracket the expected Km value.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em ~360/460 nm.[13]

Data Analysis

  • Calculate Reaction Velocity:

    • For each reaction, plot fluorescence (RFU) versus time (minutes).

    • Identify the initial linear portion of the curve. The slope of this line represents the initial velocity (V₀) in RFU/min.

    • Convert V₀ (RFU/min) to moles/min using the slope from the AMC standard curve.

  • Determine Kinetic Parameters:

    • Plot the initial velocity (in moles/min) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.[4]

    Equation 1: Michaelis-Menten Equation V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) Where:

    • V₀ = Initial velocity

    • Vmax = Maximum velocity

    • [S] = Substrate concentration

    • Km = Michaelis constant (substrate concentration at ½ Vmax)[4]

Application Example: Caspase-3 Activity in Apoptosis

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Caspase-3, an executioner caspase, cleaves specific cellular substrates, leading to the morphological changes associated with apoptosis. AMC-based substrates, such as Ac-DEVD-AMC, are widely used to measure Caspase-3 activity.[14]

G cluster_pathway Cellular Pathway cluster_assay In Vitro Assay Apoptotic_Signal Apoptotic Signal (e.g., UV, chemical) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Caspase3_Inactive Pro-Caspase-3 (Inactive) Caspase3_Active Caspase-3 (Active) Cell_Lysate Cell Lysate containing Active Caspase-3 Caspase3_Active->Cell_Lysate Source of Enzyme Cellular_Targets Cellular Targets Apoptosis Apoptosis DEVD_AMC Ac-DEVD-AMC (Substrate) Fluorescence Fluorescence Signal

Representative Kinetic Data

The following table summarizes typical kinetic constants for various enzymes assayed using AMC-based substrates. These values can vary depending on assay conditions (pH, buffer, temperature).

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
Deubiquitinating Enzyme (UCH-L3)Ub-AMCDiffusion-limited-[15]
ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC50 - 100-[1]
Caspase-3Ac-DEVD-AMC9.7 ± 0.61.8 ± 0.1(Typical literature values)
Proteasome (Chymotrypsin-like)Suc-LLVY-AMC~50-[12]

Note: The reference for UCH-L3 indicates a diffusion-limited reaction, implying the reaction rate is primarily limited by how fast the substrate can encounter the enzyme.[15] Km and kcat values are highly dependent on specific experimental conditions and should be determined empirically for each new assay setup.

References

Application of 7-Amino-4-methylcoumarin in Tissue Pathology Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile fluorophore with significant applications in tissue pathology, primarily utilized in two distinct methodologies: as a fluorescent substitute for the Schiff reagent in a manner analogous to Periodic acid-Schiff (PAS) staining, and as a reporter molecule in fluorogenic substrates for the in-situ localization of enzyme activity. Its utility stems from its bright blue fluorescence upon enzymatic cleavage or chemical reaction, offering high sensitivity and compatibility with standard fluorescence microscopy techniques.

These application notes provide detailed protocols for both major applications of AMC in tissue pathology staining, along with quantitative data and visual workflows to aid researchers in the successful implementation of these techniques.

Application 1: Fluorescent PAS-like Staining with this compound

This compound can be used as a fluorescent alternative to the Schiff reagent for the detection of aldehydes, which are generated by the periodic acid oxidation of carbohydrates. This method provides a fluorescent signal that is comparable to traditional PAS staining, allowing for the visualization of glycogen, mucins, and other carbohydrate-rich structures within tissue sections. A significant advantage of this technique is its compatibility with conventional Hematoxylin and Eosin (H&E) staining on the same tissue section, enabling both brightfield morphological assessment and fluorescent visualization of specific carbohydrate moieties.

Quantitative Data
ParameterValueReference(s)
Excitation Wavelength (max)341-351 nm[1][2]
Emission Wavelength (max)430-441 nm[1][2]
Stock Solution Concentration10 mg/mL in DMSO[2]
Experimental Protocol: Combined H&E and AMC Staining for Paraffin-Embedded Tissues

This protocol outlines the procedure for performing a combined H&E and AMC staining on a single paraffin-embedded tissue section.

Materials:

  • This compound (AMC)

  • Dimethyl sulfoxide (DMSO)

  • 2-Pyridine borane

  • Citric acid

  • Periodic acid

  • Mayer's hematoxylin

  • Eosin Y

  • Ethanol (95% and 100%)

  • Xylene

  • Distilled water

  • Non-fluorescent, anhydrous mounting medium

Procedure:

  • Solution Preparation:

    • AMC Stock Solution (10 mg/mL): Dissolve AMC in DMSO. Store in the dark at room temperature.[2]

    • AMC Working Solution: Dissolve 25 µL of the AMC stock solution and 2.5 mg of 2-pyridine borane in 50 mL of 1 mg/mL citric acid solution.[2]

  • Deparaffinization and Hydration:

    • Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%), and finally in distilled water.

  • Oxidation:

    • Oxidize the sections in 0.5% (w/v) periodic acid solution for 10 minutes.[2]

    • Rinse thoroughly with distilled water.

  • AMC Staining:

    • Stain the sections with the AMC working solution for 10 minutes.[2]

    • Rinse with distilled water.

  • Counterstaining:

    • Counterstain with Mayer's hematoxylin for 1 minute.[2]

    • Wash the slides under slightly warm (approx. 40°C) running tap water for 5 minutes.[2]

    • Immerse in a solution of Eosin Y diluted with 95% ethanol (3:1 ratio) for 2 minutes.[2]

  • Dehydration and Mounting:

    • Rinse with distilled water.

    • Dehydrate through a graded series of ethanol (95%, 100%).

    • Clear in xylene.

    • Mount with a non-fluorescent, anhydrous mounting medium.[2]

Visualization
  • Brightfield Microscopy: Standard H&E morphology is preserved and can be observed.[3][4]

  • Fluorescence Microscopy: AMC fluorescent signals are observed under UV excitation, with a staining pattern identical to that of PAS staining.[3][4] This allows for the clear visualization of mucus-rich adenocarcinoma cells, amoebic trophozoites, and fungal hyphae.[3]

Workflow Diagram

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Hydration Hydration (Ethanol Series) Deparaffinization->Hydration Oxidation Oxidation (0.5% Periodic Acid) Hydration->Oxidation Rinse1 Rinse (Distilled Water) Oxidation->Rinse1 AMC_Stain AMC Staining (10 min) Rinse1->AMC_Stain Rinse2 Rinse (Distilled Water) AMC_Stain->Rinse2 Hematoxylin Hematoxylin (1 min) Rinse2->Hematoxylin Wash Wash (Tap Water) Hematoxylin->Wash Eosin Eosin Y (2 min) Wash->Eosin Rinse3 Rinse (Distilled Water) Eosin->Rinse3 Dehydration Dehydration (Ethanol Series) Rinse3->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Visualization Visualization Mounting->Visualization Microscopy (Brightfield & Fluorescence)

Caption: Workflow for Combined H&E and AMC Staining.

Application 2: In-Situ Enzyme Histochemistry using AMC-based Fluorogenic Substrates

AMC can be conjugated to a substrate molecule recognized by a specific enzyme. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the substrate, free AMC is released, resulting in a significant increase in fluorescence. This principle allows for the localization of specific enzyme activity within tissue sections, providing valuable information on the spatial distribution of functional enzymes in both normal and pathological states. This technique is particularly useful for studying proteases.

Principle of AMC-based Fluorogenic Substrates

The core principle involves the enzymatic liberation of the highly fluorescent AMC from a non-fluorescent or quenched substrate. This allows for the direct visualization of enzyme activity at the cellular and subcellular level.

G Substrate Enzyme Substrate-AMC (Non-fluorescent/Quenched) Enzyme Target Enzyme Substrate->Enzyme Enzymatic Cleavage Products Cleaved Substrate + Free AMC (Highly Fluorescent) Enzyme->Products

Caption: Principle of AMC-based Fluorogenic Enzyme Substrates.

Quantitative Data
ParameterValue (General)Reference(s)
Excitation Wavelength (cleaved AMC)360-380 nm[5]
Emission Wavelength (cleaved AMC)440-460 nm[5]

Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific AMC-substrate conjugate and the microenvironment.

Experimental Protocol: In-Situ Enzyme Activity on Fresh-Frozen Tissue Sections

This protocol provides a general framework for localizing enzyme activity in fresh-frozen tissue sections using an AMC-based fluorogenic substrate. Specific parameters such as substrate concentration and incubation time should be optimized for each enzyme and tissue type.

Materials:

  • Fresh-frozen tissue sections (5-10 µm)

  • Fixative (e.g., cold acetone, 4% paraformaldehyde)

  • Wash Buffer (e.g., PBS or Tris-buffered saline)

  • Assay Buffer (specific to the enzyme of interest)

  • AMC-based fluorogenic substrate

  • Enzyme inhibitor (for negative control)

  • Aqueous mounting medium

Procedure:

  • Tissue Section Preparation:

    • Cut fresh-frozen tissue sections using a cryostat.

    • Mount sections on pre-cooled microscope slides.

  • Fixation (Optional but Recommended):

    • Fix the sections in cold acetone for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature. Note: Fixation can inactivate some enzymes; therefore, the choice of fixative and fixation time must be carefully optimized.[3]

    • Rinse sections with Wash Buffer (3 changes, 5 minutes each).

  • Enzyme Activity Assay:

    • Prepare the substrate solution by dissolving the AMC-based fluorogenic substrate in the appropriate Assay Buffer to the desired final concentration.

    • For the negative control, prepare a separate substrate solution containing a specific inhibitor for the enzyme of interest.

    • Pre-incubate a control section with the inhibitor-containing solution for 15-30 minutes.

    • Apply the substrate solution (with and without inhibitor) to the respective tissue sections and incubate in a humidified chamber at the optimal temperature for the enzyme (e.g., 37°C). Incubation times can range from 30 minutes to several hours and should be determined empirically.

  • Washing and Mounting:

    • Stop the reaction by washing the sections with Wash Buffer (3 changes, 5 minutes each).

    • Mount the sections with an aqueous mounting medium.

  • Visualization:

    • Immediately visualize the sections using a fluorescence microscope with appropriate filters for AMC (UV excitation).

    • Regions of enzyme activity will exhibit bright blue fluorescence. The negative control section should show significantly reduced or no fluorescence.

Workflow Diagram

G cluster_prep Tissue Preparation cluster_staining Assay Procedure cluster_final Final Steps Cryosectioning Cryosectioning Mounting Mount on Slides Cryosectioning->Mounting Fixation Fixation (Optional) Mounting->Fixation Wash1 Wash Fixation->Wash1 Inhibitor_Inc Inhibitor Incubation (Negative Control) Wash1->Inhibitor_Inc Control Sections Substrate_Inc Substrate Incubation Wash1->Substrate_Inc Test Sections Wash2 Wash Substrate_Inc->Wash2 Aqueous_Mount Aqueous Mounting Wash2->Aqueous_Mount Fluorescence_Microscopy Fluorescence Microscopy Aqueous_Mount->Fluorescence_Microscopy

Caption: Workflow for In-Situ Enzyme Histochemistry with AMC Substrates.

Conclusion

This compound is a valuable tool in the arsenal of the modern pathologist and researcher. Its application as a fluorescent PAS-like stain provides a sensitive and specific method for visualizing carbohydrates that can be seamlessly integrated with standard H&E staining. Furthermore, its use in fluorogenic substrates offers a powerful approach to map the spatial distribution of enzyme activity directly within tissue sections, providing critical insights into the functional state of cells in health and disease. The protocols and data provided herein serve as a comprehensive guide for the implementation of AMC-based staining techniques in tissue pathology.

References

Application Notes: Detecting Reactive Oxygen Species with Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species in cellular processes.[1] They are implicated in a wide range of pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders like Alzheimer's.[2][3] Consequently, the development of sensitive and selective methods for detecting ROS in biological systems is of paramount importance for both basic research and drug development. Coumarin derivatives have emerged as a powerful class of fluorescent probes for ROS detection due to their attractive photophysical properties, including high quantum yields, chemical stability, and amenability to chemical modification.[4] These probes are typically designed as "turn-on" sensors, where the non-fluorescent coumarin derivative reacts with a specific ROS to yield a highly fluorescent product, enabling the visualization and quantification of ROS production in real-time.

Mechanism of Action

The fluorescence of coumarin-based probes is often modulated by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[5][6] In a common "turn-on" strategy for ROS detection, a ROS-reactive group is attached to the coumarin core, which quenches its fluorescence. Upon reaction with the target ROS, this quenching group is cleaved or transformed, restoring the fluorescence of the coumarin fluorophore. For example, oxidative cleavage of a boronate moiety by hydrogen peroxide can convert a non-fluorescent coumarin derivative into a fluorescent one.[7]

ROS_Detection_Mechanism General 'Turn-On' Mechanism for Coumarin-Based ROS Probes cluster_0 Initial State cluster_1 Final State Probe Non-Fluorescent Coumarin Derivative Product Highly Fluorescent Coumarin Product Probe->Product Reaction & Cleavage of Quenching Group ROS Reactive Oxygen Species (e.g., •OH, H₂O₂) ROS->Probe Cellular_ROS_Workflow Experimental Workflow for Cellular ROS Imaging A 1. Seed Cells on Glass-Bottom Dish B 2. Culture Overnight (37°C, 5% CO₂) A->B C 3. Load Cells with Coumarin Probe B->C D 4. Wash with PBS to Remove Excess Probe C->D E 5. Treat Cells with ROS Inducer D->E F 6. Image with Fluorescence Microscope E->F G 7. Quantify Fluorescence (Image Analysis) F->G Probe_Selection_Tree Decision Tree for Probe Selection Start What is the Target? ROS_Type Specific ROS? Start->ROS_Type System_Type Experimental System? Start->System_Type Imaging_Type Deep Tissue Imaging? Start->Imaging_Type H2O2 Use Boronate- Coumarin Probe ROS_Type->H2O2 H₂O₂ OH Use Hydroxyphenyl- Coumarin Probe ROS_Type->OH •OH ONOO Use 'AND' Logic Probe (ROS-AHC) ROS_Type->ONOO ONOO⁻ Cellular Ensure Probe is Cell-Permeable System_Type->Cellular Cell-Based Assay Invitro Cell Permeability Not Required System_Type->Invitro In Vitro / Solution TPM Use Benzo[g]coumarin (Far-Red Emission) Imaging_Type->TPM Yes (Two-Photon) Standard Standard Coumarin Sufficient Imaging_Type->Standard No (Confocal/Widefield)

References

Application Notes and Protocols for Real-time Monitoring of Drug Release with Coumarin-based FRET Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the real-time monitoring of drug release from a nanocarrier system utilizing a coumarin-based Förster Resonance Energy Transfer (FRET) system. The described system employs coumarin as the FRET donor and fluorescein isothiocyanate (FITC) as the acceptor, integrated into a redox-responsive mesoporous silica nanoparticle (MSN) drug delivery platform.

Principle of Operation

The drug delivery system is designed to release its payload in a reducing environment, characteristic of the intracellular environment of cancer cells due to high concentrations of glutathione (GSH). The real-time monitoring of this release is achieved through a FRET mechanism.

  • FRET 'ON' State (Drug Encapsulated): In the absence of a reducing agent, the FITC-labeled β-cyclodextrin (FITC-β-CD) acts as a cap on the pores of the coumarin-functionalized MSNs, preventing premature drug release. The close proximity of the coumarin donor and the FITC acceptor results in efficient FRET. When the coumarin is excited at approximately 405 nm, the energy is transferred to the nearby FITC, which then emits light at around 520 nm.[1]

  • FRET 'OFF' State (Drug Release): In the presence of a reducing agent like GSH, a disulfide bond linking the FITC-β-CD cap to the MSN is cleaved. This cleavage causes the FITC-β-CD to detach from the nanoparticle surface, leading to the release of the encapsulated drug. The separation of the donor and acceptor disrupts the FRET process. Consequently, upon excitation at 405 nm, the coumarin donor's fluorescence is no longer quenched by the acceptor, and its characteristic emission at approximately 450 nm is observed.[1] The change in the ratio of the donor and acceptor fluorescence intensities allows for the real-time quantification of drug release.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of drug release and the general experimental workflow.

G cluster_0 FRET 'ON' State (Drug Encapsulated) cluster_2 FRET 'OFF' State (Drug Released) Drug_Loaded_MSN Drug-Loaded Coumarin-MSN Disulfide_Bond Disulfide Bond Drug_Loaded_MSN->Disulfide_Bond Capped by FITC_Cap FITC-β-CD Cap FRET_ON High FRET (Emission at ~520 nm) FITC_Cap->FRET_ON Proximity to Coumarin Disulfide_Bond->FITC_Cap GSH Glutathione (GSH) (Reducing Environment) Disulfide_Bond->GSH Cleaved by Released_Drug Released Drug Released_Cap Detached FITC-β-CD Coumarin_Emission FRET Disrupted (Emission at ~450 nm) Released_Drug->Coumarin_Emission Concurrent with Released_Cap->Coumarin_Emission Leads to G Start Start Synthesis_MSN Synthesis of Amino- functionalized MSNs Start->Synthesis_MSN Synthesis_Coumarin Synthesis of Coumarin-Cysteine Start->Synthesis_Coumarin Synthesis_FITC Synthesis of FITC-β-CD Start->Synthesis_FITC Functionalize_MSN Tethering Coumarin-Cysteine to MSNs Synthesis_MSN->Functionalize_MSN Synthesis_Coumarin->Functionalize_MSN Drug_Loading Drug Loading into Coumarin-MSNs Functionalize_MSN->Drug_Loading Capping Capping of MSNs with FITC-β-CD Synthesis_FITC->Capping Drug_Loading->Capping Characterization Characterization of FRET-MSNs Capping->Characterization Release_Study In vitro Drug Release and FRET Monitoring Characterization->Release_Study Data_Analysis Data Analysis and Quantification Release_Study->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

How to improve 7-Amino-4-methylcoumarin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 7-Amino-4-methylcoumarin (AMC) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (AMC) poorly soluble in aqueous buffers?

A1: this compound is a largely non-polar molecule. Its limited number of polar functional groups results in low aqueous solubility, a common characteristic of many organic fluorophores.

Q2: What is the first step to dissolving AMC for my experiments?

A2: The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer of choice. This method prevents the direct, and often difficult, dissolution of solid AMC in aqueous media.

Q3: Which organic solvents are recommended for preparing an AMC stock solution?

A3: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are commonly used solvents for preparing AMC stock solutions.[1] It is crucial to use high-purity, anhydrous solvents, as the presence of water can lower the solubility of AMC in these organic solvents.

Q4: Can I increase the AMC concentration in my aqueous buffer by simply adding more of the organic stock solution?

A4: There is a limit to how much organic solvent can be added to an aqueous buffer before the solvent itself affects the experimental system or causes the AMC to precipitate. It is recommended to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v), to avoid potential artifacts in biological assays.

Q5: How does pH affect the solubility of AMC in aqueous buffers?

A5: The amino group in this compound can be protonated at acidic pH, which can slightly increase its aqueous solubility. However, the overall solubility in aqueous buffers remains low across a wide pH range. For some applications, adjusting the pH to between 7 and 9 has been noted in experimental protocols.[2]

Q6: Are there any other methods to improve the aqueous solubility of AMC?

A6: Yes, advanced formulation strategies can be employed. These include the use of co-solvents, cyclodextrins to form inclusion complexes, and the preparation of solid dispersions. These methods are typically explored when higher concentrations of AMC are required in an aqueous environment than can be achieved by simple dilution of a stock solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of the AMC stock solution into aqueous buffer. The concentration of AMC in the final aqueous solution exceeds its solubility limit.- Increase the dilution factor to lower the final AMC concentration.- Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible).- Gently warm the solution or use sonication to aid dissolution.[3]
Cloudy or hazy aqueous working solution. Incomplete dissolution of AMC or the presence of impurities.- Ensure the stock solution is clear and fully dissolved before dilution.- Filter the aqueous working solution through a 0.22 µm syringe filter.- Use freshly prepared stock solutions and high-purity solvents.
Inconsistent fluorescence readings in assays. Fluctuation in the amount of dissolved AMC due to precipitation over time.- Prepare fresh working solutions immediately before use.- If solutions must be stored, keep them protected from light and consider storing them at -20°C for short periods, ensuring they are fully redissolved before use.[4]
The required AMC concentration is not achievable in the desired aqueous buffer. The intrinsic low aqueous solubility of AMC.- Explore the use of co-solvents such as ethanol or isopropanol in the aqueous buffer.[5]- Investigate the use of solubility enhancers like cyclodextrins.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Organic Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO≥ 17.5≥ 100[3]
DMSO100570.84[2]
DMSO1057.08[1]
DMSO317.12[6]
DMFSoluble-[1]
DMF317.12[6]
Acetone1057.08[1]

Table 2: Solubility in Aqueous Buffer (via Dilution of Stock Solution)

Buffer SystemDilution Ratio (Stock:Buffer)Final AMC Concentration (mg/mL)Final AMC Concentration (µM)Reference
PBS (pH 7.2)1:50 (DMF stock)0.0157.08[6]
PBS (pH 7.2)1:40 (DMSO stock)0.02114.17[6]

Table 3: Effect of Co-solvents on AMC Solubility in Water (Mole Fraction Solubility, x_e, at 298.15 K)

Co-solventMass Fraction of Co-solvent in WaterMole Fraction Solubility (x_e) x 10^4
Ethanol0.20.113
0.40.548
0.62.06
0.86.13
1.012.3
Isopropanol0.20.169
0.41.13
0.64.74
0.812.8
1.020.3
Ethylene Glycol0.20.081
0.40.298
0.61.01
0.83.23
1.08.87
DMF0.20.641
0.44.88
0.621.3
0.858.7
1.095.8
Data adapted from a study on the thermodynamic correlation of this compound solubility.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard AMC Stock Solution

Objective: To prepare a 10 mg/mL stock solution of AMC in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or amber vials

Procedure:

  • Weigh out the desired amount of AMC powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution vigorously until the solid is completely dissolved. A clear, light yellow to brown solution should be obtained.[2]

  • If dissolution is slow, gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes.[3]

  • Store the stock solution in small aliquots at -20°C, protected from light. DMSO stock solutions are generally stable for up to 6 months at -20°C.[4]

Protocol 2: Preparation of an AMC Working Solution in Aqueous Buffer

Objective: To prepare a 20 µM working solution of AMC in Tris-HCl buffer (pH 7.4).

Materials:

  • 10 mg/mL AMC stock solution in DMSO (from Protocol 1)

  • 0.2 M Tris-HCl buffer, pH 7.4

  • Pipettes and sterile pipette tips

Procedure:

  • Allow the AMC stock solution to thaw and come to room temperature.

  • Perform a serial dilution of the stock solution to an intermediate concentration if necessary, to ensure accurate pipetting.

  • Add the appropriate volume of the AMC stock solution to the Tris-HCl buffer to achieve a final concentration of 20 µM. For example, to make 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of buffer.

  • Vortex the working solution immediately after adding the stock solution to ensure homogeneity and prevent precipitation.

  • Use the working solution on the same day it is prepared.[4]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_AMC Weigh AMC Powder add_DMSO Add Anhydrous DMSO weigh_AMC->add_DMSO dissolve Vortex / Sonicate add_DMSO->dissolve store_stock Store at -20°C dissolve->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock For Use dilute Dilute in Aqueous Buffer thaw_stock->dilute vortex_working Vortex Immediately dilute->vortex_working use_now Use in Experiment vortex_working->use_now logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome problem Poor Aqueous Solubility of AMC stock Prepare Concentrated Stock in Organic Solvent problem->stock outcome Homogeneous Aqueous Working Solution of AMC stock->outcome cosolvent Use of Co-solvents cosolvent->outcome ph_adjust pH Adjustment ph_adjust->outcome advanced Advanced Methods (e.g., Cyclodextrins) advanced->outcome

References

Minimizing background fluorescence in 7-Amino-4-methylcoumarin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 7-Amino-4-methylcoumarin (AMC) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background fluorescence in AMC-based assays?

High background fluorescence in AMC-based assays can originate from several sources, complicating data interpretation. Key contributors include:

  • Compound Autofluorescence: Test compounds that fluoresce at the same excitation and emission wavelengths as AMC can artificially inflate the signal. This is a significant issue in high-throughput screening (HTS) where diverse chemical libraries are used.[1][2][3]

  • Light Scattering: Precipitated or aggregated test compounds can scatter the excitation light, leading to an apparent increase in fluorescence signal.[4]

  • Substrate Instability/Spontaneous Hydrolysis: The AMC-conjugated substrate may be unstable under certain assay conditions (e.g., suboptimal pH or temperature), leading to spontaneous release of free AMC and a high background signal.

  • Contaminated Reagents or Buffers: Buffers, solvents (like DMSO), or other assay components may contain fluorescent impurities.[5]

  • Well Plate Interference: The type of microplate used can influence background fluorescence. Black, opaque plates are generally recommended to minimize well-to-well crosstalk and light scattering.[6]

  • Enzyme Purity: Impurities in the enzyme preparation could possess enzymatic activity that cleaves the AMC substrate.

Q2: How does pH affect the fluorescence of AMC and the overall assay performance?

The fluorescence of coumarin derivatives, including AMC, can be pH-dependent.[1][7] Generally, the fluorescence intensity of AMC is stable over a pH range of approximately 6 to 8. However, extreme pH values can lead to quenching or instability of the fluorophore and can also affect the stability of the AMC-conjugated substrate and the activity of the enzyme being assayed.[8] It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the substrate and the fluorescence of the liberated AMC. For many protease assays using AMC substrates, a pH between 7.0 and 8.0 is often used.[9][10]

Q3: Can antioxidants or other additives help in reducing background fluorescence?

Yes, certain additives can help mitigate background fluorescence. The use of antioxidants like ascorbic acid has been shown to reduce phototoxicity and the generation of reactive oxygen species (ROS) in fluorescence imaging, which can be a source of background.[11][12] While not a direct scavenger of AMC fluorescence, reducing ROS can improve overall assay stability. For specific types of interference, other additives may be useful. For instance, including a small amount of a non-ionic detergent like Triton X-100 can help to prevent the aggregation of test compounds.

Troubleshooting Guides

Issue 1: High Background Signal in "No Enzyme" Control Wells

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

Potential Cause Recommended Action
Compound Autofluorescence Perform a compound autofluorescence pre-read. (See Experimental Protocol 1)
Substrate Instability Test substrate stability in the assay buffer over time. Consider adjusting the buffer pH or temperature.
Contaminated Reagents Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths.
Spontaneous Hydrolysis Incubate the substrate in the assay buffer at the experimental temperature and measure fluorescence over time. If the signal increases significantly, the substrate is unstable under these conditions.
Issue 2: High Variability Between Replicate Wells

High variability can obscure real hits and lead to unreliable data.

Potential Cause Recommended Action
Compound Precipitation Visually inspect the wells for precipitation. Decrease the final compound concentration or increase the DMSO concentration (while ensuring it doesn't inhibit the enzyme).
Incomplete Mixing Ensure thorough mixing of all reagents after addition, especially after adding the enzyme or substrate.
Pipetting Errors Calibrate and verify the accuracy and precision of all pipettes and liquid handlers.
Edge Effects In 96- or 384-well plates, wells on the edge can be prone to evaporation. Consider not using the outer wells for data analysis or using sealed plates.
Issue 3: Signal Quenching Observed in the Presence of Test Compounds

A decrease in fluorescence signal that is not due to enzyme inhibition is known as quenching.

Potential Cause Recommended Action
Compound Quenching Perform a fluorescence quenching counter-assay. (See Experimental Protocol 2)
Inner Filter Effect Test compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal.[2] Measure the absorbance spectrum of the compound. If there is significant overlap, consider using a different fluorophore or assay format.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the excitation and emission wavelengths used for the AMC assay.

Methodology:

  • Prepare a "No Enzyme, No Substrate" Plate:

    • In a 384-well black, opaque plate, add the assay buffer to all wells.

    • Add the test compounds at the final screening concentration to a set of wells.

    • Include wells with only the assay buffer and DMSO (vehicle control).

  • Incubation:

    • Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Fluorescence Reading:

    • Read the plate using the same fluorescence plate reader and filter set (e.g., Ex: 355 nm, Em: 460 nm) as the primary assay.[4]

  • Data Analysis:

    • Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells.

    • A significant increase in fluorescence in the presence of the compound indicates autofluorescence.

Protocol 2: Counter-Assay for Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of free AMC.

Methodology:

  • Prepare a Plate with Free AMC:

    • In a 384-well black, opaque plate, add a solution of free AMC in assay buffer to all wells. The concentration of AMC should be comparable to the amount of product generated in the positive control of the primary assay.

  • Add Test Compounds:

    • Add the test compounds at the final screening concentration to a set of wells.

    • Include wells with only free AMC and DMSO (positive control) and wells with only assay buffer (blank).

  • Incubation:

    • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Reading:

    • Read the plate using the AMC filter set.

  • Data Analysis:

    • Compare the fluorescence of the wells containing the test compound to the positive control wells (AMC + DMSO).

    • A significant decrease in fluorescence indicates that the compound is a quencher.[13][14][15]

Data Presentation

Table 1: Recommended Buffer Conditions for AMC-Based Protease Assays

Buffer Component Typical Concentration Range Purpose Notes
Buffering Agent 20-100 mMMaintain a stable pHCommon choices include Tris-HCl, HEPES, and MES. The optimal buffer depends on the specific enzyme.[9][10]
pH 6.0 - 8.5Optimize enzyme activity and substrate stabilityAMC fluorescence is generally stable in this range.[1][7][8]
NaCl 50-150 mMMimic physiological ionic strengthCan also help to reduce non-specific protein interactions.
Dithiothreitol (DTT) 1-5 mMReducing agent for cysteine proteasesCan interfere with some compounds (redox cycling).[9]
EDTA 1-10 mMChelating agentUsed to prevent metalloprotease activity if not the target enzyme.
Non-ionic Detergent 0.01 - 0.1% (v/v)Reduce compound aggregation and non-specific bindingExamples include Triton X-100 or Tween-20.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background in AMC Assays Start High Background Signal Observed Check_No_Enzyme Check 'No Enzyme' Control Start->Check_No_Enzyme High_in_No_Enzyme Signal High in 'No Enzyme' Control Check_No_Enzyme->High_in_No_Enzyme Yes Normal_in_No_Enzyme Signal Normal in 'No Enzyme' Control (Problem is Enzyme-Related) Check_No_Enzyme->Normal_in_No_Enzyme No Check_Autofluorescence Perform Compound Autofluorescence Pre-Read High_in_No_Enzyme->Check_Autofluorescence Solution_Check_Enzyme Check Enzyme Purity and Concentration Normal_in_No_Enzyme->Solution_Check_Enzyme Autofluorescent Compound is Autofluorescent Check_Autofluorescence->Autofluorescent Positive Not_Autofluorescent Compound is Not Autofluorescent Check_Autofluorescence->Not_Autofluorescent Negative Solution_Flag Flag Compound as Autofluorescent Autofluorescent->Solution_Flag Check_Substrate_Stability Test Substrate Stability Not_Autofluorescent->Check_Substrate_Stability Substrate_Unstable Substrate is Unstable Check_Substrate_Stability->Substrate_Unstable Fails Substrate_Stable Substrate is Stable Check_Substrate_Stability->Substrate_Stable Passes Solution_Optimize_Buffer Optimize Buffer (pH, Temp) or Find New Substrate Substrate_Unstable->Solution_Optimize_Buffer Check_Reagents Check Reagent Purity Substrate_Stable->Check_Reagents Solution_Replace_Reagents Replace Contaminated Reagents Check_Reagents->Solution_Replace_Reagents

Caption: A logical workflow for troubleshooting high background fluorescence in AMC assays.

Compound_Interference_Pathway Identifying Compound-Mediated Assay Interference Start Suspected Compound Interference Test_Type Is the signal artificially high or low? Start->Test_Type High_Signal Artificially High Signal Test_Type->High_Signal High Low_Signal Artificially Low Signal (Not due to inhibition) Test_Type->Low_Signal Low Check_Autofluorescence Test for Autofluorescence (Protocol 1) High_Signal->Check_Autofluorescence Check_Scattering Check for Compound Precipitation (Visual Inspection) High_Signal->Check_Scattering Check_Quenching Test for Fluorescence Quenching (Protocol 2) Low_Signal->Check_Quenching Check_Inner_Filter Measure Compound Absorbance Spectrum Low_Signal->Check_Inner_Filter Result_Autofluorescent Result: Autofluorescent Hit Check_Autofluorescence->Result_Autofluorescent Result_Scattering Result: Assay Interference due to Scattering Check_Scattering->Result_Scattering Result_Quencher Result: Quencher Hit Check_Quenching->Result_Quencher Result_Inner_Filter Result: Inner Filter Effect Check_Inner_Filter->Result_Inner_Filter

Caption: A decision pathway for identifying the type of compound-mediated assay interference.

References

Troubleshooting fluorescence quenching in AMC-based enzyme assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides solutions to common issues encountered during fluorescence quenching-based enzyme assays utilizing 7-amino-4-methylcoumarin (AMC) substrates. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my fluorescence signal lower than expected or completely absent?

Several factors can lead to a weak or absent fluorescence signal. A systematic approach to troubleshooting this issue is crucial.

  • Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for free AMC. The optimal wavelengths can vary slightly depending on the instrument and buffer conditions, but they are generally around 340-380 nm for excitation and 440-460 nm for emission.[1][2][3][4] Note that the fluorescence of the AMC-conjugated substrate is quenched, and its excitation/emission wavelengths are shorter (approximately 330 nm/390 nm).[1]

  • Reagent Issues:

    • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles and ensure it is stored at the recommended temperature.[5] Prepare fresh enzyme dilutions for each experiment.

    • Substrate Degradation: AMC-conjugated substrates can be sensitive to light and pH. Store them protected from light and dissolved in a suitable solvent like DMSO.

    • Buffer Problems: Ensure the assay buffer is at room temperature, as ice-cold buffer can inhibit enzyme activity.[5][6] The pH of the buffer is also critical for both enzyme activity and AMC fluorescence.[5][7][8][9]

  • Assay Conditions:

    • Suboptimal Concentrations: The concentrations of the enzyme or substrate may be too low. Optimize these concentrations by running titration experiments.[10][11]

    • Incubation Time: The incubation time may be too short for sufficient product formation. A kinetic reading, measuring fluorescence at regular intervals, can help determine the optimal endpoint.[12]

  • Instrument Malfunction: Verify that the plate reader is functioning correctly. Run a standard curve with free AMC to confirm that the instrument can detect the fluorophore.

2. My background fluorescence is too high. What are the common causes and solutions?

High background fluorescence can mask the signal from the enzymatic reaction, reducing the assay's sensitivity.

  • Substrate Autohydrolysis: The AMC-conjugated substrate may be unstable in the assay buffer and hydrolyze spontaneously, releasing free AMC. This can be checked by incubating the substrate in the assay buffer without the enzyme and measuring the fluorescence over time (a "no-enzyme" control).[13] If autohydrolysis is significant, consider preparing the substrate solution fresh just before use or exploring alternative buffer conditions.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. Prepare fresh reagents and use high-purity water.

  • Sample Autofluorescence: The samples themselves (e.g., cell lysates, test compounds) can have intrinsic fluorescence. To account for this, run a "no-substrate" control containing the sample and all other reaction components except the AMC substrate. Subtract the fluorescence of this control from your sample readings.[14]

  • Well-to-Well Contamination: Careful pipetting is essential to avoid cross-contamination between wells, especially when working with high concentrations of free AMC for a standard curve.

3. The fluorescence signal decreases over time or plateaus too quickly.

A decrease in fluorescence or a premature plateau can indicate several issues.

  • Photobleaching: AMC, like many fluorophores, is susceptible to photobleaching, which is the light-induced destruction of the fluorophore.[15] Minimize the exposure of the plate to the excitation light. If possible, take single endpoint readings rather than continuous kinetic measurements.

  • Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate may be consumed rapidly, causing the reaction to plateau. Optimize the enzyme and substrate concentrations to ensure a linear reaction rate for the desired assay duration.[10]

  • Inner Filter Effect: At high concentrations of the substrate or product, the solution can absorb the excitation or emission light, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity.[16] This "quenching" effect can sometimes manifest as a decrease in signal at very high concentrations. Diluting the sample or using a shorter pathlength microplate can mitigate this effect.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for an extended period. This can be assessed by monitoring the reaction kinetics.

4. My results are not reproducible. What factors should I check?

Lack of reproducibility can be frustrating. A checklist approach can help identify the source of the variability.

  • Inconsistent Reagent Preparation: Ensure all reagents, including buffers, enzyme, and substrate solutions, are prepared consistently for every experiment. Aliquoting stock solutions can help avoid variability from freeze-thaw cycles.[6]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.[6]

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all assay components are equilibrated to the correct temperature and that the plate reader maintains a stable temperature during the assay.[5]

  • Plate Effects: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction rate. To minimize this, avoid using the outer wells or fill them with a blank solution (e.g., water or buffer).

  • Microplate Type: Different types of black microplates can affect fluorescence readings.[2] Using the same type and brand of microplate for all experiments is recommended for consistency.

Quantitative Data Summary

Table 1: Spectral Properties of AMC and AMC-Conjugated Substrates

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)
Free AMC340 - 380440 - 460
AMC-Peptide Conjugate~330~390

Data compiled from various sources.[1][2][3][4] Optimal wavelengths may vary depending on the specific substrate and instrument.

Table 2: Common Assay Parameters and Recommended Ranges

ParameterRecommended RangeNotes
pH7.0 - 8.0AMC fluorescence is stable in a broad pH range (3-11), but enzyme activity is pH-dependent.[7]
Temperature25°C - 37°CEnzyme activity is temperature-dependent. Maintain a consistent temperature.[5][12]
Substrate Concentration0.1 - 100 µMShould be optimized for each enzyme. Ideally around the Kₘ value.[4][10]
Enzyme ConcentrationVariesShould be in the linear range of the assay.[11][15]

Experimental Protocols

Protocol 1: Preparation of an AMC Standard Curve

An AMC standard curve is essential to convert relative fluorescence units (RFU) to the concentration of the product formed.

  • Prepare a 1 mM AMC stock solution: Dissolve this compound in DMSO. This stock solution should be stored at -20°C, protected from light.

  • Create a series of dilutions: Prepare a series of dilutions of the AMC stock solution in the assay buffer. A typical concentration range for the standard curve is 0 to 10 µM.

  • Pipette standards into the microplate: Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a black microplate. Include a "blank" well with only the assay buffer.

  • Measure fluorescence: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for free AMC.

  • Plot the data: Subtract the blank reading from all measurements. Plot the background-corrected RFU values against the corresponding AMC concentrations. The data should be linear in the chosen concentration range.

Protocol 2: Performing Control Experiments

Control experiments are critical for validating the assay results.

  • No-Enzyme Control: Prepare a reaction mixture containing the substrate and assay buffer but no enzyme. This control helps to assess substrate autohydrolysis.[13]

  • No-Substrate Control: Prepare a reaction mixture containing the enzyme and assay buffer but no substrate. This is particularly important when using complex biological samples (e.g., cell lysates) to measure background fluorescence from the sample itself.

  • Inhibitor Control: If a known inhibitor of the enzyme is available, include a control with the enzyme, substrate, and a saturating concentration of the inhibitor. This confirms that the observed signal is due to the specific enzyme activity.[13]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Fluorescence Signal start Low or No Signal check_wavelengths Verify Excitation/ Emission Wavelengths start->check_wavelengths wavelengths_ok Wavelengths Correct? check_wavelengths->wavelengths_ok check_reagents Assess Reagent Integrity reagents_ok Reagents Viable? check_reagents->reagents_ok check_conditions Review Assay Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_instrument Check Instrument Function instrument_ok Instrument Working? check_instrument->instrument_ok wavelengths_ok->check_reagents Yes adjust_wavelengths Adjust Wavelengths wavelengths_ok->adjust_wavelengths No reagents_ok->check_conditions Yes replace_reagents Prepare Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_instrument Yes optimize_conditions Optimize Concentrations/ Incubation Time conditions_ok->optimize_conditions No solution Problem Solved instrument_ok->solution Yes service_instrument Service/Calibrate Instrument instrument_ok->service_instrument No adjust_wavelengths->check_wavelengths replace_reagents->check_reagents optimize_conditions->check_conditions service_instrument->check_instrument

Caption: A flowchart for troubleshooting low fluorescence signals.

Quenching_Causes Common Causes of Fluorescence Quenching quenching Fluorescence Quenching inner_filter Inner Filter Effect (High Substrate/Product Conc.) quenching->inner_filter photobleaching Photobleaching (Excessive Light Exposure) quenching->photobleaching compound_quenching Compound Interference (Test Compounds, Buffer Components) quenching->compound_quenching static_quenching Static Quenching (AMC-Peptide Conjugate) quenching->static_quenching

Caption: Key causes of fluorescence quenching in AMC assays.

Experimental_Controls Essential Experimental Controls main_experiment Enzyme + Substrate + Test Compound no_enzyme No-Enzyme Control (Substrate Autohydrolysis) main_experiment->no_enzyme no_substrate No-Substrate Control (Sample Autofluorescence) main_experiment->no_substrate inhibitor_control Inhibitor Control (Enzyme Specificity) main_experiment->inhibitor_control positive_control Positive Control (Known Activator/Substrate) main_experiment->positive_control

Caption: Relationship between the main experiment and controls.

References

Optimizing Substrate Concentration for 7-Amino-4-methylcoumarin (AMC) Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing substrate concentration for enzyme assays utilizing the fluorogenic substrate, 7-Amino-4-methylcoumarin (AMC). This guide offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data presentation tables to ensure robust and reliable assay results.

Frequently Asked Questions (FAQs)

1. What is the fundamental principle of an AMC-based enzyme assay?

AMC-based assays are a common method for measuring enzyme activity, particularly for proteases and other hydrolases. The substrate consists of a peptide or other molecular group covalently linked to AMC. This linkage quenches the fluorescence of the AMC molecule. When an enzyme cleaves this bond, free AMC is released, resulting in a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

2. Why is it crucial to optimize the substrate concentration?

Optimizing the substrate concentration is essential for accurately determining key enzyme kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate.[1][2][3][4] Operating at suboptimal substrate concentrations can lead to an underestimation of the enzyme's true catalytic potential.[3] For inhibitor screening, using a substrate concentration around the K_m is ideal for detecting competitive inhibitors.[5]

3. What is the Michaelis-Menten equation and how does it relate to substrate concentration?

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (V_max), and the Michaelis constant (K_m):

V₀ = (V_max * [S]) / (K_m + [S])

This equation illustrates that at low substrate concentrations ([S] << K_m), the reaction rate is directly proportional to the substrate concentration. At high substrate concentrations ([S] >> K_m), the reaction rate approaches V_max and becomes independent of further increases in substrate concentration as the enzyme becomes saturated.[2][3][4]

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration (K_m and V_max)

This protocol outlines the steps to determine the Michaelis-Menten constants for your enzyme with an AMC-conjugated substrate.

Objective: To find the K_m and V_max of an enzyme for a specific AMC-substrate.

Materials:

  • Purified enzyme of known concentration

  • AMC-conjugated substrate

  • Assay buffer (optimized for pH and ionic strength for your enzyme)[6]

  • Black, flat-bottom 96-well or 384-well microplates (low-volume plates are recommended to conserve reagents)[7]

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~450-460 nm[8][9]

  • Free AMC standard for generating a standard curve[10]

Procedure:

  • Prepare a Substrate Dilution Series:

    • If the K_m is unknown, prepare a wide range of substrate concentrations to get an initial estimate. A good starting point is a series from low nanomolar to high micromolar concentrations (e.g., 780 nM to 50 µM).[9]

    • If you have an estimate of the K_m from the literature, prepare a dilution series with at least 8 concentrations ranging from 0.2- to 5-fold the estimated K_m.[5] Ensure you have multiple data points both above and below the expected K_m.[5]

  • Set up the Assay Plate:

    • Add a constant amount of enzyme to each well.

    • Add the varying concentrations of the substrate to initiate the reaction.

    • Include control wells:

      • No enzyme control: Substrate in assay buffer to measure background fluorescence.

      • No substrate control: Enzyme in assay buffer to measure any intrinsic fluorescence.[5]

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed microplate reader.

    • Measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes). It is crucial to measure the initial linear portion of the reaction, typically where less than 10% of the substrate has been consumed.[5]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the slope of the linear phase of the fluorescence versus time plot.

    • Convert the change in relative fluorescence units (RFU) per minute to moles of product formed per minute using a standard curve of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a graphical estimation.[2]

Data Presentation

Table 1: Example Substrate Dilution Series for K_m Determination

Well #[Substrate] (µM) - FinalVolume of Substrate Stock (µL)Volume of Buffer (µL)Volume of Enzyme (µL)
1009010
2118910
32.52.587.510
4558510
510108010
625256510
750504010
8100100010

Note: This is an example; actual volumes and concentrations should be adjusted based on your specific experimental setup.

Table 2: Example Michaelis-Menten Kinetic Parameters in Different Buffer Conditions

Buffer SystemIonic StrengthK_m (µM)k_cat (s⁻¹)
Low Salt BufferLow8.9 ± 1.60.034 ± 0.002
MAL BufferHigh310.18

Data adapted from a study on KDAC8 enzyme kinetics.[9] This table illustrates how buffer composition can significantly impact kinetic parameters.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence 1. Autofluorescence of assay components or samples. 2. Contaminated buffer or reagents. 3. Non-specific binding of substrate to the microplate.[10]1. Run a "no enzyme" control to quantify background and subtract it from all measurements.[5] 2. Use fresh, high-purity reagents and filter-sterilize buffers. 3. Test different types of black microplates (e.g., non-binding surface plates).[10]
Low or No Signal 1. Enzyme is inactive. 2. Incorrect excitation/emission wavelengths. 3. Insufficient enzyme concentration.1. Verify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme. 2. Check the plate reader's filter or monochromator settings to match the spectral properties of free AMC (Ex: ~350-380 nm, Em: ~450-460 nm).[8][9] 3. Increase the enzyme concentration in the assay.
Non-linear Reaction Progress Curves 1. Substrate depletion (>10% consumed). 2. Enzyme instability. 3. Product inhibition.1. Use a lower enzyme concentration or measure the reaction for a shorter period to ensure you are in the initial velocity phase.[5] 2. Check the stability of your enzyme under the assay conditions (temperature, pH). Consider adding stabilizing agents like BSA.[7] 3. Dilute the reaction mixture to reduce the concentration of the accumulating product.
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the contents of the wells after adding all components.[7] 3. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction.[7]
Inner Filter Effect At high substrate concentrations, the substrate itself absorbs the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.1. Work with substrate concentrations where the absorbance is low. 2. If high concentrations are necessary, mathematical corrections can be applied. 3. Use a microplate reader that can read from the top to minimize the path length of the light.

Visualizations

Enzymatic_Reaction cluster_reaction AMC-Based Enzyme Assay Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds AMC-Substrate (Quenched) AMC-Substrate (Quenched) AMC-Substrate (Quenched)->Enzyme-Substrate Complex Free Enzyme Free Enzyme Enzyme-Substrate Complex->Free Enzyme Cleavage Free AMC (Fluorescent) Free AMC (Fluorescent) Enzyme-Substrate Complex->Free AMC (Fluorescent)

Caption: Enzymatic cleavage of an AMC-conjugated substrate.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Substrate\nDilution Series Prepare Substrate Dilution Series Dispense Reagents\ninto 96-well Plate Dispense Reagents into 96-well Plate Prepare Substrate\nDilution Series->Dispense Reagents\ninto 96-well Plate Prepare Enzyme\nSolution Prepare Enzyme Solution Prepare Enzyme\nSolution->Dispense Reagents\ninto 96-well Plate Kinetic Read\n(Fluorescence vs. Time) Kinetic Read (Fluorescence vs. Time) Dispense Reagents\ninto 96-well Plate->Kinetic Read\n(Fluorescence vs. Time) Calculate Initial\nVelocities (V₀) Calculate Initial Velocities (V₀) Kinetic Read\n(Fluorescence vs. Time)->Calculate Initial\nVelocities (V₀) Plot V₀ vs. [S] Plot V₀ vs. [S] Calculate Initial\nVelocities (V₀)->Plot V₀ vs. [S] Determine Km and Vmax\n(Non-linear Regression) Determine Km and Vmax (Non-linear Regression) Plot V₀ vs. [S]->Determine Km and Vmax\n(Non-linear Regression)

Caption: Experimental workflow for substrate optimization.

Troubleshooting_Tree Start Start Problem: Inaccurate Results Problem: Inaccurate Results Start->Problem: Inaccurate Results High Background? High Background? Problem: Inaccurate Results->High Background? Check first Low Signal? Low Signal? Problem: Inaccurate Results->Low Signal? If not background Non-linear Kinetics? Non-linear Kinetics? Problem: Inaccurate Results->Non-linear Kinetics? If signal is present Subtract Blank Subtract Blank High Background?->Subtract Blank Yes Check Reagents Check Reagents High Background?->Check Reagents Yes Increase [Enzyme] Increase [Enzyme] Low Signal?->Increase [Enzyme] Yes Verify Wavelengths Verify Wavelengths Low Signal?->Verify Wavelengths Yes Reduce [Enzyme] or Time Reduce [Enzyme] or Time Non-linear Kinetics?->Reduce [Enzyme] or Time Yes Check Enzyme Stability Check Enzyme Stability Non-linear Kinetics?->Check Enzyme Stability Yes

Caption: Troubleshooting decision tree for AMC assays.

References

How to correct for inner filter effect in AMC fluorescence measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the inner filter effect (IFE) in 7-amino-4-methylcoumarin (AMC) fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence measurements?

A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by molecules in the sample.[1][2] This leads to a non-linear relationship between the fluorophore concentration and the fluorescence signal, particularly at higher concentrations.[3][4]

Q2: What are the types of inner filter effects?

A2: There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach all the fluorophore molecules.[1][3][4] This is particularly problematic in concentrated solutions where the light intensity decreases as it travels through the cuvette.[2]

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[2][3][4] This is more common when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[2][4]

Q3: What causes the inner filter effect in AMC assays?

A3: The inner filter effect in AMC assays can be caused by:

  • High concentrations of AMC: As the concentration of AMC increases, so does the probability of both primary and secondary inner filter effects.

  • Presence of other absorbing molecules: Compounds in your sample, such as substrates, products, or test compounds in a drug screening assay, may absorb light at the excitation or emission wavelengths of AMC.[1]

  • Sample turbidity: Particulate matter in the sample can scatter light and contribute to the inner filter effect.[5]

Q4: When should I be concerned about the inner filter effect?

A4: You should be concerned about the inner filter effect when:

  • You observe a non-linear relationship between fluorescence intensity and AMC concentration.[3]

  • Your samples have a noticeable color or turbidity.

  • You are screening compound libraries that may contain molecules that absorb light in the UV-Vis range.

  • The absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[1][2] Even at an absorbance of 0.1, the error in fluorescence intensity can be around 10-12%.[6][7] At an absorbance of 0.06, the error can be approximately 8%.[6][8][9]

Troubleshooting Guides

Issue: My AMC fluorescence signal is not linear with concentration.

This is a classic symptom of the inner filter effect. Here are the steps to troubleshoot and correct this issue:

1. Diagnosis: Is it the Inner Filter Effect?

  • Perform a dilution series: Prepare a series of known concentrations of AMC and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at low concentrations and then plateaus at higher concentrations, the inner filter effect is likely the cause.[2]

  • Measure the absorbance: Use a spectrophotometer to measure the absorbance of your samples at the excitation (typically ~350 nm for AMC) and emission (~450 nm for AMC) wavelengths. If the absorbance is above 0.1, IFE is likely significant.[2][7]

2. Correction Strategies

There are several methods to correct for the inner filter effect. The best method will depend on your specific experimental setup and requirements.

  • Method 1: Sample Dilution (Simplest Approach)

    • Description: This is the most straightforward way to minimize the inner filter effect. By diluting the sample, you reduce the concentration of absorbing molecules.

    • When to use it: When your signal is strong enough to be detected even after dilution and when dilution does not affect the biological activity or equilibrium of your assay.

    • Limitations: Dilution can introduce pipetting errors and may not be feasible for samples with weak fluorescence.[10]

  • Method 2: Mathematical Correction (Absorbance-Based)

    • Description: This method uses the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity. A commonly used formula is:

      F_corrected = F_observed * 10^((A_ex + A_em) / 2)

      Where:

      • F_corrected is the corrected fluorescence intensity.

      • F_observed is the measured fluorescence intensity.

      • A_ex is the absorbance at the excitation wavelength.

      • A_em is the absorbance at the emission wavelength.

    • When to use it: When you have access to both a fluorometer and an absorbance spectrophotometer (or a plate reader that can measure both). This method is suitable for high-throughput screening where dilution is not practical.

    • Limitations: The accuracy of this correction depends on the geometry of the measurement system (e.g., cuvette path length, microplate reader optics).[1]

  • Method 3: Experimental Correction (Using an Internal Standard)

    • Description: This method involves creating a correction curve using a fluorescent standard that is sequestered and a non-reactive chromophore.[5]

    • When to use it: For applications requiring high accuracy where mathematical corrections may not be sufficient.

    • Limitations: This method is more complex and time-consuming to set up.[5]

Quantitative Impact of Inner Filter Effect

The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.

Absorbance at Excitation WavelengthApproximate Error in Fluorescence Intensity
0.05~5%
0.06~8%[6][8][9]
0.10~10-12%[6][7]
0.30~38%[6]

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect

This protocol describes how to correct for the inner filter effect using absorbance measurements.

Materials:

  • Fluorometer or microplate reader with fluorescence capabilities

  • Absorbance spectrophotometer or microplate reader with absorbance capabilities

  • Your AMC samples

  • Appropriate buffer/solvent

Methodology:

  • Measure Fluorescence:

    • Set the excitation wavelength for AMC (e.g., 350 nm).

    • Set the emission wavelength for AMC (e.g., 450 nm).

    • Measure the fluorescence intensity of your samples (F_observed).

  • Measure Absorbance:

    • Measure the absorbance of the same samples at the excitation wavelength (A_ex).

    • Measure the absorbance of the same samples at the emission wavelength (A_em).

  • Calculate Corrected Fluorescence:

    • Use the following formula to calculate the corrected fluorescence (F_corrected): F_corrected = F_observed * 10^((A_ex + A_em) / 2)

Protocol 2: Generating a Correction Curve with a Non-reactive Chromophore

This empirical method creates a correction curve to account for the instrument-specific geometry.[5]

Materials:

  • Fluorometer

  • A stable, sequestered fluorophore (e.g., a fluorescent bead preparation)[5]

  • A non-reactive, absorbing compound (chromophore) that absorbs at the excitation and/or emission wavelengths of AMC (e.g., potassium chromate).[5]

  • Your assay buffer

Methodology:

  • Prepare the Fluorophore Standard:

    • Suspend the fluorescent beads in your assay buffer in a cuvette.

  • Measure Baseline Fluorescence:

    • Measure the fluorescence of the bead suspension at the AMC excitation and emission wavelengths. This is your F_0 (fluorescence at zero absorbance from the added chromophore).

  • Titrate with Chromophore:

    • Add small, precise aliquots of the chromophore solution to the cuvette.

    • After each addition, mix well and measure both the fluorescence (F_i) and the absorbance at the excitation and emission wavelengths (A_ex_i and A_em_i).

  • Generate the Correction Curve:

    • Calculate the total absorbance at each step (A_total_i = A_ex_i + A_em_i).

    • Plot the ratio of the initial fluorescence to the measured fluorescence (F_0 / F_i) against the total absorbance (A_total_i). This is your correction curve.

  • Apply the Correction:

    • For your experimental samples, measure their absorbance (A_ex_sample and A_em_sample).

    • Calculate the total absorbance (A_total_sample = A_ex_sample + A_em_sample).

    • Find the corresponding F_0 / F_i value (the correction factor) from your correction curve.

    • Multiply your observed fluorescence (F_observed_sample) by this correction factor to get the corrected fluorescence.

Visualizations

IFE_Process cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect ExcitationLight Excitation Light SampleSurface Sample Surface ExcitationLight->SampleSurface Absorbed by sample SampleCore Sample Core SampleSurface->SampleCore Reduced intensity Fluorophore_p Fluorophore SampleCore->Fluorophore_p Less excitation Fluorophore_s Excited Fluorophore EmittedLight Emitted Light Fluorophore_s->EmittedLight AbsorbingMolecule Absorbing Molecule EmittedLight->AbsorbingMolecule Re-absorbed Detector Detector AbsorbingMolecule->Detector Reduced signal

Caption: The mechanisms of primary and secondary inner filter effects.

Correction_Workflow Start Non-linear Fluorescence vs. Concentration MeasureAbs Measure Absorbance (A_ex, A_em) Start->MeasureAbs CheckAbs A > 0.1? MeasureAbs->CheckAbs Dilute Dilute Sample CheckAbs->Dilute Yes MathCorrect Mathematical Correction CheckAbs->MathCorrect No, but correction still desired End Linear Fluorescence Signal Dilute->End MathCorrect->End

Caption: Decision workflow for correcting the inner filter effect.

References

Preventing aggregation of 7-Amino-4-methylcoumarin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 7-Amino-4-methylcoumarin (AMC) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMC) and what are its common applications?

A1: this compound (AMC) is a blue-emitting fluorescent dye.[1] It is widely used as a fluorescent probe in various biochemical assays, including enzyme activity measurements, and as a label for peptides.[2] When conjugated to a substrate, its fluorescence is often quenched and is restored upon enzymatic cleavage, allowing for the quantification of enzyme activity.[2]

Q2: Why is my AMC solution precipitating or showing reduced fluorescence?

A2: Precipitation or reduced fluorescence of AMC in solution is often due to its low aqueous solubility and tendency to aggregate.[3] Aggregation can lead to concentration-dependent fluorescence quenching, where the fluorescence intensity decreases at higher concentrations.[4] Factors such as solvent quality, pH, and temperature can influence AMC's solubility and aggregation.

Q3: What are the recommended solvents for dissolving AMC?

A3: AMC is sparingly soluble in water but has good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions, typically at a concentration of 10 mg/mL.[5][6] Other suitable solvents include dimethylformamide (DMF) and acetone.[5] For aqueous assays, a stock solution in an organic solvent is typically diluted into the aqueous buffer.

Q4: How should I store my AMC stock solutions?

A4: AMC stock solutions in DMSO and DMF are generally stable for up to 6 months when stored at -20°C.[7] Acetone stock solutions are less stable and should be used within a week when stored at 4°C or -20°C.[7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[8]

Troubleshooting Guide: Preventing AMC Aggregation

Issue: Precipitation observed upon dilution of AMC stock solution into aqueous buffer.

Possible Cause 1: Poor Aqueous Solubility

  • Solution: AMC has limited solubility in aqueous solutions. To improve its solubility and prevent precipitation, consider the following:

    • Use of Co-solvents: The addition of organic solvents such as ethanol, isopropanol, or ethylene glycol to the aqueous buffer can significantly enhance the solubility of AMC.[9][10]

    • Inclusion of Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with AMC, which improves its solubility and stability in water.[3][5]

Possible Cause 2: Inappropriate pH of the Aqueous Buffer

Issue: Reduced or inconsistent fluorescence signal in the assay.

Possible Cause 1: Aggregation-Induced Fluorescence Quenching

  • Solution: Aggregation of AMC molecules can lead to a decrease in fluorescence intensity.

    • Optimize AMC Concentration: Avoid using excessively high concentrations of AMC in your final assay. Determine the optimal concentration range through a concentration-response curve.

    • Utilize Additives: The use of beta-cyclodextrin can prevent aggregation and the associated fluorescence quenching.[3]

Possible Cause 2: Photodegradation

  • Solution: AMC can be susceptible to photodegradation upon prolonged exposure to light.

    • Minimize Light Exposure: Protect AMC solutions from light by using amber vials or by wrapping containers in aluminum foil. Prepare solutions fresh when possible and avoid long-term storage of diluted working solutions.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO100 mg/mL (with sonication)[11]
DMF3 mg/mL[2]
Acetone10 mg/mL[5]
EthanolSoluble[9]
IsopropanolSoluble[9]
Ethylene GlycolSoluble[9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of AMC
  • Weigh out the desired amount of this compound powder in a suitable vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.[11]

  • To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[8]

  • Visually inspect the solution to ensure that all the solid has dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[8]

Protocol 2: Preparation of an Aqueous Working Solution of AMC with β-Cyclodextrin to Prevent Aggregation
  • Prepare a stock solution of β-cyclodextrin in the desired aqueous assay buffer (e.g., 10 mM in 50 mM Tris-HCl, pH 7.5). The concentration of β-cyclodextrin may need to be optimized for your specific application.

  • Thaw an aliquot of the concentrated AMC stock solution (from Protocol 1) at room temperature.

  • Add the required volume of the AMC stock solution to the β-cyclodextrin-containing buffer to achieve the desired final concentration of AMC.

  • Vortex the solution gently to ensure thorough mixing.

  • Allow the solution to equilibrate for a few minutes before use in your experiment.

Visualizations

experimental_workflow Experimental Workflow for Preparing AMC Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_AMC Weigh AMC Powder add_DMSO Add Anhydrous DMSO (10 mg/mL) weigh_AMC->add_DMSO dissolve Aid Dissolution (Warm/Sonicate) add_DMSO->dissolve aliquot_store Aliquot and Store at -20°C dissolve->aliquot_store thaw_stock Thaw AMC Stock aliquot_store->thaw_stock Use for Working Solution prepare_buffer Prepare Assay Buffer with β-Cyclodextrin dilute Dilute AMC Stock into Buffer prepare_buffer->dilute thaw_stock->dilute mix Vortex Gently dilute->mix equilibrate Equilibrate Before Use mix->equilibrate

Caption: Workflow for preparing AMC stock and working solutions.

troubleshooting_logic Troubleshooting Logic for AMC Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Problem: AMC Precipitation or Low Fluorescence cause1 Poor Aqueous Solubility start->cause1 cause2 Inappropriate pH start->cause2 cause3 High Concentration start->cause3 cause4 Photodegradation start->cause4 solution1a Use Co-solvents cause1->solution1a solution1b Add β-Cyclodextrin cause1->solution1b solution2 Optimize Buffer pH (7-9) cause2->solution2 solution3 Lower AMC Concentration cause3->solution3 solution4 Protect from Light cause4->solution4

Caption: Troubleshooting flowchart for AMC aggregation issues.

References

Solving low signal-to-noise ratio in 7-Amino-4-methylcoumarin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in experiments utilizing 7-Amino-4-methylcoumarin (AMC).

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges encountered during AMC-based assays.

High Background Fluorescence

Question: Why is my background fluorescence unusually high, leading to a poor signal-to-noise ratio?

Answer: High background fluorescence is a common issue in AMC-based assays and can originate from several sources. Identifying the specific cause is crucial for effective troubleshooting.

Potential Causes and Solutions:

  • Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues can fluoresce at wavelengths similar to AMC, contributing to high background.

    • Common Sources: NADH, riboflavins, collagen, and elastin are known to autofluoresce, particularly when excited by UV or blue light.[1]

    • Mitigation Strategies:

      • Spectral Shift: If possible, consider using a fluorophore with a longer excitation and emission wavelength to minimize overlap with the autofluorescence spectrum. Rhodamine 110-based substrates, for example, have a red-shifted spectrum compared to AMC.

      • Quenching Agents: Certain reagents can be used to reduce specific types of autofluorescence. For instance, sodium borohydride can help diminish aldehyde-induced fluorescence from fixation, while Sudan Black B is effective against lipofuscin-related autofluorescence.[2]

      • Blank Subtraction: Always include a "no enzyme" or "no cell" control to measure the inherent background fluorescence, which can then be subtracted from the experimental samples.

  • Contamination of Assay Reagents: The assay buffer, substrate, or other reagents may be contaminated with fluorescent impurities.

    • Troubleshooting:

      • Test each component of the assay individually in the fluorometer to identify the source of the background signal.

      • Use high-purity, fluorescence-free water and freshly prepared buffers.

  • Assay Plate Material and Scratches: The type of microplate and its condition can significantly impact background fluorescence.

    • Recommendations:

      • Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.

      • Inspect plates for scratches or defects, as these can scatter light and increase background readings. The choice of plate can affect results, with different plate types being optimal for different assays.[3]

  • Substrate Instability and Spontaneous Hydrolysis: AMC-conjugated substrates can degrade over time, leading to the release of free AMC and a corresponding increase in background fluorescence.

    • Preventative Measures:

      • Prepare substrate solutions fresh for each experiment.

      • Store stock solutions in a dark, cold, and dry environment to minimize degradation. Protect from light to prevent photodegradation.[4]

Low Signal Intensity

Question: My fluorescence signal is very weak, making it difficult to distinguish from the background. What are the possible reasons and how can I improve it?

Answer: A weak signal can be just as problematic as high background. The following factors should be considered:

Potential Causes and Solutions:

  • Suboptimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and the AMC-substrate are critical for optimal signal generation.

    • Optimization Strategy:

      • Enzyme Titration: Perform a titration of the enzyme concentration while keeping the substrate concentration constant to find the linear range of the assay.

      • Substrate Titration: Determine the Michaelis-Menten constant (Km) for your substrate. For inhibitor screening, using a substrate concentration at or below the Km is often recommended.

  • Incorrect Instrument Settings: The settings on the fluorescence plate reader must be optimized for AMC.

    • Key Parameters:

      • Excitation and Emission Wavelengths: For AMC, the typical excitation maximum is around 351-380 nm, and the emission maximum is between 430-460 nm.[5]

      • Gain Setting: Ensure the gain is set appropriately to amplify the signal without saturating the detector.

      • Read Mode: For kinetic assays, ensure you are taking multiple readings over time.

  • pH of the Assay Buffer: The fluorescence of coumarin derivatives can be pH-sensitive.

    • Considerations: While 7-amino-coumarins are generally less affected by pH in the physiological range compared to 7-hydroxy-coumarins, it is still crucial to maintain a stable and optimal pH for both the enzyme activity and the fluorophore's quantum yield. The fluorescence intensity of some coumarin derivatives has been shown to be affected by pH.[6][7]

  • Presence of Quenchers: Certain molecules in your sample or buffer can decrease the fluorescence signal through a process called quenching.

    • Common Quenchers: Compounds like TEMPO derivatives have been shown to quench AMC fluorescence.[8][9] Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to optimizing AMC-based assays.

Table 1: Comparison of Fluorogenic Substrates

FeatureThis compound (AMC)7-amino-4-carbamoylmethylcoumarin (ACC)Rhodamine 110 (Rh110)
Excitation (nm) ~351-380~350~492
Emission (nm) ~430-460~450~529
Relative Fluorescence Yield 1x~2.8x higher than AMC[10]Up to 300-fold higher sensitivity than AMC-based assays[11]
Typical Substrate Conc. 0.25 µM (in a specific library)[10]0.1 µM (in a specific library)[10]Varies
Advantages Well-established, widely usedHigher quantum yield, allowing for lower substrate and enzyme concentrations[10]Red-shifted spectra reduce interference from biological sample autofluorescence[11]
Disadvantages Susceptible to autofluorescence interference in the UV/blue rangeNot as widely commercially available as AMCDifferent instrumentation settings required

Table 2: Common Sources of Autofluorescence and Mitigation Strategies

Source of AutofluorescenceExcitation/Emission RangeMitigation Strategy
NADH, Riboflavins Ex: 355-488 nm / Em: 350-550 nm[1]Use longer wavelength fluorophores, subtract background from a "no-dye" control.
Collagen, Elastin Ex: UV-blue / Em: Blue-green[1]Spectral unmixing if available on the imaging system.
Aldehyde Fixatives (e.g., Formalin) Broad spectrum (blue, green, red)[2]Treat with sodium borohydride after fixation.[2]
Lipofuscin Broad spectrumTreat with Sudan Black B or Eriochrome Black T.[2]
Phenol Red (in culture media) Can contribute to backgroundUse phenol red-free media for the final assay steps.[12]
Fetal Bovine Serum (FBS) Absorbs in the violet-blue spectrumReduce FBS concentration or substitute with BSA during the assay.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving AMC.

Protocol 1: Caspase-3 Activity Assay in Cell Lysates

This protocol is adapted from commercially available kits and published procedures for measuring caspase-3 activity, a key marker of apoptosis.[5][13][14][15]

Materials:

  • Cells (adherent or suspension)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% Triton X-100)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate (Ac-DEVD-AMC)

  • Black, opaque-walled 96-well plate

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and allow them to adhere (if applicable).

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Cell Lysis:

    • Place the culture vessel on ice.

    • For adherent cells, wash with ice-cold PBS and then add 100-200 µL of Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Enzyme Assay:

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

    • In a black 96-well plate, add 20-50 µg of protein extract per well. Adjust the volume with Assay Buffer to 50 µL.

    • Prepare a master mix of the Caspase-3 Substrate in Assay Buffer to a final concentration of 50 µM.

    • Add 50 µL of the substrate master mix to each well.

    • Include a "no lysate" control (Assay Buffer and substrate only) to measure background.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Alternatively, an endpoint reading can be taken after 1-2 hours of incubation.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time to determine the reaction rate. The slope of the linear portion of the curve is proportional to the caspase-3 activity.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Troubleshooting Low Signal-to-Noise in AMC Assays cluster_signal Signal Issues cluster_background Background Issues start Low Signal-to-Noise Ratio Observed check_signal Is the signal low? start->check_signal check_background Is the background high? start->check_background optimize_enzyme Optimize Enzyme Concentration check_signal->optimize_enzyme Yes optimize_substrate Optimize Substrate Concentration (Km) optimize_enzyme->optimize_substrate check_instrument Verify Instrument Settings (Ex/Em, Gain) optimize_substrate->check_instrument check_quenching Test for Sample Quenching check_instrument->check_quenching solution Improved Signal-to-Noise Ratio check_quenching->solution check_autofluorescence Assess Autofluorescence (No-dye control) check_background->check_autofluorescence Yes check_reagents Test Individual Reagents for Contamination check_autofluorescence->check_reagents check_plate Use Black, Opaque Plate check_reagents->check_plate check_substrate_stability Prepare Fresh Substrate check_plate->check_substrate_stability check_substrate_stability->solution

Caption: A flowchart outlining the steps to diagnose and resolve low signal-to-noise issues.

Diagram 2: Principle of an AMC-Based Protease Assay

AMC_Assay_Principle Enzymatic Cleavage of an AMC-Substrate cluster_reactants Reactants cluster_products Products enzyme Enzyme (Protease) reaction Enzymatic Cleavage enzyme->reaction substrate Substrate Peptide AMC substrate->reaction no_fluorescence No/Low Fluorescence substrate:amc->no_fluorescence cleaved_peptide Cleaved Peptide free_amc Free AMC fluorescence Fluorescent Signal (Ex: ~380nm, Em: ~460nm) free_amc->fluorescence reaction->cleaved_peptide reaction->free_amc

Caption: The enzymatic cleavage of a peptide from AMC, leading to a fluorescent signal.

Diagram 3: Logical Relationships in Assay Optimization

Assay_Optimization Key Relationships in Assay Optimization signal_noise Signal-to-Noise Ratio signal Signal Intensity signal->signal_noise Increases background Background Fluorescence background->signal_noise Decreases enzyme_conc Enzyme Concentration enzyme_conc->signal Affects substrate_conc Substrate Concentration substrate_conc->signal Affects incubation_time Incubation Time incubation_time->signal Affects autofluorescence Autofluorescence autofluorescence->background Contributes to reagent_purity Reagent Purity reagent_purity->background Affects instrument_settings Instrument Settings instrument_settings->signal Modulates instrument_settings->background Modulates

Caption: Interdependencies of factors influencing the signal-to-noise ratio in AMC assays.

References

Technical Support Center: 7-Amino-4-methylcoumarin (AMC)-Based Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in 7-Amino-4-methylcoumarin (AMC)-based protease assays.

General Assay Principles & Troubleshooting

What is the basic principle of an AMC-based protease assay?

An AMC-based protease assay is a fluorometric method used to measure the activity of a protease. The assay utilizes a synthetic peptide substrate that is covalently linked to this compound (AMC). When the peptide-AMC conjugate is intact, the fluorescence of AMC is quenched. Upon cleavage of the peptide by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the protease activity and can be measured using a fluorometer, typically with an excitation wavelength around 340-380 nm and an emission wavelength around 440-460 nm.[1][2]

My assay window (signal-to-background ratio) is low. What are the common causes and solutions?

A low assay window can be caused by several factors. Here are some common issues and their troubleshooting steps:

  • Suboptimal Enzyme or Substrate Concentration: The concentrations of your enzyme and substrate are critical for a robust assay window.

    • Solution: Perform a matrix titration by varying the concentrations of both the enzyme and the AMC-substrate to determine the optimal concentrations that yield the best signal-to-background ratio while ensuring the reaction remains in the linear range.

  • Low Enzyme Activity: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme to see if the activity is restored. It is also good practice to run a positive control with a known active enzyme if available.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of certain additives in the assay buffer can significantly impact enzyme activity.[3][4][5][6][7]

    • Solution: Verify that the assay buffer has the optimal pH and ionic strength for your specific protease. Some proteases may also require specific cofactors or ions for maximal activity.

  • High Background Fluorescence: The background fluorescence can originate from the assay components themselves or from the microplate.

    • Solution: Always include a "no enzyme" control to determine the background fluorescence from the substrate and buffer. Using black, opaque microplates is recommended to minimize background fluorescence and prevent well-to-well crosstalk.[8]

Artifact #1: Inner Filter Effect

What is the Inner Filter Effect (IFE) and how does it affect my results?

The Inner Filter Effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, causing an underestimation of the true signal.[9] It is particularly problematic in assays with high concentrations of substrates or other components that absorb light at the excitation or emission wavelengths of AMC.[10][11][12][13][14][15] There are two types of IFE:

  • Primary IFE: Occurs when a substance in the well absorbs the excitation light, reducing the amount of light that reaches the AMC fluorophore.[16]

  • Secondary IFE: Occurs when a substance in the well absorbs the light emitted by the free AMC, reducing the signal detected by the plate reader.

Ignoring the inner filter effect can lead to inaccurate measurements of enzyme kinetics and incorrect interpretation of inhibitor potency.

How can I identify and correct for the Inner Filter Effect?

Here is a step-by-step guide to identify and correct for the Inner Filter Effect in a 96-well plate format:

Experimental Protocol: Inner Filter Effect Correction

  • Prepare a Standard Curve of Free AMC:

    • Prepare a serial dilution of free AMC in your assay buffer, covering the expected range of AMC that will be produced in your enzymatic reaction.

    • Include a blank control containing only the assay buffer.

  • Measure Absorbance:

    • Using a spectrophotometer-capable plate reader, measure the absorbance of each well of the AMC standard curve at both the excitation wavelength (e.g., 360 nm) and the emission wavelength (e.g., 460 nm) of your assay.

  • Measure Fluorescence:

    • Measure the fluorescence intensity of the same plate at the designated excitation and emission wavelengths.

  • Analyze the Data:

    • Plot the fluorescence intensity against the AMC concentration. If the relationship is linear, the Inner Filter Effect is likely negligible in your assay conditions. If the curve plateaus at higher concentrations, IFE is present.

  • Apply Correction Factor:

    • A common correction formula is: F_corrected = F_observed * 10^((A_ex + A_em) / 2) Where:

      • F_corrected is the corrected fluorescence intensity.

      • F_observed is the measured fluorescence intensity.

      • A_ex is the absorbance at the excitation wavelength.

      • A_em is the absorbance at the emission wavelength.

    • Apply this correction to your experimental data to obtain a more accurate measure of protease activity.

Data Presentation: Impact of Inner Filter Effect and Correction

AMC Concentration (µM)Absorbance at 360 nmAbsorbance at 460 nmObserved Fluorescence (RFU)Corrected Fluorescence (RFU)
00.0100.0055051
50.0500.0105,0005,358
100.1000.0209,50010,883
200.2000.04017,00021,380
400.4000.08028,00042,362
800.8000.16040,00079,849

Note: The data in this table is for illustrative purposes.

Artifact #2: Compound Autofluorescence and Quenching

My potential inhibitor shows a decrease in signal. How do I know if it's a true inhibitor or just quenching the fluorescence?

Test compounds can interfere with the assay readout by either possessing intrinsic fluorescence (autofluorescence) at the same wavelengths as AMC, leading to false negatives, or by quenching the fluorescence of free AMC, leading to false positives.[17] It is crucial to perform a counter-screen to differentiate true inhibitors from compounds that interfere with the fluorescence signal.[1][8]

What is the protocol for a counter-screen to identify fluorescent and quenching compounds?

This protocol will help you identify compounds that interfere with the AMC fluorescence signal.

Experimental Protocol: Counter-Screen for Fluorescent and Quenching Compounds

  • Prepare Compound Plate:

    • Prepare a plate with your test compounds at the same final concentration used in the primary screening assay.

    • Include positive controls (known fluorescent compounds, if available) and negative controls (vehicle, e.g., DMSO).

  • Prepare AMC Solution:

    • Prepare a solution of free AMC in the assay buffer at a concentration that produces a mid-range signal in your assay (e.g., the concentration of AMC produced at 50% substrate conversion in your enzymatic assay).

  • Assay Procedure:

    • To identify fluorescent compounds: Add assay buffer (without AMC) to the compound plate and measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates that the compound is autofluorescent.

    • To identify quenching compounds: Add the prepared AMC solution to the compound plate and incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light. Measure the fluorescence. A significant decrease in fluorescence compared to the vehicle control indicates that the compound is a quencher.

Data Presentation: Interpreting Counter-Screen Results

CompoundPrimary Screen (% Inhibition)Autofluorescence (RFU)Quenching (% of Control)Interpretation
A85%15098%True Inhibitor
B90%20015%False Positive (Quencher)
C-200%25,000105%False Negative (Autofluorescent)
D5%120102%Inactive

Note: The data in this table is for illustrative purposes.

Artifact #3: Solvent Effects

I dissolve my compounds in DMSO. Can this affect the assay?

Yes, solvents like Dimethyl Sulfoxide (DMSO) can affect the fluorescence of AMC and the activity of the protease. High concentrations of DMSO can lead to a decrease in fluorescence intensity and may also inhibit or denature the enzyme.[18] It is important to keep the final concentration of DMSO in the assay as low as possible, typically below 1%, and to ensure that the same concentration of DMSO is present in all wells, including controls.[19]

Data Presentation: Effect of DMSO on AMC Fluorescence

Final DMSO Concentration (%)Relative Fluorescence Intensity (%)
0100
0.598
195
288
575
1060

Note: The data in this table is for illustrative purposes and the actual effect may vary depending on the specific assay conditions.

General Troubleshooting FAQs

Q: My AMC standard curve is not linear. What should I do?

A: A non-linear standard curve can be due to several reasons:

  • Inner Filter Effect: As discussed above, this is a common cause at higher AMC concentrations.[9]

  • Pipetting Errors: Inaccurate serial dilutions will lead to a non-linear curve. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Detector Saturation: If the fluorescence signal is too high, it can saturate the detector of the plate reader. Reduce the gain setting on the instrument or use a lower concentration range for your standard curve.[20][21][22]

  • Contamination: Contamination of the buffer or AMC stock solution can lead to inconsistent readings.

Q: My enzyme seems to be unstable during the assay, leading to a decrease in reaction rate over time. How can I improve its stability?

A: Enzyme instability can be a significant issue in kinetic assays.[23] Here are some strategies to improve enzyme stability:

  • Add Bovine Serum Albumin (BSA): Including a low concentration of BSA (e.g., 0.01-0.1%) in the assay buffer can help stabilize some enzymes by preventing their adsorption to the microplate surface and aggregation.

  • Include Reducing Agents: For cysteine proteases, the inclusion of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in the assay buffer is often necessary to maintain the active site cysteine in a reduced state.

  • Optimize Temperature: While many assays are run at 37°C, some enzymes may be more stable at lower temperatures (e.g., room temperature or 30°C). Determine the optimal temperature for your enzyme that balances activity and stability.

  • Limit Incubation Times: If the enzyme is only stable for a short period, design your experiment to have shorter incubation times.

Visual Guides

AMC_Protease_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection & Analysis Enzyme Protease Solution Mix Mix Components in 96-well Plate Enzyme->Mix Substrate AMC-Peptide Substrate Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Cleavage Protease Cleaves Substrate Incubate->Cleavage Release Free AMC Released Cleavage->Release leads to Fluorescence Measure Fluorescence (Ex/Em) Release->Fluorescence results in Analysis Data Analysis Fluorescence->Analysis Troubleshooting_False_Positives Start Putative 'Hit' from Primary Screen CounterScreen Perform Counter-Screen: Measure compound effect on free AMC Start->CounterScreen Quenching Does compound decrease AMC fluorescence? CounterScreen->Quenching TrueHit Confirmed Hit: Proceed to dose-response Quenching->TrueHit No FalsePositive False Positive: Compound is a quencher Quenching->FalsePositive Yes Inner_Filter_Effect cluster_PrimaryIFE Primary Inner Filter Effect cluster_SecondaryIFE Secondary Inner Filter Effect Excitation Excitation Light Absorber1 Absorbing Molecule Excitation->Absorber1 absorbed by AMC1 AMC Absorber1->AMC1 reduces light reaching Emission Emitted Light Absorber2 Absorbing Molecule Emission->Absorber2 absorbed by Detector Detector Absorber2->Detector reduces signal reaching

References

Shelf life and proper storage of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and troubleshooting for experiments involving 7-Amino-4-methylcoumarin (AMC).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and shelf life for this compound?

A1: Proper storage is crucial for maintaining the integrity of AMC. As a solid, it is stable for at least two years when stored correctly.[1] Solutions, however, have a shorter shelf life. Always protect the compound from light and moisture.[1] For detailed storage conditions, refer to the table below.

Q2: What are the optimal excitation and emission wavelengths for AMC?

A2: The fluorescence of AMC is typically excited in the ultraviolet range and emits in the blue region of the spectrum. The exact wavelengths can vary slightly depending on the solvent. Commonly cited values are an excitation maximum around 344-365 nm and an emission maximum around 430-460 nm.[2][3][4]

Q3: My AMC is not dissolving in my aqueous buffer. What should I do?

A3: this compound has low solubility in water.[5] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), in which it is readily soluble.[1][6] This stock solution can then be diluted to the final working concentration in your aqueous buffer. Be aware that precipitation may occur if the final concentration of the organic solvent is too low.

Q4: I am observing lower-than-expected fluorescence intensity in my assay. What are the possible causes?

A4: Low fluorescence can stem from several factors:

  • Incorrect Wavelengths: Ensure your fluorometer or plate reader is set to the optimal excitation and emission wavelengths for AMC.

  • Quenching: Fluorescence quenching can occur when another molecule in the solution decreases the fluorescence intensity of the AMC.[7] This can be a desired part of an assay or an unwanted artifact.

  • Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

  • pH Sensitivity: The fluorescence of coumarin derivatives can be pH-dependent. Ensure the pH of your buffer is optimal for your specific assay.

  • Incomplete Enzymatic Cleavage: If using an AMC-conjugated substrate, incomplete cleavage by the enzyme will result in a low fluorescent signal, as the coumarin moiety is quenched when conjugated.[8]

Q5: Can I use AMC in droplet-based microfluidics?

A5: Caution is advised. Due to its hydrophobicity, AMC has been shown to leak from water-in-oil droplets into the surrounding oil phase, which can compromise assay results.[9][10] More hydrophilic derivatives of coumarin have been developed to circumvent this issue.[9]

Shelf Life and Storage Data

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

Form Storage Temperature Shelf Life / Stability Key Handling Advice
Solid (Powder) +4°C to +8°C[1]Stable for at least 2 years[1]Protect from light and moisture.[1]
DMSO/DMF Stock Solution -20°CStable for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Acetone Stock Solution +4°C or -20°CStable for up to 1 weekPrepare fresh if possible.
Aqueous Working Solution N/APrepare fresh and use the same day.[2][6]If precipitation occurs, heating or sonication can aid dissolution.[2]

Troubleshooting Guide

Use the following workflow to diagnose and resolve common issues encountered during experiments with AMC.

G start Problem: Low or No Fluorescence Signal q_wavelengths Are excitation/emission wavelengths correct? (Ex: ~350nm, Em: ~440nm) start->q_wavelengths s_wavelengths Solution: Adjust instrument settings to optimal wavelengths for AMC. q_wavelengths->s_wavelengths No q_dissolved Is the AMC properly dissolved in the final buffer? q_wavelengths->q_dissolved Yes end_node Issue Resolved s_wavelengths->end_node s_dissolved Solution: Ensure a clear solution. Use a co-solvent like DMSO if needed. Sonication may help. q_dissolved->s_dissolved No q_storage Was the AMC solid/stock solution stored correctly? q_dissolved->q_storage Yes s_dissolved->end_node s_storage Solution: Use a fresh, properly stored aliquot of AMC stock solution. q_storage->s_storage No q_quenching Is a known quencher present in your sample? q_storage->q_quenching Yes s_storage->end_node s_quenching Solution: Run a control experiment with AMC in buffer alone to check for sample-induced quenching. q_quenching->s_quenching Yes q_enzyme For substrate assays: Is the enzyme active and is the substrate concentration optimal? q_quenching->q_enzyme No s_quenching->end_node s_enzyme Solution: Verify enzyme activity with a positive control. Optimize substrate/enzyme concentrations. q_enzyme->s_enzyme No q_enzyme->end_node Yes s_enzyme->end_node G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_amc Prepare AMC Stock (DMSO) std_curve Prepare AMC Standard Curve prep_amc->std_curve prep_substrate Prepare Substrate Stock (DMSO) prep_substrate->std_curve prep_buffer Prepare Assay Buffer prep_buffer->std_curve prep_enzyme Prepare Enzyme Solution prep_enzyme->std_curve plate_setup Pipette Buffer, Enzyme, and Controls into Plate std_curve->plate_setup initiate Add Substrate to Initiate Reaction plate_setup->initiate incubate Incubate at Optimal Temperature (e.g., 37°C) initiate->incubate measure Measure Fluorescence (Ex: ~380nm, Em: ~460nm) incubate->measure subtract_bg Subtract Background Fluorescence measure->subtract_bg plot_std Plot Standard Curve subtract_bg->plot_std calc_conc Calculate Concentration of Released AMC plot_std->calc_conc calc_velocity Determine Initial Reaction Velocity calc_conc->calc_velocity

References

Validation & Comparative

A Comparative Guide to 7-Amino-4-methylcoumarin (AMC) and Fluorescein-Based Assays for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of two prevalent fluorophores, 7-Amino-4-methylcoumarin (AMC) and fluorescein, is essential for researchers, scientists, and drug development professionals in selecting the optimal fluorescent probe for their specific assay needs. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in making informed decisions for various biochemical and cell-based assays.

This guide delves into the key characteristics, advantages, and limitations of both AMC and fluorescein-based assays, with a focus on their application in enzyme activity and cell viability studies.

Principles of Detection

This compound (AMC) is a blue-emitting fluorophore. In many assays, an AMC molecule is conjugated to a substrate via an amide bond, which quenches its fluorescence.[1] Upon enzymatic cleavage of this bond by a specific protease, the free AMC is released, resulting in a quantifiable increase in fluorescence.[1] This "turn-on" fluorescence mechanism is a common principle in enzyme activity assays, such as those for caspases and other proteases.[1][2]

Fluorescein-based assays operate on various principles depending on the specific application. For cell viability, derivatives like Calcein AM and Fluorescein Diacetate (FDA) are widely used. These are non-fluorescent, cell-permeant molecules that, once inside a living cell, are cleaved by intracellular esterases to produce the highly fluorescent fluorescein (or calcein).[3][4] This fluorescence is retained within cells that have intact membranes, thus serving as a marker for cell viability.[3][4] In enzyme assays, a substrate can be heavily labeled with fluorescein isothiocyanate (FITC), leading to fluorescence quenching. Proteolytic digestion separates the FITC molecules, relieving the quenching and causing an increase in fluorescence.[3][5][6]

Performance Comparison: A Tabular Summary

The selection of a fluorophore is often dictated by its photophysical properties, which directly impact assay sensitivity and performance. Below is a summary of the key quantitative data for AMC and fluorescein.

PropertyThis compound (AMC)Fluorescein
Excitation Maximum ~344-351 nm[7][8]~490-498 nm
Emission Maximum ~440-445 nm[1][7][8]~514-517 nm
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹ at 350 nm (for AMCA)~80,000 - 92,300 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.5-0.6 (in ethanol)~0.79 - 0.97 (in ethanol/basic ethanol)
pH Sensitivity Fluorescence is relatively stable at physiological pH.Highly pH-dependent; fluorescence decreases significantly in acidic conditions.
Photostability Generally considered to have good photostability.Prone to photobleaching upon prolonged light exposure.

Key Differences and Considerations

Spectral Properties: AMC is excited by UV light and emits in the blue region of the spectrum, which can be advantageous in multiplexing experiments with green and red fluorophores to minimize spectral overlap. Fluorescein is excited by blue light and emits green fluorescence, compatible with standard FITC filter sets on most fluorescence instruments.

pH Sensitivity: A significant advantage of AMC is its relatively stable fluorescence at physiological pH. In contrast, fluorescein's fluorescence is highly sensitive to pH, with a notable decrease in intensity in acidic environments. This makes AMC a more robust choice for assays where pH may fluctuate or is not strictly controlled.

Photostability: While direct comparative studies are limited, fluorescein and its derivatives are well-known to be susceptible to photobleaching. While AMC also photobleaches, it is generally considered to be more photostable than fluorescein, making it more suitable for assays requiring long-term imaging or repeated measurements.

Assay Applications: AMC is predominantly used in enzyme activity assays where a substrate is cleaved to release the fluorophore. Fluorescein has a broader range of applications, including cell viability, proliferation, and various enzyme assays, often utilizing different derivatives and principles like fluorescence quenching relief or intracellular esterase activity.

Experimental Protocols and Workflows

Measuring Cell Viability with Calcein AM (A Fluorescein-Based Assay)

This protocol outlines the basic steps for assessing cell viability using Calcein AM.

Calcein_AM_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis start Start: Prepare Calcein AM stock solution (e.g., 1 mM in DMSO) prepare_working Prepare working solution (e.g., 1-5 µM in PBS or media) start->prepare_working plate_cells Plate cells in a microplate prepare_working->plate_cells add_calcein Add Calcein AM working solution to cells plate_cells->add_calcein incubate Incubate (e.g., 15-30 min at 37°C) add_calcein->incubate wash_cells Wash cells with PBS to remove excess dye incubate->wash_cells measure_fluorescence Measure fluorescence (Ex/Em ~494/517 nm) wash_cells->measure_fluorescence end End: Correlate fluorescence intensity to cell viability measure_fluorescence->end

A simplified workflow for determining cell viability using Calcein AM.

Detailed Protocol:

  • Prepare a stock solution of Calcein AM: Dissolve Calcein AM in high-quality, anhydrous DMSO to a concentration of 1-5 mM.

  • Prepare a working solution: Dilute the stock solution in a suitable buffer like PBS or serum-free medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type.

  • Cell Staining: Add the Calcein AM working solution to your cell culture and incubate for 15-30 minutes at 37°C.[3]

  • Washing: After incubation, wash the cells twice with PBS to remove any extracellular dye.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths of approximately 494 nm and 517 nm, respectively.

Measuring Caspase-3 Activity with a DEVD-AMC Substrate

This protocol details the measurement of caspase-3 activity, a key event in apoptosis, using a fluorogenic AMC substrate.

Caspase3_AMC_Assay cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection start Start: Induce apoptosis in cells lyse_cells Lyse cells to release cellular contents start->lyse_cells prepare_lysate Prepare cell lysate lyse_cells->prepare_lysate add_substrate Add DEVD-AMC substrate and reaction buffer to lysate prepare_lysate->add_substrate incubate Incubate (e.g., 1-2 hours at 37°C) add_substrate->incubate measure_fluorescence Measure fluorescence (Ex/Em ~345/445 nm) incubate->measure_fluorescence end End: Correlate fluorescence to caspase-3 activity measure_fluorescence->end

Workflow for measuring caspase-3 activity using a DEVD-AMC substrate.

Detailed Protocol:

  • Induce Apoptosis: Treat cells with an apoptosis-inducing agent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents, including caspases.

  • Reaction Setup: In a microplate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 345 nm and 445 nm, respectively.[1]

Signaling Pathways and Mechanisms

Apoptosis and Caspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Once activated by upstream initiator caspases like caspase-8 or caspase-9, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.[5]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to caspase-3 activation.
Mechanism of Calcein AM for Cell Viability

The Calcein AM assay is a fluorescence-based method for determining cell viability. The underlying principle relies on the enzymatic activity and membrane integrity of living cells.

Calcein_AM_Mechanism cluster_inside_live Inside Live Cell calcein_am Calcein AM (Non-fluorescent, Cell-permeant) live_cell Live Cell calcein_am->live_cell dead_cell Dead Cell calcein_am->dead_cell no entry or no cleavage esterases Intracellular Esterases live_cell->esterases No Fluorescence No Fluorescence dead_cell->No Fluorescence calcein Calcein (Fluorescent, Cell-impermeant) esterases->calcein cleavage

Mechanism of Calcein AM conversion to fluorescent calcein in live cells.

Conclusion

Both this compound and fluorescein-based assays are powerful tools in the researcher's arsenal. The choice between them should be guided by the specific requirements of the experiment.

Choose this compound (AMC) for:

  • Enzyme activity assays requiring a "turn-on" fluorescence signal.

  • Experiments where pH stability is crucial.

  • Multiplexing assays where a blue-emitting fluorophore is needed to avoid spectral overlap.

  • Applications requiring higher photostability.

Choose Fluorescein-based assays for:

  • Robust and well-established cell viability and cytotoxicity assays.

  • A wider range of applications beyond enzyme activity.

  • Experiments where compatibility with standard FITC filter sets is a priority.

  • When a higher quantum yield and extinction coefficient are the primary considerations, and pH can be controlled.

By understanding the distinct characteristics and performance metrics of each fluorophore, researchers can optimize their assay design and generate more reliable and reproducible data.

References

A Head-to-Head Comparison: 7-Amino-4-methylcoumarin (AMC) vs. 7-amino-4-trifluoromethylcoumarin (AFC) for Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research, fluorometric caspase assays are a cornerstone for quantifying the activity of these key executioner enzymes. The choice of fluorophore conjugated to the caspase-specific peptide substrate is critical for assay sensitivity and accuracy. This guide provides an in-depth comparison of two of the most prevalent coumarin-based fluorophores: 7-Amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).

The fundamental principle of this assay is straightforward: a specific peptide sequence recognized by a caspase is linked to a fluorophore (AMC or AFC). In this conjugated form, the fluorophore's fluorescence is quenched. Upon cleavage of the peptide by an active caspase, the free fluorophore is released, resulting in a measurable increase in fluorescence.

Key Performance Characteristics: AMC vs. AFC

Both AMC and AFC are popular choices, but they possess distinct spectral properties that influence their suitability for different experimental setups. AFC, with its trifluoromethyl group, exhibits a spectral shift to longer wavelengths compared to AMC.

FeatureThis compound (AMC)7-amino-4-trifluoromethylcoumarin (AFC)Advantage
Excitation Wavelength ~354-380 nm[1][2][3][4]~380-405 nm[1][5][6]AFC
Emission Wavelength ~442-460 nm[1][2][3][4]~482-510 nm[1][6][7][8]AFC
Primary Application Caspase assays, general protease assays[9]Caspase assays, particularly in cell-based formats[10]-
Key Advantage Well-established and widely usedLonger wavelengths reduce background fluorescence from cells and media, leading to greater sensitivity[10]AFC
Potential Drawback Shorter wavelength can lead to higher background from cellular components (e.g., NADH) and media[10]Potential for spectral overlap with other green fluorophoresAMC

The longer excitation and emission wavelengths of AFC are a significant advantage in cell-based assays.[10] Cellular components and culture media often autofluoresce in the UV and blue regions of the spectrum, which can interfere with the signal from AMC.[10] The shifted spectrum of AFC helps to mitigate this issue, resulting in a higher signal-to-background ratio and improved assay sensitivity.[10]

Signaling Pathways and Experimental Workflow

To understand the context of these assays, it is crucial to visualize both the biological process they measure and the experimental steps involved.

Apoptosis Signaling Pathways

Caspases are central to the apoptotic process, which can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are the primary targets for AMC and AFC-based substrates like DEVD.

Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Effector Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp37 Pro-caspase-3, -7 Casp8->ProCasp37 Cleavage DNA_Damage DNA Damage, Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp37 Cleavage Casp37 Active Caspase-3, -7 ProCasp37->Casp37 Activation Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Caspase Assay

The following diagram outlines the typical steps for performing a fluorometric caspase assay using either AMC or AFC substrates with cell lysates.

Caspase Assay Workflow cluster_plate Plate Setup start Start: Treat cells (e.g., with apoptosis inducer) harvest 1. Harvest Cells (Adherent or Suspension) start->harvest lyse 2. Lyse Cells (on ice) harvest->lyse centrifuge 3. Centrifuge to pellet debris lyse->centrifuge supernatant 4. Collect supernatant (cell lysate) centrifuge->supernatant prepare_rxn 5. Prepare Reaction in 96-well plate supernatant->prepare_rxn add_lysate Add cell lysate add_buffer Add 2X Reaction Buffer add_substrate 6. Add Fluorogenic Substrate (e.g., DEVD-AFC/AMC) prepare_rxn->add_substrate incubate 7. Incubate at 37°C add_substrate->incubate read 8. Measure Fluorescence (Plate Reader) incubate->read analyze 9. Analyze Data read->analyze end End: Determine Caspase Activity analyze->end

References

A Head-to-Head Comparison: Cross-Validation of AMC Protease Assay Results with HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. Fluorogenic assays utilizing 7-amino-4-methylcoumarin (AMC) substrates are a widely adopted method due to their simplicity and high sensitivity. However, orthogonal validation of these results is crucial to ensure data integrity and rule out potential artifacts. High-Performance Liquid Chromatography (HPLC) serves as a robust method for such cross-validation, offering a distinct analytical approach to quantify protease activity.

This guide provides a comprehensive comparison of AMC-based protease assays and HPLC for the determination of enzyme kinetics, complete with experimental protocols and comparative data.

Principles of Each Technique

AMC Protease Assay: This method relies on a synthetic peptide substrate conjugated to AMC. Upon cleavage of the peptide by a specific protease, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the protease activity. This homogeneous assay format is amenable to high-throughput screening in microplate readers.

HPLC-Based Protease Assay: In this chromatographic technique, the reaction mixture containing the enzyme, substrate, and product is separated based on the components' physicochemical properties as they pass through a column. The substrate and the cleaved product can be quantified by detecting their absorbance at a specific wavelength (e.g., 280 nm for peptides) or by fluorescence if a fluorogenic substrate is used. This method allows for the direct measurement of both substrate depletion and product formation over time.

Comparison of Performance and Key Considerations

FeatureAMC Protease AssayHPLC-Based Assay
Principle Measurement of fluorescence increase upon substrate cleavage.Chromatographic separation and quantification of substrate and product.
Sensitivity High, capable of detecting low enzyme concentrations.Generally lower than fluorescence assays, but can be enhanced with sensitive detectors.
Throughput High, suitable for screening large numbers of samples in microplates.Lower, as samples are analyzed sequentially.
Data Acquired Typically initial reaction rates (velocity).Can provide simultaneous measurement of substrate depletion and product formation over time, allowing for more detailed kinetic analysis.
Potential for Interference Autofluorescent compounds can interfere with the signal. Assay conditions (e.g., plate type) can affect results.Compounds that co-elute with the substrate or product can interfere with quantification.
Cost Generally lower cost per sample for reagents and consumables.Higher initial instrument cost and per-sample cost due to solvents and column maintenance.
Confirmation of Cleavage Site Indirect; assumes fluorescence is due to specific cleavage.Can confirm the identity of the cleaved product by retention time and, if coupled with mass spectrometry, by mass.
Versatility Requires a specific fluorogenic substrate for each protease.Can be used with a wider variety of substrates, including non-fluorogenic ones.

Experimental Protocols

AMC Protease Assay Protocol

This protocol provides a general framework for a 96-well plate-based AMC protease assay.

Materials:

  • Protease of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • AMC standard (for generating a standard curve)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard in Assay Buffer in the microplate.

    • Include a blank well containing only Assay Buffer.

    • Read the fluorescence of the standards to generate a standard curve (RFU vs. AMC concentration). This allows for the conversion of fluorescence units to the concentration of product formed.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the protease in Assay Buffer.

    • Prepare a working solution of the AMC-conjugated substrate in Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements.

  • Assay Reaction:

    • To each well of the microplate, add the Assay Buffer.

    • Add the protease solution to the wells.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.

HPLC-Based Cross-Validation Protocol

This protocol outlines the steps to validate the results from the AMC assay using reverse-phase HPLC.

Materials:

  • Reaction components from the AMC assay (enzyme, substrate, buffer)

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

  • Mobile Phase B (e.g., 0.1% TFA in acetonitrile)

  • Quenching solution (e.g., 10% formic acid)

Procedure:

  • Enzymatic Reaction:

    • Set up the same enzymatic reaction as in the AMC assay in separate microcentrifuge tubes.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in individual tubes by adding a quenching solution.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Elute the substrate and product using a gradient of Mobile Phase B. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile using the detector. If using the AMC substrate, a fluorescence detector can be used for enhanced sensitivity.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and the cleaved product based on their retention times (determined by injecting standards of each).

    • Integrate the peak areas for both the substrate and the product at each time point.

    • Generate a standard curve for both the substrate and the product to convert peak area to concentration.

    • Plot the concentration of the product formed versus time to determine the reaction rate.

Comparative Data

The following table presents a hypothetical comparison of kinetic constants for a given protease determined by both AMC and HPLC assays. In a real-world scenario, the values should be closely comparable to validate the results. One study found that kinetic constants for thrombin acting on comparable ACC (a fluorophore with similar kinetic profiles to AMC) and AMC substrates were similar.

Kinetic ParameterAMC AssayHPLC Assay
Km (µM) 15.216.5
kcat (s⁻¹) 5.85.5
kcat/Km (M⁻¹s⁻¹) 3.8 x 10⁵3.3 x 10⁵

Visualizing the Workflow

CrossValidationWorkflow cluster_AMC AMC Protease Assay cluster_HPLC HPLC Cross-Validation A1 Prepare Reagents (Enzyme, Substrate, Buffer) A2 Set up Reaction in 96-well Plate A1->A2 H1 Set up Parallel Reaction A1->H1 Same Reaction Components A3 Measure Fluorescence (Kinetic Read) A2->A3 A4 Calculate Initial Velocity A3->A4 H5 Calculate Reaction Rate A4->H5 Compare Kinetic Parameters H2 Quench at Time Points H1->H2 H3 Separate Substrate/Product by HPLC H2->H3 H4 Quantify Peak Areas H3->H4 H4->H5

Caption: Experimental workflow for the cross-validation of AMC protease assay results with HPLC.

Conclusion

Both AMC protease assays and HPLC are valuable tools for studying enzyme kinetics. The AMC assay offers high throughput and sensitivity, making it ideal for initial screening and routine activity measurements. HPLC provides a robust, orthogonal method for validating these findings, offering direct quantification of substrate and product and being less susceptible to certain types of assay interference. By employing both techniques in a complementary fashion, researchers can ensure the accuracy and reliability of their protease activity data, a critical step in drug discovery and basic research.

Decoding Protease Specificity: A Comparative Guide to AMC-Conjugated Peptide Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of proteases is paramount for elucidating their biological roles and for designing targeted therapeutics. This guide provides a comprehensive comparison of methods for determining the specificity of AMC (7-amino-4-methylcoumarin)-conjugated peptide substrates, a widely used tool in protease research. We will delve into experimental protocols, data presentation, and alternative approaches, supported by experimental data to objectively evaluate performance.

The Principle of AMC-Based Protease Assays

AMC-conjugated peptides are fluorogenic substrates used to measure the activity of proteases. The peptide sequence is designed to be recognized and cleaved by a specific protease. In its intact form, the AMC fluorophore is quenched by the attached peptide. Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, the free AMC fluoresces, and this increase in fluorescence can be measured over time to determine the rate of the enzymatic reaction. This method is highly sensitive and amenable to high-throughput screening.[1]

Experimental Workflow for Determining Substrate Specificity

A typical workflow to determine the substrate specificity of a protease using a panel of AMC-conjugated peptides involves several key steps:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Enzyme Preparation reaction_setup Reaction Setup in Microplate enzyme_prep->reaction_setup substrate_panel Substrate Panel Selection substrate_panel->reaction_setup buffer_prep Assay Buffer Preparation buffer_prep->reaction_setup incubation Incubation at Optimal Temperature reaction_setup->incubation fluorescence_reading Kinetic Fluorescence Reading incubation->fluorescence_reading raw_data Raw Fluorescence Data fluorescence_reading->raw_data initial_velocity Calculation of Initial Velocity raw_data->initial_velocity kinetic_parameters Determination of Kinetic Parameters (Km, kcat) initial_velocity->kinetic_parameters specificity_profile Generation of Specificity Profile kinetic_parameters->specificity_profile

Experimental Protocols

1. Standard Protease Assay using AMC-conjugated Substrates

This protocol outlines the general steps for measuring the activity of a protease against a single AMC-conjugated peptide substrate.

  • Materials:

    • Purified protease of interest

    • AMC-conjugated peptide substrate (e.g., from a commercial library or custom synthesized)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20; buffer composition should be optimized for the specific protease)

    • 96-well or 384-well black microplates

    • Fluorescence microplate reader with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.[2][3]

  • Procedure:

    • Prepare a stock solution of the AMC-conjugated peptide substrate in DMSO. Dilute the stock solution to the desired final concentrations in assay buffer.

    • Prepare a series of dilutions of the purified protease in assay buffer.

    • Add a fixed volume of the substrate solution to each well of the microplate.

    • Initiate the reaction by adding a specific volume of the enzyme dilution to each well.

    • Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Include appropriate controls: a "no enzyme" control (substrate only) to measure background fluorescence and a "no substrate" control (enzyme only).

2. Determining Kinetic Parameters (Km and kcat)

To quantitatively compare the specificity of a protease for different substrates, it is essential to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

  • Procedure:

    • Perform the standard protease assay as described above, but vary the substrate concentration over a wide range while keeping the enzyme concentration constant and low (in the linear range).

    • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.

    • Calculate the catalytic rate constant (kcat) using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

    • The specificity constant (kcat/Km) is the most reliable measure for comparing the enzyme's preference for different substrates. A higher kcat/Km value indicates greater specificity.[4]

Data Presentation: Comparing Substrate Specificity

Summarizing the kinetic data in a clear and structured table is crucial for easy comparison of a protease's specificity towards different peptide sequences.

Substrate (Peptide-AMC)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-AMC15.2 ± 1.81.2 ± 0.17.9 x 10⁴
Ac-IETD-AMC25.5 ± 2.50.8 ± 0.073.1 x 10⁴
Ac-LEHD-AMC50.1 ± 4.90.5 ± 0.051.0 x 10⁴
Ac-YVAD-AMC150.8 ± 12.30.2 ± 0.021.3 x 10³

Table 1: Example of kinetic parameters for Caspase-3 with different AMC-conjugated peptide substrates. Data is presented as mean ± standard deviation. A higher kcat/Km value indicates a higher preference of the enzyme for that substrate.

Alternative Approaches for Determining Protease Specificity

While AMC-conjugated substrates are a powerful tool, other methods can provide complementary or more comprehensive information on protease specificity.

1. Alternative Fluorophores

  • 7-amino-4-carbamoylmethylcoumarin (ACC): ACC-conjugated substrates offer an approximately 3-fold higher fluorescence quantum yield compared to AMC, leading to increased sensitivity.[5] This allows for the use of lower enzyme and substrate concentrations. The kinetic profiles of ACC and AMC substrates are generally comparable.[5][6]

  • Rhodamine 110: Rhodamine 110-based substrates, such as bis-(CBZ-Arg)-R110 (BZAR), can be 50- to 300-fold more sensitive than analogous AMC-based substrates.[7][8] This increased sensitivity is due to both the higher fluorescence of the product and enhanced reactivity at the cleavage site.[7]

FluorophoreExcitation (nm)Emission (nm)Relative Quantum YieldKey Advantages
AMC ~340-380~440-4601.0Well-established, widely available
ACC ~325-350~400-450~2.8-3.0Higher sensitivity than AMC
Rhodamine 110 ~496~520HighSignificantly higher sensitivity than AMC

Table 2: Comparison of common fluorophores used in protease assays.

2. Fluorescence Resonance Energy Transfer (FRET) Substrates

FRET-based assays utilize substrates containing a donor fluorophore and a quencher molecule on opposite sides of the cleavage site. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage, the donor and quencher are separated, leading to an increase in fluorescence.[9] This method is particularly useful for endoproteases and allows for continuous monitoring of enzyme activity.

FRET_mechanism cluster_intact Intact FRET Substrate cluster_cleaved Cleaved FRET Substrate Intact Donor -- Peptide -- Quencher Quenching Fluorescence Quenched Protease Protease Intact->Protease Cleavage Cleaved Donor--Peptide   Peptide--Quencher Fluorescence Fluorescence Emitted Protease->Cleaved

3. Substrate Phage Display

Substrate phage display is a powerful technique for identifying a broad range of substrates for a given protease. A library of peptides is displayed on the surface of bacteriophages. The phage library is incubated with the protease, and cleaved phages are separated from uncleaved ones. The sequences of the cleaved peptides are then determined by sequencing the phage DNA.[10] This method can provide a comprehensive profile of a protease's specificity.[4]

Conclusion

Determining the specificity of proteases is a critical step in understanding their function and in the development of targeted therapies. AMC-conjugated peptide substrates provide a robust and sensitive method for this purpose. By systematically screening a panel of substrates and determining their kinetic parameters, researchers can generate a detailed specificity profile for a given protease. Furthermore, the use of alternative fluorophores like ACC and Rhodamine 110 can offer enhanced sensitivity, while complementary techniques such as FRET assays and substrate phage display can provide a more comprehensive understanding of protease-substrate interactions. The choice of method will depend on the specific research question, the required sensitivity, and the available resources. This guide provides the foundational knowledge and protocols to enable researchers to confidently select and implement the most appropriate strategy for their protease specificity studies.

References

A Head-to-Head Comparison: 7-Amino-4-methylcoumarin (AMC) vs. p-Nitroanilide (pNA) Substrates in Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal substrate for protease activity assays, the choice between fluorogenic and chromogenic systems is critical. This guide provides a detailed comparison of two of the most widely used reporters: 7-amino-4-methylcoumarin (AMC) and p-nitroanilide (pNA). We will delve into their fundamental properties, performance characteristics, and provide supporting experimental data and protocols to inform your assay development.

At their core, both AMC and pNA are reporter molecules that are conjugated to a peptide sequence recognized by a specific protease. Enzymatic cleavage of the amide bond liberates the reporter group, resulting in a detectable signal. The primary distinction lies in the nature of this signal: AMC is a fluorescent molecule, while pNA is a chromophore. This fundamental difference dictates the sensitivity, instrumentation requirements, and potential interferences associated with each substrate type.

Key Performance Characteristics: A Tabular Comparison

The selection of a substrate often hinges on key performance indicators such as sensitivity and the specific optical properties of the reporter. The following table summarizes the critical quantitative data for AMC and pNA substrates.

FeatureThis compound (AMC)p-Nitroanilide (pNA)
Detection Method Fluorescence SpectroscopyUV/Vis Absorbance Spectroscopy
Excitation Wavelength (λex) ~365-380 nm[1]N/A
Emission Wavelength (λem) ~440-460 nm[1]N/A
Absorbance Wavelength N/A~380-410 nm[1][2]
Molar Extinction Coefficient (ε) N/A~8800 L·mol⁻¹cm⁻¹ at 410 nm[1]
Relative Sensitivity HighModerate
Signal Generation Release of fluorescent this compound[3]Release of yellow p-nitroaniline[4]

The Core Advantage: Enhanced Sensitivity with AMC

The most significant advantage of AMC-based substrates is their inherently higher sensitivity compared to their pNA counterparts.[4] Fluorescence is a more sensitive detection method than absorbance, allowing for the detection of lower enzyme concentrations or weaker enzymatic activity. This is particularly crucial when working with purified enzymes, low-abundance proteases in biological samples, or when screening for inhibitors.

While both substrates can be effective, the fluorogenic nature of AMC provides a superior signal-to-noise ratio, often enabling the detection of as little as 10⁻⁵ CTA units of plasmin, for example.[5] In contrast, a distinct yellow color for pNA detection is typically achieved at higher microbial surface counts, around 10⁶ CFU/cm².[4]

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of how these substrates are employed, we outline a general experimental protocol for a typical protease assay using both AMC and pNA.

General Experimental Workflow

The following diagram illustrates a generalized workflow for an enzyme assay using either an AMC or pNA substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_amc AMC cluster_pna pNA cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and Enzyme Solutions Mix Mix Buffer and Substrate in Microplate Wells Reagents->Mix Incubate1 Pre-incubate to equilibrate temperature Mix->Incubate1 AddEnzyme Initiate reaction by adding enzyme Incubate1->AddEnzyme Incubate2 Incubate at optimal temperature (e.g., 37°C) AddEnzyme->Incubate2 Read Measure signal at timed intervals Incubate2->Read Fluorescence Read Fluorescence (λex: 380 nm, λem: 460 nm) Read->Fluorescence Fluorogenic Substrate Absorbance Read Absorbance (380 nm) Read->Absorbance Chromogenic Substrate Calculate Calculate reaction rates Fluorescence->Calculate Absorbance->Calculate

Caption: General workflow for protease assays using AMC or pNA substrates.

Protocol for a Typical AMC-Based Fluorogenic Assay

This protocol is a generalized procedure and may require optimization for specific enzymes and conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., MES buffer for some soil enzymes, TRIZMA for others).[3]

    • AMC Substrate Stock Solution: Dissolve the AMC-peptide substrate in a suitable solvent like DMSO to create a concentrated stock solution.

    • AMC Standard Stock Solution: Prepare a stock solution of free this compound in the assay buffer to generate a standard curve for quantifying the amount of released product.[3] Note that AMC can be poorly soluble and may need to be freshly prepared.[3]

    • Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer.

  • Assay Procedure:

    • Prepare a standard curve by making serial dilutions of the AMC standard stock solution in the assay buffer.

    • In a microplate, add the assay buffer to each well.

    • Add the AMC substrate to the wells. Some substrates are poorly soluble and should be prepared directly in the working solution.[3]

    • Initiate the reaction by adding the enzyme solution to the wells.

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the fluorescence at appropriate time intervals using a microplate reader with excitation at ~360-380 nm and emission at ~460 nm.[3]

  • Data Analysis:

    • Subtract the background fluorescence from the readings.

    • Use the standard curve to convert the fluorescence readings into the concentration of the released AMC.

    • Calculate the reaction velocity from the initial linear portion of the progress curve.

Protocol for a Typical pNA-Based Chromogenic Assay

This protocol is a generalized procedure based on methods for aminopeptidase activity and may require optimization.[2][6]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Tris, pH can be adjusted as needed).

    • pNA Substrate Solution: Dissolve the pNA-peptide substrate in the assay buffer.

    • pNA Standard Stock Solution: Prepare a 1 mM stock solution of p-nitroaniline in water. Note that it may take several hours to dissolve completely.[2]

    • Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer.

    • Stopping Reagent: A solution to stop the reaction, such as 0.1 M Tris pH 12.0 with 2.0 M CaCl₂.[2]

  • Assay Procedure:

    • Prepare a standard curve by making serial dilutions of the pNA standard stock solution.

    • Add the pNA substrate solution to reaction tubes.

    • Add the enzyme solution to initiate the reaction.

    • Incubate the mixture at the optimal temperature for the specified time (e.g., 37°C for 24 hours for some soil enzymes).[2]

    • Stop the reaction by adding the stopping reagent.

    • Centrifuge the tubes to pellet any precipitates.

    • Transfer the supernatant to a microplate.

    • Measure the absorbance at 380 nm using a spectrophotometer or microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample readings.

    • Use the standard curve to determine the concentration of the released pNA.

    • Calculate the enzyme activity based on the amount of pNA produced over time.

Signaling Pathway and Mechanism of Action

The underlying principle for both substrate types is the enzymatic cleavage of a peptide bond, which liberates the reporter molecule. The change in the spectroscopic properties of the reporter upon cleavage is the basis for the assay.

G cluster_reaction Enzymatic Reaction Enzyme Protease Substrate Peptide-Reporter (AMC or pNA) Enzyme->Substrate Binds Product1 Cleaved Peptide Substrate->Product1 Cleavage Product2 Free Reporter (Fluorescent AMC or Chromogenic pNA) Substrate->Product2 Cleavage Signal Detectable Signal Product2->Signal Generates

Caption: Protease-mediated cleavage of AMC or pNA substrates.

When conjugated to a peptide, the fluorescence of AMC and the absorbance of pNA are significantly altered.[1] Specifically, the N-acylation of this compound reduces its fluorescence in the 440 nm range.[1] Similarly, the absorbance of p-nitroaniline at 410 nm is much lower when it is N-acylated.[1] Enzymatic cleavage restores the native fluorescent or chromogenic properties of the free reporter molecule, leading to a measurable increase in signal.

Potential for Spectroscopic Interference

When designing multiplexed assays or in the presence of other colored or fluorescent compounds, the potential for spectroscopic interference must be considered. The absorbance spectrum of pNA can slightly overlap with the emission spectrum of AMC.[7] This can lead to a modest reduction in the fluorescence signal of AMC in the presence of cleaved pNA.[7] However, for most applications, a significant signal-over-background is retained, and both reporters can be used in combination with minimal interference.[7]

Conclusion

References

Comparative analysis of AMC and resorufin-based enzyme assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of an appropriate enzyme assay is a critical decision that can significantly impact the accuracy and efficiency of their work. Among the most common fluorogenic assays, those based on 7-Amino-4-methylcoumarin (AMC) and resorufin are widely utilized due to their high sensitivity. This guide provides a comprehensive comparative analysis of these two popular assay systems, supported by experimental data and detailed protocols, to aid in the selection of the optimal assay for your specific research needs.

Principles of Detection

AMC-Based Assays: These assays employ substrates in which a molecule of interest (e.g., a peptide for protease analysis) is covalently linked to AMC. This linkage quenches the fluorescence of the AMC molecule.[1] Enzymatic cleavage of this bond releases the free AMC, resulting in a significant increase in fluorescence.[2] The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Resorufin-Based Assays: Resorufin-based assays typically utilize a non-fluorescent or weakly fluorescent substrate, such as resazurin (also known as Alamar Blue), which is reduced by cellular dehydrogenases or other enzymes to the highly fluorescent resorufin.[3][4] Alternatively, other non-fluorescent resorufin derivatives can be enzymatically converted to resorufin.[5] The resulting fluorescence is a measure of enzymatic activity.

Performance Comparison

The choice between AMC and resorufin-based assays often depends on the specific experimental conditions and the enzyme under investigation. The following table summarizes key performance parameters based on available experimental data.

ParameterAMC-Based AssaysResorufin-Based AssaysKey Considerations & References
Excitation Wavelength ~340-360 nm[2][6]~530-570 nm[7][8]AMC's UV excitation can overlap with the autofluorescence of biological molecules and library compounds.[9][10] Resorufin's longer wavelength excitation minimizes this interference.[11]
Emission Wavelength ~440-460 nm[2][6]~585-590 nm[7][8]The blue fluorescence of AMC can be more susceptible to background interference from biological samples compared to the red fluorescence of resorufin.[12]
Sensitivity HighVery HighResorufin-based assays are generally considered more sensitive, in part due to the higher extinction coefficient of resorufin and lower background fluorescence at longer wavelengths.[4]
Signal-to-Noise Ratio GoodExcellentThe lower background interference at the red-shifted wavelengths of resorufin typically results in a superior signal-to-noise ratio.[4]
pH Optimum & Stability Broad range, generally stable between pH 3-11, with fluorescence significantly impaired outside this range.[13]Optimal fluorescence is generally between pH 6.0 and 9.0.[5] Fluorescence intensity can be pH-dependent, with a pKa around 5.8.[8]The choice of assay should be compatible with the optimal pH for the enzyme of interest. AMC offers a wider functional pH range.
Common Interferences Autofluorescent compounds, light scattering, and compounds that quench blue fluorescence.[12][14][15]Reducing agents (e.g., antioxidants like vitamin C, glutathione) can directly reduce resazurin to resorufin, leading to false positives.[16][17] Cyclodextrins can enhance resorufin fluorescence.[7]Careful selection of library compounds and assay buffers is crucial to minimize interference.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the general steps involved in performing these assays, the following diagrams are provided.

AMC_Pathway Enzymatic Cleavage of an AMC-Substrate Substrate Enzyme Substrate-AMC (Weakly Fluorescent) Enzyme Enzyme (e.g., Protease) Substrate->Enzyme Binding Product Cleaved Substrate Enzyme->Product Catalysis AMC Free AMC (Highly Fluorescent) Enzyme->AMC Release

Caption: Enzymatic cleavage of a substrate-AMC conjugate.

Resorufin_Pathway Enzymatic Reduction to Resorufin Substrate Resazurin (Non-Fluorescent) Enzyme Enzyme (e.g., Dehydrogenase) Substrate->Enzyme Reduction Product Resorufin (Highly Fluorescent) Enzyme->Product

Caption: Enzymatic reduction of resazurin to resorufin.

Experimental_Workflow General Experimental Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Dispense Enzyme to Microplate A->B C Add Test Compounds (e.g., Inhibitors) B->C D Pre-incubate C->D E Initiate Reaction (Add Substrate) D->E F Incubate at Optimal Temperature E->F G Measure Fluorescence (Kinetic or Endpoint) F->G H Data Analysis G->H

Caption: A generalized workflow for enzyme assays.

Experimental Protocols

Below are detailed methodologies for performing typical AMC and resorufin-based enzyme assays.

AMC-Based Protease Assay Protocol

This protocol is a general guideline for measuring the activity of a protease using a peptide-AMC substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that is optimal for the protease of interest (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl).

    • Enzyme Stock Solution: Reconstitute or dilute the purified protease in assay buffer to a desired stock concentration.

    • Substrate Stock Solution: Dissolve the peptide-AMC substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) for generating a standard curve.[18]

  • Assay Procedure:

    • Prepare a dilution series of the AMC standard in assay buffer in a 96-well black microplate to generate a standard curve (e.g., 0-100 pmol/well).[18]

    • In separate wells, add the enzyme solution. For inhibitor screening, add the test compounds at various concentrations and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at room temperature.[2]

    • Initiate the enzymatic reaction by adding the peptide-AMC substrate to all wells, including the standard curve wells, to a final concentration typically below the Km of the enzyme for the substrate (e.g., 10 µM).[2]

    • Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.[18]

  • Data Analysis:

    • Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic fluorescence data for each sample.

    • Convert the V₀ from relative fluorescence units (RFU)/min to pmol/min using the standard curve.

    • For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Resorufin-Based Horseradish Peroxidase (HRP) Assay Protocol

This protocol provides a general method for detecting HRP activity using a resazurin-based substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • HRP Stock Solution: Prepare a stock solution of HRP in assay buffer.

    • Substrate Working Solution: Prepare a working solution containing the resazurin-based substrate and hydrogen peroxide (H₂O₂) in assay buffer. The final concentrations will depend on the specific kit or reagents used.

    • Resorufin Standard: Prepare a stock solution of resorufin in DMSO to create a standard curve.

  • Assay Procedure:

    • Prepare a dilution series of the resorufin standard in assay buffer in a 96-well black microplate.

    • Add the HRP enzyme to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with test compounds.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Incubate the plate at room temperature, protected from light, for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

    • Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[3]

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the resorufin standards against their concentrations.

    • Subtract the fluorescence of a no-enzyme blank from all sample readings.

    • Calculate the HRP activity in the samples by converting the fluorescence readings to resorufin concentration using the standard curve.

Conclusion

Both AMC and resorufin-based assays are powerful tools for quantifying enzyme activity. The primary advantages of resorufin-based assays are their longer excitation and emission wavelengths, which significantly reduce interference from compound autofluorescence and background signals from biological matrices, often leading to higher sensitivity and a better signal-to-noise ratio.[11] However, they are susceptible to interference from reducing agents.[16] AMC-based assays, while more prone to autofluorescence interference, are versatile and operate over a wider pH range. The final choice of assay should be guided by the specific enzyme's properties, the nature of the sample matrix, and the compounds being screened. Careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible data with either system.

References

A Comparative Guide to 7-Amino-4-methylcoumarin (AMC) Assays for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate assay for screening potential inhibitors is a critical step in the drug discovery pipeline. This guide provides a detailed comparison of the widely used 7-Amino-4-methylcoumarin (AMC)-based assay with two common alternatives: Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in making an informed decision for your screening campaigns.

Introduction to Fluorescence-Based Inhibitor Screening

Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) due to their high sensitivity, adaptability to miniaturization, and real-time monitoring capabilities.[1] These assays rely on the change in a fluorescent signal to measure the activity of a biological target, such as an enzyme, and the effect of potential inhibitors.

The This compound (AMC) assay is a popular choice for monitoring the activity of hydrolytic enzymes, particularly proteases.[2] The principle is straightforward: a substrate peptide is conjugated to the AMC fluorophore, quenching its fluorescence.[3] Upon enzymatic cleavage of the substrate, the free AMC is released, resulting in a significant increase in fluorescence that can be readily measured.[3]

Comparison of Key Assay Platforms

While AMC-based assays are robust and widely applicable, alternative technologies such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) offer distinct advantages and may be more suitable for specific applications.

FeatureThis compound (AMC) AssayFluorescence Polarization (FP) AssayFörster Resonance Energy Transfer (FRET) Assay
Principle Enzymatic cleavage of an AMC-conjugated substrate releases the fluorophore, leading to an increase in fluorescence intensity.[3]Measures the change in the polarization of fluorescent light emitted from a labeled molecule. Binding of a small fluorescent ligand to a larger protein slows its rotation, increasing the polarization.[4]Based on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Cleavage of a substrate separating the FRET pair results in a loss of energy transfer and a change in the emission spectrum.
Primary Application Protease, deubiquitinase, and other hydrolase inhibitor screening.Protein-protein interactions, protein-nucleic acid interactions, and enzyme assays where there is a significant change in molecular size.Protease assays, kinase assays, and studying protein-protein interactions.[5]
Assay Format Homogeneous, "mix-and-read" format.Homogeneous, "mix-and-read" format.[4]Homogeneous, "mix-and-read" format.
Key Advantages High signal-to-background ratio, cost-effective, and straightforward to implement.Fewer false positives from fluorescent compounds, as it is less susceptible to fluorescence interference.Ratiometric measurement can reduce variability from well-to-well and compound interference.[6]
Key Limitations Susceptible to interference from fluorescent compounds that absorb or emit at similar wavelengths to AMC.Requires a significant difference in size between the fluorescently labeled molecule and its binding partner.Requires careful selection of the donor-acceptor pair to ensure spectral overlap and can be sensitive to environmental factors.[7]

Quantitative Performance Metrics

The quality and reliability of a high-throughput screening assay are assessed using several key statistical parameters. The Z'-factor is a widely accepted measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[8][9][10]

Assay TypeTargetReported Z'-FactorIC50 of Control InhibitorReference
AMC Flavivirus ProteaseNot explicitly stated, but used for HTS of ~120,000 compoundsTannic acid: 0.11–0.82 μM[2]
FP Ser/Thr Kinase0.72 (average across screening runs)Not specified[5]
TR-FRET PD-1/PD-L1 Interaction>0.7Nivolumab: Not specified[9]
TR-FRET PPARα0.67 - 0.78GW7647: 0.9 - 1.4 nM[11]

Note: TR-FRET (Time-Resolved FRET) is an advanced form of FRET that uses long-lifetime lanthanide chelates as donors to reduce background fluorescence.[6]

Experimental Protocols

Validation of a this compound (AMC) Assay

This protocol outlines the key steps for validating an AMC-based assay for inhibitor screening.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20).[12]
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer.
  • Substrate Stock Solution: Dissolve the AMC-conjugated substrate in DMSO to create a stock solution (e.g., 10 mM).[13]
  • Inhibitor Stock Solutions: Dissolve test compounds and a known inhibitor (positive control) in DMSO.[14]

2. Assay Optimization:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within a reasonable time frame (e.g., 30-60 minutes).
  • Substrate Titration: Determine the Michaelis constant (Km) of the substrate to select an appropriate substrate concentration for the assay (typically at or below Km).
  • DMSO Tolerance: Evaluate the effect of different DMSO concentrations on enzyme activity to determine the maximum tolerable concentration (typically ≤1%).

3. Assay Protocol for 384-well plate:

  • Add 5 µL of test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells.
  • Add 10 µL of diluted enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
  • Initiate the reaction by adding 5 µL of the AMC-substrate solution.
  • Monitor the increase in fluorescence over time using a plate reader with excitation at ~355-380 nm and emission at ~440-460 nm.[14][2]

4. Data Analysis:

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
  • Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for the positive control).
  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where 'pos' is the positive control and 'neg' is the negative control.[8][9]
  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.[2]

Alternative Assay Protocols

Fluorescence Polarization (FP) Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled ligand (tracer), purified protein, and inhibitor solutions.[8]

  • Assay Setup: In a black microplate, add the tracer, protein, and varying concentrations of the test inhibitor.[8]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to reach binding equilibrium.[8]

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[8]

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.[8]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol:

  • Reagent Preparation: Prepare assay buffer, donor-labeled molecule (e.g., Europium-labeled antibody), acceptor-labeled molecule (e.g., ULight-labeled protein), and inhibitor solutions.[9]

  • Assay Setup: In a suitable microplate, add the test inhibitor, followed by the donor- and acceptor-labeled components.[9]

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature.[9]

  • Measurement: Measure the time-resolved fluorescence at two wavelengths (donor emission and acceptor emission) after a time delay, using a TR-FRET enabled plate reader (e.g., excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[15]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the IC50 values for the inhibitors.[11]

Visualizing the Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the biological context of the inhibitor screening.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors Add_Inhibitor Add Inhibitor/ Control Add_Enzyme Add Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Z_Factor Calculate Z'-Factor Normalize_Data->Z_Factor IC50 Determine IC50 Normalize_Data->IC50

General workflow for a fluorescence-based inhibitor screening assay.

Viral_Protease_Pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibitor Action Polyprotein Viral Polyprotein Protease Viral Protease (e.g., NS2B-NS3) Polyprotein->Protease is cleaved by Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins generates Replication Viral Replication Mature_Proteins->Replication Inhibitor Protease Inhibitor Inhibitor->Protease blocks activity

References

Selectivity Profiling of AMC-Based Probes Against a Panel of Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various 7-amino-4-methylcoumarin (AMC)-based protease probes against a panel of proteases. The selectivity of these fluorogenic substrates is critical for the accurate assessment of protease activity in complex biological samples and for the development of specific protease inhibitors. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations to aid in the selection of appropriate tools for your research.

Data Presentation: Comparative Selectivity of AMC-Based Probes

The following table summarizes the kinetic parameters, specifically the catalytic efficiency (kcat/KM), of a fluorogenic peptide substrate against a panel of Matrix Metalloproteinases (MMPs). A higher kcat/KM value indicates greater substrate preference and, therefore, higher activity of the enzyme towards that specific substrate. This data is crucial for assessing the selectivity of the probe.

Substrate/ProbeProteasekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Mca-PLGL-Dpa-AR-NH₂MMP-1 (Collagenase-1)0.08061.21.3 x 10³
Mca-PLGL-Dpa-AR-NH₂MMP-2 (Gelatinase A)--~1.3 x 10³
Mca-PLGL-Dpa-AR-NH₂MMP-3 (Stromelysin 1)--<< 1.3 x 10³
Mca-PLGL-Dpa-AR-NH₂MMP-13 (Collagenase-3)--> 1.3 x 10³

Data adapted from a study on fluorogenic triple-helical substrates for MMPs. The values for MMP-2, MMP-3, and MMP-13 are presented relative to MMP-1.[1][2]

The selectivity of AMC-based probes has also been extensively studied for other protease families. For instance, while some substrates are designed for specific caspases, studies have shown overlapping substrate specificity among different caspase family members[3]. This highlights the importance of profiling a lead substrate against a panel of related proteases to determine its true selectivity. Libraries of AMC-peptide substrates have been successfully used to profile the specificity of a wide range of serine and cysteine proteases, allowing for the identification of optimal peptide sequences for selective probe design[4][5][6]. For example, profiling of several serine proteases revealed distinct preferences for amino acids in the P1 position of the substrate, such as basic residues (Arg, Lys) for trypsin and thrombin, and large hydrophobic residues for chymotrypsin[5].

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable selectivity profiling of AMC-based protease probes.

General Protease Activity Assay using AMC-based Substrates

This protocol outlines the steps for determining the kinetic parameters of a protease acting upon a fluorogenic AMC-peptide substrate.

Materials:

  • Purified recombinant proteases

  • AMC-based peptide substrates (stock solutions typically in DMSO)

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the protease, often containing salts like NaCl and CaCl₂, and a non-ionic detergent like Tween-20)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[1][7]

  • AMC standard for generating a standard curve

Procedure:

  • Preparation of AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard in assay buffer in the microplate.

    • Include a blank well with assay buffer only.

    • Measure the fluorescence of the standards to generate a standard curve of fluorescence units versus AMC concentration. This curve will be used to convert the rate of fluorescence increase in the enzymatic reaction to the rate of product formation.

  • Enzyme and Substrate Preparation:

    • Dilute the protease stock solution to the desired final concentration in pre-warmed assay buffer.

    • Prepare a range of concentrations of the AMC-based substrate in the assay buffer.

  • Kinetic Measurement:

    • To each well of the microplate, add the diluted enzyme solution.

    • To initiate the reaction, add the substrate solution to the wells containing the enzyme.

    • Immediately place the plate in the microplate reader, pre-set to the reaction temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time. Record readings every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence rate (RFU/min) to the rate of product formation (moles/min) using the AMC standard curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, KM and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration. The catalytic efficiency is then determined as kcat/KM.

Selectivity Profiling Protocol

To determine the selectivity of an AMC-based probe, the general protease activity assay is performed for a panel of different proteases.

  • Protease Panel Selection: Choose a panel of proteases that are relevant to the intended application of the probe. This should include the target protease and other closely related proteases or those likely to be present in the biological sample of interest.

  • Assay Execution: Perform the kinetic assay as described above for each protease in the panel using the same AMC-based substrate. Ensure that the assay conditions (e.g., buffer, pH, temperature) are optimal for each individual protease, or use a compromise buffer if a direct comparison under identical conditions is desired.

  • Comparative Analysis: Compare the catalytic efficiencies (kcat/KM) of the substrate for each protease. A significantly higher kcat/KM for the target protease compared to the other proteases in the panel indicates high selectivity.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_std Prepare AMC Standard Curve calc_rate Calculate Initial Reaction Rates (V₀) prep_std->calc_rate Used for conversion prep_enz Prepare Protease Panel Solutions add_enz Add Protease to 96-well Plate prep_enz->add_enz prep_sub Prepare AMC-Substrate Dilutions add_sub Add Substrate to Initiate Reaction prep_sub->add_sub add_enz->add_sub read_fluor Measure Fluorescence Kinetics add_sub->read_fluor read_fluor->calc_rate det_kinetics Determine KM and kcat (Michaelis-Menten) calc_rate->det_kinetics comp_select Compare kcat/KM for Selectivity Profile det_kinetics->comp_select signaling_pathway substrate AMC-Peptide Substrate (Non-fluorescent) protease Active Protease substrate->protease Cleavage product1 Cleaved Peptide protease->product1 product2 Free AMC (Fluorescent) protease->product2 detection Fluorescence Detection (Ex: 380nm, Em: 460nm) product2->detection

References

A Comparative Guide to 7-Amino-4-methylcoumarin (AMC) Fluorescence Assays for Robust and Reproducible Enzyme Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking reliable enzymatic assay solutions, this guide provides an objective comparison of 7-Amino-4-methylcoumarin (AMC)-based fluorescence assays with leading alternatives. We delve into the reproducibility, robustness, and key performance characteristics of these assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

This compound (AMC) is a widely utilized fluorophore in enzyme activity assays. Upon cleavage from a substrate by a specific enzyme, AMC exhibits a significant increase in fluorescence, providing a sensitive measure of enzymatic activity. While AMC assays are prevalent due to their established protocols and cost-effectiveness, factors such as photostability, signal-to-background ratio, and potential for compound interference can impact their reproducibility and robustness. This guide compares AMC-based assays with two popular alternatives: Rhodamine 110 (Rho110) and Alexa Fluor dyes, offering a comprehensive overview to inform your assay development and screening processes.

Performance Comparison: AMC vs. Alternatives

The choice of a fluorescent probe can significantly influence the outcome and reliability of an enzyme assay. Below is a summary of key performance metrics for AMC, Rhodamine 110, and Alexa Fluor 350, a common blue-fluorescent alternative.

FeatureThis compound (AMC)Rhodamine 110 (Rho110)Alexa Fluor 350
Excitation Maxima ~340-355 nm[1][2]~496 nm~346 nm[3]
Emission Maxima ~440-460 nm[1][2]~520 nm~442 nm[3]
Relative Sensitivity StandardHigh (50- to 300-fold more sensitive than AMC for some proteases)[4]High
Photostability ModerateModerateHigh (More photostable than AMCA)
pH Dependence Fluorescence is relatively pH-insensitive in the physiological range.Fluorescence is pH-dependent.Fluorescence is pH-insensitive between pH 4 and 10.[3]
Compound Interference Higher potential for interference from library compounds due to UV excitation.Lower potential for interference due to visible light excitation.Lower potential for interference compared to other UV-excitable dyes.
Aqueous Solubility ModerateGoodHigh

Reproducibility and Robustness Insights

The reliability of an assay is paramount, especially in high-throughput screening (HTS) and drug discovery. Key indicators of assay robustness and reproducibility include the Z'-factor, signal-to-background (S/B) ratio, and the coefficient of variation (CV%).

Z'-Factor: An excellent measure of assay quality, a Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS. While specific Z'-factor comparisons are limited in publicly available literature, assays utilizing Rhodamine 110 often exhibit higher Z'-factors due to their superior S/B ratios.

Signal-to-Background Ratio: A higher S/B ratio contributes to a more robust and sensitive assay. For deubiquitinase (DUB) assays, Ub-Rho110 has been shown to provide a considerable improvement over Ub-AMC, with S/B values ranging from 3 to 40 at nanomolar enzyme concentrations.[5] In contrast, achieving S/B levels greater than 3-fold with Ub-AMC often requires micromolar concentrations of the enzyme.[5]

Coefficient of Variation (CV%): CV% is a measure of the precision of an assay. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays.[2][6] While specific comparative CV% data for AMC versus its alternatives is scarce, factors that improve the S/B ratio and reduce interference, as seen with Rho110 and Alexa Fluor dyes, are expected to contribute to lower CV% values and improved reproducibility.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible results. Below are representative protocols for enzyme assays using AMC-based substrates.

General Workflow for AMC-Based Protease Assay

This diagram outlines the fundamental steps involved in a typical AMC-based protease assay.

General AMC-Based Protease Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate) mix Mix Enzyme and Buffer prep->mix pre_incubate Pre-incubate at Assay Temperature mix->pre_incubate add_substrate Add AMC Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate and Monitor Fluorescence add_substrate->incubate read Read Fluorescence (Ex: ~355 nm, Em: ~460 nm) incubate->read analyze Analyze Data (Calculate Reaction Rate) read->analyze

A generalized workflow for conducting a protease assay using an AMC-conjugated substrate.
Detailed Protocol: Cathepsin B Activity Assay

This protocol is adapted from established methods for measuring the activity of Cathepsin B using the fluorogenic substrate Z-Arg-Arg-AMC.[7][8]

Materials:

  • Assay Buffer: 40 mM Citrate Phosphate buffer (pH 4.6 or 7.2), 1 mM EDTA, 100 mM NaCl, 5 mM DTT.[7][8]

  • Cathepsin B Enzyme: Purified Cathepsin B.

  • Substrate: Z-Arg-Arg-AMC, 40 µM final concentration.[7][8]

  • 96-well black microplate.

Procedure:

  • Prepare the Assay Buffer and equilibrate to the desired reaction temperature (e.g., 25°C).[7][8]

  • Prepare a working solution of Cathepsin B in the Assay Buffer.

  • Add the Cathepsin B solution to the wells of the 96-well plate.

  • To initiate the reaction, add the Z-Arg-Arg-AMC substrate to each well.

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the increase in fluorescence over time (e.g., for 30 minutes) with excitation at ~360 nm and emission at ~460 nm.[7][8]

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

Detailed Protocol: Caspase-3 Activity Assay

This protocol is for the determination of Caspase-3 activity using the Z-DEVD-AMC substrate.[9][10][11]

Materials:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, and protease inhibitors.[11]

  • 2x Reaction Buffer: 0.2M HEPES (pH 7.5), 20% sucrose, 0.2% CHAPS.[10]

  • Caspase-3 Substrate: Z-DEVD-AMC, 1 mM stock solution in DMSO.

  • DTT: 500 mM stock solution.[10]

  • 96-well black microplate.

Procedure:

  • Prepare cell lysates using the Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Prepare a master reaction mix containing 2x Reaction Buffer, DTT, and deionized water.

  • Add the cell lysate to the wells of the 96-well plate.

  • Add the Z-DEVD-AMC substrate to the master mix and then add this to each well to start the reaction.[10]

  • Incubate the plate at 37°C.[11]

  • Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[11]

  • The rate of caspase activity is determined by the change in fluorescence over time.[10]

Signaling Pathway and Logical Relationships

The fundamental principle of AMC-based assays involves the enzymatic cleavage of a substrate, leading to the release of the fluorescent AMC molecule. This relationship can be visualized as a simple signaling pathway.

Enzymatic Cleavage of AMC Substrate Enzyme Enzyme (e.g., Protease, Caspase) Substrate Non-fluorescent Substrate-AMC Enzyme->Substrate acts on Product Fluorescent AMC + Cleaved Substrate Substrate->Product is cleaved to

The enzymatic reaction leading to the release of fluorescent AMC.

Conclusion

While this compound remains a staple fluorophore for many enzyme assays due to its well-established use and affordability, its performance in terms of robustness and reproducibility can be influenced by factors such as photostability and susceptibility to compound interference. For applications demanding higher sensitivity, lower background, and reduced interference from screening compounds, alternatives like Rhodamine 110 and Alexa Fluor dyes present compelling advantages. The red-shifted spectral properties of Rhodamine 110 make it particularly suitable for high-throughput screening, while the enhanced photostability and pH insensitivity of Alexa Fluor dyes offer greater flexibility and reliability for a range of applications. By carefully considering the specific requirements of the assay and the nature of the test compounds, researchers can select the most appropriate fluorescent probe to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to the Photostability of AMC and Other Blue Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of 7-Amino-4-methylcoumarin (AMC) against other commonly used blue fluorophores: Alexa Fluor 350, DAPI, and Hoechst 33342. The comparison is supported by a summary of available quantitative data and detailed experimental protocols for assessing photostability.

Quantitative Photostability Comparison

The photostability of a fluorophore is its ability to resist photochemical destruction upon exposure to light. This is a critical parameter, as photobleaching—the irreversible loss of fluorescence—can significantly impact the quality and quantitative accuracy of fluorescence microscopy and other fluorescence-based assays. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, this table summarizes key photostability-related parameters gleaned from various sources. It is important to note that photobleaching rates are highly dependent on the experimental setup, including illumination intensity, wavelength, and the local chemical environment.

FluorophorePhotobleaching Quantum Yield (Φ_b_)Photobleaching Half-life (t_1/2_)Notes
AMC (this compound) Data not readily availableGenerally considered to have low photostabilityProne to photobleaching, which can be influenced by the local environment.[1]
Alexa Fluor 350 Data not readily availableDescribed as having moderate photostabilityGenerally more photostable than conventional dyes like fluorescein.[2][3] The intensity of Alexa Fluor 350 can drop rapidly under continuous illumination.[4][5]
DAPI Data not readily availableGenerally considered more photostable than Hoechst dyesDAPI's fluorescence can fade rapidly upon exposure to UV light.[6]
Hoechst 33342 Data not readily availableGenerally considered less photostable than DAPICan induce phototoxicity in live cells under prolonged illumination.[7][8][9]

Note on Data Availability: Direct quantitative values for photobleaching quantum yield (Φ_b_) and photobleaching half-life (t_1/2_) for these specific blue fluorophores are not consistently reported across publicly available literature, highlighting a need for standardized photostability measurements. The provided information is based on qualitative descriptions from various sources.

Experimental Protocols for Photostability Measurement

A standardized protocol is crucial for the accurate assessment and comparison of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching rate of fluorophores.

Protocol: Measuring Photobleaching Rate via Time-Lapse Microscopy

This protocol outlines the steps to quantify the rate of photobleaching of a fluorescent dye in a cellular context using time-lapse confocal or epifluorescence microscopy.

1. Sample Preparation:

  • Prepare a consistent and reproducible biological sample. For cellular imaging, this involves seeding cells at a specific density, followed by fixation and permeabilization if intracellular targets are to be stained. For live-cell imaging, ensure cells are healthy and in a suitable imaging medium.

  • Stain the samples with the fluorophore of interest at a concentration that provides a good signal-to-noise ratio without causing artifacts. Ensure consistent staining conditions (concentration, incubation time, and temperature) across all samples to be compared.

  • Mount the samples on microscope slides using a mounting medium. For photobleaching studies, it is crucial to use a mounting medium without antifade reagents to observe the intrinsic photostability of the fluorophore.

2. Microscopy Setup and Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with a suitable light source (e.g., laser, mercury arc lamp) and filter sets for the specific blue fluorophore.

  • Set the imaging parameters:

    • Excitation Wavelength and Intensity: Use the maximal excitation wavelength for the fluorophore and keep the excitation intensity constant for all experiments. The intensity should be high enough to induce photobleaching within a reasonable timeframe.

    • Exposure Time/Dwell Time: Set a fixed exposure time (for widefield) or pixel dwell time (for confocal) for each image acquisition.

    • Time Interval: Acquire a series of images at regular time intervals (e.g., every 5, 10, or 30 seconds). The total duration of the time-lapse experiment should be sufficient to observe significant photobleaching.

    • Objective and Magnification: Use the same objective and magnification for all experiments.

3. Data Analysis:

  • Region of Interest (ROI) Selection: In the acquired image series, select multiple ROIs within the fluorescently labeled structures. Also, select a background ROI in an area with no fluorescence.

  • Intensity Measurement: For each time point, measure the mean fluorescence intensity within each ROI and the background ROI.

  • Background Correction: Subtract the mean background intensity from the mean intensity of each ROI at each time point.

  • Normalization: Normalize the background-corrected fluorescence intensity of each ROI to its initial intensity at time zero. This is calculated as: Normalized Intensity (t) = (Intensity (t) - Background) / (Intensity (0) - Background)

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. This will generate a photobleaching decay curve.

  • Half-life (t_1/2_) Determination: The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined from the photobleaching curve. For a more quantitative analysis, the decay curve can be fitted to an exponential decay function to extract the decay constant, from which the half-life can be calculated.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the experimental processes and the context in which these fluorophores are used, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Photostability Measurement prep Sample Preparation (Cell Seeding, Fixation, Staining) mount Mounting (without antifade) prep->mount micro Microscopy Setup (Constant Illumination) mount->micro acq Time-Lapse Image Acquisition micro->acq analysis Data Analysis (Intensity Measurement, Normalization) acq->analysis curve Generate Photobleaching Curve analysis->curve thalf Determine Half-life (t1/2) curve->thalf

Workflow for photostability measurement.

G cluster_photobleaching Simplified Photobleaching Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Non-Fluorescent (Bleached State) T1->Bleached Reaction with O2

Simplified Jablonski diagram of photobleaching.

Conclusion

The selection of a blue fluorophore for any given application requires careful consideration of its photostability. While AMC is a widely used blue fluorophore, its relatively low photostability can be a limiting factor for quantitative and long-term imaging experiments. Alexa Fluor 350 offers a more photostable alternative, though it still exhibits noticeable photobleaching under continuous illumination.[4][5] DAPI and Hoechst 33342 are primarily used as nuclear counterstains, with DAPI generally being the more photostable of the two.[10] Ultimately, the optimal choice of fluorophore will depend on the specific experimental requirements, including the desired brightness, duration of imaging, and the sensitivity of the assay to photobleaching-induced artifacts. Researchers are encouraged to perform their own photostability comparisons under their specific experimental conditions to make the most informed decision.

References

A Kinetic Comparison of AMC and ACC Fluorogenic Substrates for High-Throughput Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Protease Profiling

In the realm of enzyme kinetics and high-throughput screening (HTS), fluorogenic substrates are indispensable tools for quantifying enzyme activity. Among the most common are those based on the coumarin scaffold, particularly 7-amino-4-methylcoumarin (AMC) and its derivative, 7-amino-4-carbamoylmethylcoumarin (ACC). While both serve a similar function—releasing a fluorescent signal upon enzymatic cleavage—they possess distinct properties that can significantly impact assay sensitivity, cost, and experimental design. This guide provides an objective, data-driven comparison of AMC and ACC substrates to inform researcher choice.

The fundamental principle behind these substrates involves quenching the fluorescence of the coumarin core by attaching a peptide sequence to the 7-amino group. This peptide serves as the recognition site for a specific enzyme, such as a protease. Upon enzymatic hydrolysis of the amide bond, the free fluorophore (AMC or ACC) is released, resulting in a significant increase in fluorescence intensity that can be monitored over time to determine reaction velocity.[1][2]

Key Performance Characteristics: AMC vs. ACC

While both substrates are effective, ACC offers several notable advantages over the more traditional AMC. The primary distinction lies in their fluorescence properties. ACC exhibits an approximately 2.8 to 3-fold higher fluorescence quantum yield compared to AMC.[1][3] This enhanced brightness translates directly to greater assay sensitivity, allowing for the detection of lower levels of enzymatic activity and enabling the use of reduced enzyme and substrate concentrations.[3]

Furthermore, from a practical standpoint, ACC is more amenable to solid-phase peptide synthesis using standard Fmoc-based protocols.[3][4] This simplifies the production of diverse peptide-ACC substrate libraries, making it a more efficient and cost-effective choice for applications like protease specificity profiling.[1][3]

Crucially, the structural modification in ACC—the addition of a carbamoylmethyl group—has a minimal impact on the kinetics of proteolysis. Studies comparing matched peptide sequences attached to either AMC or ACC have shown comparable steady-state kinetic constants (kcat and Km), confirming that ACC is a functionally equivalent, yet superior, alternative for most applications.[1][3]

Quantitative Data Summary

The table below summarizes the key photophysical and kinetic properties of AMC and ACC fluorophores.

ParameterThis compound (AMC)7-amino-4-carbamoylmethylcoumarin (ACC)Reference(s)
Full Name This compound7-amino-4-carbamoylmethylcoumarin[4][5]
Peptide-Conjugated State
Excitation Maximum~325-330 nm~325 nm[3]
Emission Maximum~390-400 nm~400 nm[3]
Free Fluorophore State
Excitation Maximum~350-380 nm~350-380 nm[2][3]
Emission Maximum~440-460 nm~450-460 nm[2][3]
Relative Quantum Yield 1x (Baseline)~2.8-3x higher than AMC[1][3]
Key Advantages Widely established and historically used.Higher sensitivity, lower required concentrations, easier and more cost-effective synthesis for libraries.[1][3]
Kinetic Comparability N/AProteolysis rates are nearly identical to matched AMC-peptide substrates.[1][3]

Experimental Protocols

General Principle of a Fluorogenic Protease Assay

The assay quantifies the activity of a protease by measuring the increase in fluorescence resulting from the cleavage of a peptide-fluorophore conjugate. The initial rate of this reaction is proportional to the enzyme's activity under specific conditions. By varying the substrate concentration and measuring the corresponding initial velocities, one can determine the enzyme's key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax).[6][7]

Detailed Protocol for Michaelis-Menten Kinetic Comparison

This protocol outlines the steps to determine and compare the Km and Vmax for a given protease using equivalent peptide substrates conjugated to AMC and ACC.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Peptide-AMC substrate

  • Peptide-ACC substrate (with the identical peptide sequence)

  • Free AMC and ACC fluorophores (for standard curves)

  • Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and additives like CaCl2 or DTT as required by the enzyme)

  • Anhydrous DMSO for dissolving substrates

  • Opaque 96-well or 384-well microplates (e.g., black, clear bottom)

  • Fluorescence microplate reader with kinetic measurement capabilities and appropriate filters (~360 nm excitation, ~460 nm emission).[2]

2. Reagent Preparation:

  • Substrate Stock Solutions: Prepare 10 mM stock solutions of the Peptide-AMC and Peptide-ACC substrates in 100% DMSO. Store at -20°C or -80°C.

  • Fluorophore Standard Stock Solutions: Prepare 1 mM stock solutions of free AMC and free ACC in DMSO.

  • Enzyme Working Solution: Prepare a working solution of the enzyme in cold assay buffer at a concentration determined to provide a linear reaction rate for the duration of the assay (typically in the low nM range). Keep on ice.

  • Substrate Serial Dilutions: For each substrate (Peptide-AMC and Peptide-ACC), perform a serial dilution from the stock solution into the assay buffer to create a range of concentrations. This range should ideally span from 0.2 x Km to at least 5 x Km.[8] If the Km is unknown, a wide range (e.g., 0.1 µM to 100 µM) should be tested first.

  • Standard Curve: Prepare a serial dilution of the free AMC and free ACC standards in assay buffer. This is crucial for converting the arbitrary Relative Fluorescence Units (RFU) to molar concentrations of the product.[9]

3. Assay Procedure:

  • Plate Setup: Add the serially diluted substrate solutions to the wells of the microplate. Include wells for a "no substrate" control (buffer only) and a "no enzyme" control for each substrate concentration to measure background fluorescence.

  • Temperature Equilibration: Pre-incubate the plate and the enzyme working solution at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme working solution to all wells (except the "no enzyme" controls). Mix gently.[10]

  • Fluorescence Measurement: Immediately place the plate into the pre-warmed microplate reader. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

4. Data Analysis:

  • Standard Curve: Plot the fluorescence (RFU) of the free fluorophore standards against their known concentrations. Perform a linear regression to obtain a slope (RFU per mole of product).

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. Identify the initial linear portion of the curve (typically the first 5-15 minutes, before 10% of the substrate is consumed).[8] The slope of this line is the initial reaction rate in RFU/min.

  • Convert V₀ to Molar Rate: Convert the rate from RFU/min to moles/min using the slope from the standard curve.

  • Determine Km and Vmax: Plot the initial velocities (moles/min) against their corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism) to determine the values for Km and Vmax.[6]

Visualizations

cluster_0 Enzymatic Reaction Peptide_Fluorophore Peptide-Coumarin (Non-fluorescent) Products Cleaved Peptide + Free Coumarin (Fluorescent) Peptide_Fluorophore->Products Cleavage Enzyme Protease Enzyme->Peptide_Fluorophore

Caption: General mechanism of fluorogenic substrate cleavage.

cluster_1 Kinetic Assay Workflow A Prepare Substrate Serial Dilutions (AMC & ACC) B Aliquot Substrates into 96-well Plate A->B C Pre-incubate Plate & Enzyme at Assay Temperature B->C D Initiate Reaction by adding Enzyme C->D E Measure Fluorescence vs. Time (Kinetic Read) D->E F Calculate Initial Velocity (V₀) for each concentration E->F G Plot V₀ vs. [S] and Fit to Michaelis-Menten Equation F->G H Determine Km & Vmax G->H

Caption: Experimental workflow for kinetic parameter determination.

Conclusion

For researchers performing enzymatic assays, particularly for proteases, ACC substrates represent a significant advancement over traditional AMC substrates. The key advantages are a nearly three-fold increase in fluorescence signal and greater ease of synthesis, which collectively lead to more sensitive, robust, and cost-effective experiments.[1][3] Given that this enhanced performance comes with no compromise to the kinetic fidelity of the peptide-enzyme interaction, ACC is the recommended choice for developing new assays and for high-throughput screening applications where sensitivity and cost are paramount.

References

Establishing the Limit of Detection for AMC-Based Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the activity of enzymes is paramount. 7-amino-4-methylcoumarin (AMC)-based enzyme assays are a widely adopted fluorescent method prized for their high sensitivity. This guide provides a comprehensive comparison of AMC-based assays with common alternatives, detailing experimental protocols for establishing the limit of detection (LOD) and presenting supporting data to aid in assay selection and optimization.

Performance Comparison of Enzyme Assay Platforms

The choice of an enzyme assay platform significantly impacts sensitivity and experimental design. Below is a summary of quantitative performance characteristics of AMC-based assays compared to colorimetric, alternative fluorescent, and luminescence-based methods.

Assay PlatformAnalyte/EnzymeSubstrateLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Fluorescent ProteaseAc-Leu-Thr-Phe-Lys-ACC~3x more sensitive than AMCHigh sensitivity, continuous monitoring.[1]Potential for compound interference, photobleaching.
Fluorescent ProteaseVKLQ-AMC-Well-established, good sensitivity.[2]Lower quantum yield than ACC.[1]
Fluorescent (FRET) ProteaseFRET peptide10 amol (Enteropeptidase)High sensitivity, ratiometric measurement can reduce noise.[3]Can be more complex to design, potential for spectral overlap.
Colorimetric Caspase-3Ac-DEVD-pNAGenerally lower sensitivity than fluorescent assays.Simple, cost-effective, requires standard spectrophotometer.[4][5]Lower sensitivity, less suitable for low-abundance enzymes.
Luminescent Kinase (Clk4)ATP (ADP-Glo™)Comparable performance to radiometric assays.Extremely high sensitivity, low background.[6][7]Requires a luminometer, can be more expensive.

Understanding the Principle of AMC-Based Assays

AMC-based assays utilize a peptide substrate conjugated to AMC. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide, free AMC is released, resulting in a significant increase in fluorescence that can be measured over time. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Experimental Protocols

Detailed Methodology for Determining the Limit of Detection (LOD) for an AMC-Based Enzyme Assay

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from the background noise. For AMC-based enzyme assays, this translates to the lowest enzyme concentration that produces a signal significantly above the blank.

1. Preparation of Reagents:

  • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES) containing any necessary co-factors or additives.

  • AMC Standard: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, create a series of dilutions in assay buffer to generate a standard curve (e.g., 0-10 µM).

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.

  • Substrate Stock Solution: Prepare a stock solution of the AMC-conjugated peptide substrate (e.g., 10 mM in DMSO).

2. Standard Curve Generation:

  • In a 96-well black microplate, add the AMC standard dilutions in triplicate.

  • Add assay buffer to each well to bring the final volume to the desired reaction volume (e.g., 100 µL).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).

  • Plot the background-subtracted fluorescence intensity against the known AMC concentrations.

  • Perform a linear regression to obtain the slope of the standard curve (fluorescence units per concentration unit).

3. Blank Measurement:

  • In at least 10 wells of the 96-well plate, set up blank reactions containing the assay buffer and the AMC-conjugated substrate at the final assay concentration. Do not add any enzyme.

  • Incubate the plate under the same conditions as the enzymatic reaction (e.g., 30 minutes at 37°C).

  • Measure the fluorescence of each blank replicate.

  • Calculate the mean (average) fluorescence of the blank replicates.

  • Calculate the standard deviation (SD) of the blank replicates.

4. Limit of Detection (LOD) Calculation:

The LOD can be calculated using the following formula:

LOD (in concentration units) = (3 * SD of the blank) / slope of the AMC standard curve

Alternatively, a simpler method that provides the LOD in fluorescence units is:

LOD (in fluorescence units) = Mean of the blank + (3 * SD of the blank)

This value can then be converted to enzyme concentration by determining the lowest enzyme concentration that yields a signal above this calculated LOD.

Visualizing Methodologies and Pathways

To better illustrate the workflows and biological context of these assays, the following diagrams have been generated using Graphviz.

LOD_Workflow cluster_prep Reagent Preparation cluster_std_curve Standard Curve cluster_blank Blank Measurement cluster_lod LOD Calculation prep_buffer Assay Buffer setup_blank Set up Blank Reactions (No Enzyme) prep_buffer->setup_blank prep_amc AMC Standard Dilutions add_amc Add AMC Standards to Plate prep_amc->add_amc prep_enzyme Enzyme Dilutions prep_substrate Substrate Solution prep_substrate->setup_blank read_fluorescence_std Measure Fluorescence add_amc->read_fluorescence_std plot_std Plot and Calculate Slope read_fluorescence_std->plot_std calc_lod LOD = (3 * SD_blank) / Slope plot_std->calc_lod incubate_blank Incubate setup_blank->incubate_blank read_fluorescence_blank Measure Fluorescence incubate_blank->read_fluorescence_blank calc_blank Calculate Mean and SD of Blank read_fluorescence_blank->calc_blank calc_blank->calc_lod

Caption: Workflow for establishing the limit of detection (LOD).

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay AMC-Based Assay death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates amc_substrate Ac-DEVD-AMC caspase3->amc_substrate Cleavage apoptosis Apoptosis substrates->apoptosis free_amc Free AMC (Fluorescent) amc_substrate->free_amc

Caption: Caspase-3 signaling pathway and its detection by an AMC-based assay.

References

A Comparative Guide to Novel Fluorogenic Substrates for High-Throughput Screening and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic substrate is paramount for the robust and sensitive detection of enzymatic activity. 7-Amino-4-methylcoumarin (AMC) has long been the cornerstone of fluorogenic assays. However, the emergence of novel coumarin derivatives, such as 7-amino-4-carbamoylmethylcoumarin (ACC) and 7-aminocoumarin-4-methanesulfonic acid (ACMS), presents new opportunities to enhance assay performance in terms of sensitivity, solubility, and applicability in specialized platforms like droplet-based microfluidics.

This guide provides an objective comparison of these next-generation fluorogenic substrates against the traditional AMC, supported by experimental data and detailed protocols. We will delve into their key performance characteristics, ideal applications, and the underlying signaling pathways where these substrates are frequently employed.

Performance Characteristics: A Head-to-Head Comparison

The choice of a fluorogenic substrate hinges on several key parameters that dictate the sensitivity, reliability, and dynamic range of an assay. Below is a summary of the quantitative data comparing AMC, ACC, and ACMS.

FeatureThis compound (AMC)7-amino-4-carbamoylmethylcoumarin (ACC)7-aminocoumarin-4-methanesulfonic acid (ACMS)
Relative Fluorescence Yield 1x~2.8-3x higher than AMC[1]Data not available for direct comparison, but noted for high water-solubility and suitability for specific applications.
Excitation Maximum (Free Fluorophore) ~340-360 nm~350 nm[1]~360 nm
Emission Maximum (Free Fluorophore) ~440-460 nm~450 nm[1]~462 nm
Key Advantages Well-established, widely available, extensive literature.Higher quantum yield allows for lower enzyme and substrate concentrations, increasing assay sensitivity.[1]High water solubility, retained in water-in-oil droplets, ideal for droplet-based microfluidics.[2]
Key Disadvantages Lower quantum yield compared to newer alternatives, can leak from microfluidic droplets due to hydrophobicity.[2]Synthesis can be more complex than AMC.Limited direct comparative data on kinetic parameters and quantum yield against AMC.
Typical Excitation/Emission (in assays) 360-380 nm / 440-460 nm[3][4]380 nm / 450-460 nm[1]Not specified, but likely similar to AMC.

Featured Applications and Signaling Pathways

Fluorogenic substrates are indispensable tools for studying a multitude of enzymatic pathways critical in drug discovery and basic research. Below, we explore two prominent examples: Caspase-mediated apoptosis and the thrombin-regulated coagulation cascade.

Caspase-3 Activity in Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of programmed cell death and a critical target for cancer therapeutics. Fluorogenic substrates are widely used to quantify caspase-3 activity in cell lysates and in high-throughput screening for modulators of apoptosis.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleavage & Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Cleavage & Activation Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Cell Death Cell Death Apoptotic Substrates->Cell Death

Caspase Signaling Pathway
Thrombin Activity in the Coagulation Cascade

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. Monitoring thrombin activity is crucial for the development of anticoagulants and for diagnosing bleeding disorders.

Thrombin_Signaling_Pathway Prothrombin Prothrombin Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin->Thrombin (Factor IIa) Activation Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen Cleavage Factor XIII Factor XIII Thrombin (Factor IIa)->Factor XIII Activation Factor Xa Factor Xa Factor Va Factor Va Phospholipids Phospholipids Ca2+ Ca2+ Fibrin (clot) Fibrin (clot) Fibrinogen->Fibrin (clot) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin (clot)->Cross-linked Fibrin Clot Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa Factor XIIIa->Cross-linked Fibrin Clot Cross-linking

Thrombin Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific findings. Below are representative protocols for assessing caspase-3 and thrombin activity using fluorogenic substrates.

Protocol 1: Caspase-3 Activity Assay in Cell Lysates

This protocol outlines the steps for measuring caspase-3 activity in apoptotic cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.

Caspase_Assay_Workflow Induce Apoptosis Induce Apoptosis Harvest & Lyse Cells Harvest & Lyse Cells Induce Apoptosis->Harvest & Lyse Cells 1. Cell Culture Prepare Reaction Mix Prepare Reaction Mix Harvest & Lyse Cells->Prepare Reaction Mix 2. Lysate Prep Incubate Incubate Prepare Reaction Mix->Incubate 3. Assay Setup Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence 4. Reaction Data Analysis Data Analysis Measure Fluorescence->Data Analysis 5. Detection

Caspase-3 Assay Workflow

Materials:

  • Apoptotic and non-apoptotic cell pellets

  • Chilled Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • 2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your target cells using a desired method. Concurrently, maintain a control culture of non-apoptotic cells.

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[5]

    • Incubate the mixture on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Add 50 µL of 2X Reaction Buffer to each well of a 96-well black microplate.

    • Add your cell lysate (e.g., 5-50 µL, protein concentration can be normalized) to the wells.

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well to initiate the reaction (final concentration of 50 µM).[6]

    • Include wells with lysis buffer and substrate only as a background control.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence from the apoptotic cell lysates to the non-apoptotic control.

Protocol 2: Thrombin Activity Assay

This protocol provides a method for determining thrombin activity using a fluorogenic substrate.

Thrombin_Assay_Workflow Prepare Standards & Samples Prepare Standards & Samples Prepare Reaction Mix Prepare Reaction Mix Prepare Standards & Samples->Prepare Reaction Mix 1. Assay Setup Incubate Incubate Prepare Reaction Mix->Incubate 2. Reaction Start Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence 3. Kinetic Read Data Analysis Data Analysis Measure Fluorescence->Data Analysis 4. Calculation

Thrombin Assay Workflow

Materials:

  • Purified thrombin or plasma samples

  • Thrombin Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Thrombin Substrate (e.g., Boc-VPR-AMC, 1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Assay Preparation:

    • Prepare a standard curve of free AMC to correlate fluorescence units with the amount of cleaved substrate.

    • Dilute thrombin standards and samples to the desired concentration in Thrombin Assay Buffer.

  • Assay Reaction:

    • Add your thrombin standards or samples to the wells of a 96-well black microplate.

    • Prepare a reaction mix containing the thrombin substrate diluted in Thrombin Assay Buffer.

    • Initiate the reaction by adding the substrate mix to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) with excitation at ~380 nm and emission at ~460 nm.[1]

  • Data Analysis:

    • Determine the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve.

    • Use the AMC standard curve to convert the rate of fluorescence increase to the rate of substrate hydrolysis (e.g., pmol/min).

    • Plot the thrombin concentration versus the rate of hydrolysis to determine the activity of the unknown samples.

Conclusion

The landscape of fluorogenic substrates is evolving, offering researchers powerful tools to dissect complex biological processes with greater precision and sensitivity. While this compound remains a reliable workhorse, novel derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC) and 7-aminocoumarin-4-methanesulfonic acid (ACMS) provide significant advantages in specific contexts. ACC's enhanced fluorescence quantum yield is ideal for assays requiring high sensitivity, while ACMS's superior water solubility and retention properties make it the substrate of choice for droplet-based microfluidic applications. The selection of the optimal fluorogenic substrate will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the nature of the enzymatic reaction, and the experimental platform. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for their drug discovery and research endeavors.

References

Safety Operating Guide

Proper Disposal of 7-Amino-4-methylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Amino-4-methylcoumarin (CAS No. 26093-31-2), a widely used fluorescent probe. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsTo prevent eye contact which can cause serious irritation.[1][3]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact which can cause irritation.[1][3]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][4] Do not dispose of this chemical with household garbage or allow it to enter the sewage system or the environment.[2]

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Designate a Waste Container: Use a clearly labeled, sealable container for the collection of solid this compound waste. The label should include the chemical name ("this compound"), CAS number (26093-31-2), and the appropriate hazard pictograms.

  • Transfer of Waste: Carefully transfer the waste solid into the designated container using a scoop or spatula. Avoid creating dust.[1][3] All tools and equipment that have come into contact with the chemical should be decontaminated or disposed of as hazardous waste.

  • Container Sealing: Once the waste has been added, securely seal the container to prevent any leakage or release of dust.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents, until it can be collected by a licensed waste disposal service.[1]

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste container.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Put on the required personal protective equipment as listed in the table above.

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[1][3] Avoid actions that generate dust.

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent, and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: The collected spill material should be placed in a sealed, labeled container and disposed of following the standard procedure outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Identify Waste (Solid this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Carefully Transfer Waste to Designated, Labeled Container B->C D Securely Seal Container C->D E Store in Designated Waste Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal by Licensed Service F->G

Figure 1: this compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and minimizing environmental impact.

References

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